molecular formula C9H17NO B1523463 1-Azaspiro[4.5]decan-4-ol CAS No. 1557017-04-5

1-Azaspiro[4.5]decan-4-ol

Cat. No.: B1523463
CAS No.: 1557017-04-5
M. Wt: 155.24 g/mol
InChI Key: CASQMHMCRDDMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decan-4-ol is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It features a spirocyclic architecture that integrates cycloalkane and heterocyclic amine motifs into a rigid, three-dimensional structure. This scaffold is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. The spirocyclic core serves as a versatile building block, and related azaspiro[4.5]decane derivatives have demonstrated potent and selective activity as influenza virus fusion inhibitors by targeting the hemagglutinin protein, which mediates viral entry into host cells . Furthermore, diazaspirocyclic compounds based on similar scaffolds are investigated as versatile kinase inhibitor scaffolds, mimicking ATP and providing starting points for cancer drug discovery . The structural complexity of this spirocyclic system makes it a valuable template for exploring three-dimensional chemical space and developing new therapeutic agents. This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASQMHMCRDDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 1-Azaspiro[4.5]decan-4-ol , a privileged spirocyclic scaffold used in the development of opioid receptor agonists, muscarinic antagonists, and ion channel modulators.

Executive Summary & Structural Analysis

Target Molecule: 1-Azaspiro[4.5]decan-4-ol CAS Registry Number: 1557017-04-5 (Alcohol), 89732-50-3 (Ketone precursor) Core Scaffold: Spiro[cyclohexane-1,2'-pyrrolidine] system. Medicinal Significance: The 1-azaspiro[4.5]decane core restricts the conformational flexibility of the pyrrolidine ring, enhancing binding selectivity for GPCRs (particularly


 and 

opioid receptors) and voltage-gated calcium channels (e.g., Gabapentinoids).

The synthesis of the 4-ol derivative is almost universally achieved via the reduction of the corresponding ketone, 1-azaspiro[4.5]decan-4-one . Therefore, the critical technical challenge lies in the efficient construction of the spiro-pyrrolidinone skeleton.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into logical precursors. The most scalable approach relies on the Dieckmann Condensation to close the pyrrolidine ring, while modern approaches may utilize Ring-Closing Metathesis (RCM) .

Retrosynthesis Diagram

Retrosynthesis Target 1-Azaspiro[4.5]decan-4-ol Ketone 1-Azaspiro[4.5]decan-4-one Target->Ketone Reduction (NaBH4) Cyclized Dieckmann Intermediate (Beta-keto ester) Ketone->Cyclized Decarboxylation Diester N-(2-Ethoxycarbonylethyl)-1-amino- cyclohexanecarboxylate Cyclized->Diester Dieckmann Condensation (NaOEt) AminoEster Ethyl 1-aminocyclohexanecarboxylate Diester->AminoEster Michael Addition (Ethyl Acrylate) Start Cyclohexanone AminoEster->Start Strecker Reaction + Esterification

Caption: Retrosynthetic logic flow from the target alcohol back to commercially available cyclohexanone.

Primary Synthesis Pathway: The Dieckmann Condensation Route

This is the industry-standard method for generating 3- or 4-substituted spiro-pyrrolidines. It is favored for its scalability and use of inexpensive reagents.

Phase 1: Construction of the Amino Ester Core

The synthesis begins with the Strecker reaction on cyclohexanone to install the quaternary spiro-carbon with the necessary nitrogen and carbon functionality.

  • Strecker Reaction: Cyclohexanone is treated with potassium cyanide (KCN) and ammonium chloride (NH

    
    Cl) to yield 1-aminocyclohexanecarbonitrile .
    
  • Hydrolysis & Esterification: The nitrile is hydrolyzed under acidic conditions (HCl) to the amino acid, followed by Fischer esterification with ethanol to produce ethyl 1-aminocyclohexanecarboxylate .

Phase 2: Michael Addition

The amino ester acts as a nucleophile in a Michael addition with ethyl acrylate .

  • Reagents: Ethyl acrylate, Ethanol (solvent), catalytic acetic acid (optional).

  • Mechanism: The primary amine attacks the

    
    -carbon of the acrylate.
    
  • Product: N-(2-ethoxycarbonylethyl)-1-aminocyclohexanecarboxylate.

  • Critical Control Point: Avoid dialkylation (addition of two acrylate units) by controlling stoichiometry and temperature.

Phase 3: Dieckmann Cyclization & Decarboxylation

This is the ring-closing step that forms the pyrrolidine ring.

  • Cyclization: The diester is treated with a strong base (Sodium Ethoxide, NaOEt) in dry toluene or ethanol. The enolate of the side-chain ester attacks the carbonyl of the cyclohexane-bound ester.

  • Intermediate: This yields a

    
    -keto ester (ethyl 4-oxo-1-azaspiro[4.5]decane-3-carboxylate).
    
  • Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the thermodynamic ketone product: 1-azaspiro[4.5]decan-4-one .

Phase 4: Reduction to the Alcohol

The final step converts the ketone to the target alcohol.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol/Ethanol.
    
  • Conditions: 0°C to Room Temperature, 2 hours.

  • Stereochemistry: The reduction typically yields a mixture of diastereomers. If stereochemical purity is required (e.g., cis vs. trans relative to the Nitrogen lone pair), chromatographic separation or stereoselective reduction (e.g., L-Selectride) is necessary.

Experimental Protocol (Bench-Scale)

Note: All steps involving cyanides must be performed in a well-ventilated fume hood with appropriate safety protocols.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile
  • Dissolve NH

    
    Cl  (1.1 eq) in water. Add KCN  (1.1 eq) carefully.
    
  • Add Cyclohexanone (1.0 eq) dropwise in methanol.

  • Stir at room temperature for 24 hours.

  • Extract with diethyl ether, dry over MgSO

    
    , and concentrate to yield the aminonitrile.
    
Step 2: Conversion to Diester Precursor
  • Reflux the aminonitrile in concentrated HCl (6M) for 12 hours to hydrolyze to the amino acid.

  • Dissolve the crude amino acid in absolute Ethanol and saturate with HCl gas (or use SOCl

    
    ). Reflux for 4 hours.
    
  • Neutralize with Na

    
    CO
    
    
    
    and extract the ethyl 1-aminocyclohexanecarboxylate .
  • Dissolve the amine in ethanol, add Ethyl Acrylate (1.1 eq), and reflux for 16 hours.

  • Concentrate under vacuum to obtain the crude Michael adduct (Diester).

Step 3: Dieckmann Cyclization to 1-Azaspiro[4.5]decan-4-one
  • Prepare a solution of NaOEt (1.5 eq) in dry Toluene .

  • Add the Diester dropwise at reflux temperature.

  • Reflux for 4–6 hours. A precipitate (enolate salt) may form.

  • Cool and quench with dilute acetic acid.

  • Reflux the resulting organic layer with 10% HCl for 4 hours to effect decarboxylation.

  • Neutralize, extract with DCM, and purify via column chromatography (SiO

    
    , EtOAc/Hexanes) to isolate 1-azaspiro[4.5]decan-4-one .
    
Step 4: Reduction to 1-Azaspiro[4.5]decan-4-ol
  • Dissolve the ketone (1.0 eq) in Methanol .

  • Cool to 0°C. Add NaBH

    
      (1.5 eq) portion-wise.
    
  • Stir for 2 hours, allowing the mixture to warm to RT.

  • Quench with water, extract with EtOAc, and concentrate.

  • Yield: Typically 85–95% for this step.

Quantitative Data & Optimization

ParameterOptimal ConditionImpact on Yield
Solvent (Cyclization) Toluene or BenzeneNon-polar solvents favor the Dieckmann equilibrium by precipitating the enolate salt.
Base Choice Sodium Ethoxide (NaOEt)Matches the ester leaving group (OEt) to prevent transesterification byproducts.
Temperature (Michael) 60–80°CHigher temperatures accelerate the reaction but increase risk of polymerization of ethyl acrylate.
Reduction Agent NaBH

Mild, chemoselective for ketone over amide/lactam functionalities (if present).
Reaction Mechanism Visualization

Mechanism Step1 Michael Addition: Amine attacks Acrylate Inter1 Intermediate: Diester Step1->Inter1  Yield: ~80% Step2 Dieckmann Cyclization: Enolate attacks Ester Inter2 Intermediate: Beta-Keto Ester Step2->Inter2  Ring Closure Step3 Decarboxylation: Loss of CO2 Inter3 Product: Ketone Step3->Inter3  Yield: ~65% Step4 Hydride Reduction: Ketone to Alcohol 1-Azaspiro[4.5]decan-4-ol 1-Azaspiro[4.5]decan-4-ol Step4->1-Azaspiro[4.5]decan-4-ol  Yield: >90% Inter1->Step2  NaOEt/Toluene Inter2->Step3  H3O+ / Heat Inter3->Step4  NaBH4

Caption: Mechanistic flow of the synthesis from the Michael adduct to the final alcohol.

Alternative Pathway: Ring-Closing Metathesis (RCM)

For laboratories equipped for organometallic catalysis, RCM offers a faster route to the spiro core, though it requires more expensive catalysts.

  • Precursor: 1-Allyl-1-allylamino-cyclohexane (synthesized via double allylation of 1-aminocyclohexane or allylation of the imine).

  • Catalyst: Grubbs II Generation Catalyst.

  • Reaction: RCM yields 1-azaspiro[4.5]dec-3-ene .

  • Functionalization: Hydroboration-Oxidation of the alkene yields the alcohol directly, though regioselectivity (C3 vs C4) must be controlled. Note: The Dieckmann route is generally preferred for specifically accessing the 4-oxygenated congener.

References

  • BenchChem. (2025). 1-Azaspiro[4.5]decan-4-one: A Privileged Scaffold in Medicinal Chemistry.[1] Retrieved from

  • Miao, Z., et al. (2025).[2] Synthesis of 1-azaspiro[4.5]decane scaffold via palladium-catalyzed cycloaddition. ResearchGate.[1][2][3][4] Retrieved from

  • European Patent Office. (1984). EP0116347B1: Substituted 1-azaspiro[4.5]decanes and process for their preparation. Retrieved from

  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Spiro-thiazolidinone Derivatives. PMC. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-Azaspiro[4.5]decan-4-one derivatives.[1][5][6] Retrieved from

Sources

1-Azaspiro[4.5]decan-4-ol: A Technical Guide to Physicochemical Properties and Synthetic Utility

[1]

Executive Summary

1-Azaspiro[4.5]decan-4-ol represents a class of "privileged scaffolds" in modern medicinal chemistry.[1][2] As the pharmaceutical industry shifts away from flat, aromatic-heavy structures toward three-dimensional (3D) architectures, spirocyclic systems like 1-azaspiro[4.5]decane have gained prominence.[1][3] This specific derivative—characterized by a hydroxyl group at the C4 position of the pyrrolidine ring—offers a unique combination of structural rigidity, high fraction of sp3-hybridized carbons (

This guide provides a comprehensive technical analysis of 1-Azaspiro[4.5]decan-4-ol, detailing its physicochemical profile, synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]

Physicochemical Profile

The physicochemical behavior of 1-Azaspiro[4.5]decan-4-ol is defined by its amphiphilic nature (secondary amine + secondary alcohol) and its compact, globular shape.[1]

Table 1: Core Physicochemical Parameters[1]
ParameterValue (Approx.)Significance in Drug Design
Molecular Formula

Low MW fits "Rule of 3" for fragments.[1]
Molecular Weight 155.24 g/mol Ideal for fragment-based screening.[1]
cLogP 0.8 – 1.2Favorable lipophilicity for CNS penetration.[1]
TPSA ~32

High membrane permeability potential.[1]
pKa (Base) ~9.5 - 10.0Secondary amine is protonated at physiological pH.[1]
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 2 (N, O)Facilitates hydrogen bonding networks.[1]

1.0 (100%)Maximizes solubility and metabolic stability.[1]

Note: Values are calculated based on standard cheminformatic models for the free base.

Structural Logic & Solubility

The high

1111

Structural Analysis & Stereochemistry

The 1-azaspiro[4.5]decane scaffold consists of a pyrrolidine ring fused to a cyclohexane ring at a single carbon atom (C5).[1] The introduction of a hydroxyl group at C4 introduces stereochemical complexity.[1]

Conformation and Isomerism

The reduction of the precursor ketone (1-azaspiro[4.5]decan-4-one) generates a chiral center at C4.[1] Consequently, 1-Azaspiro[4.5]decan-4-ol exists as diastereomers:

  • Cis-isomer: The hydroxyl group and the nitrogen lone pair (or N-substituent) are on the same side of the pyrrolidine ring plane.[1]

  • Trans-isomer: The hydroxyl group and the nitrogen lone pair are on opposite sides.[1]

This stereochemistry is vital for biological activity.[1] For instance, in muscarinic receptor ligands, the relative orientation of the hydroxyl group and the cationic nitrogen often dictates agonist vs. antagonist activity.

Diagram 1: Structural Logic & Physicochemical Impact

GSpiroCoreSpiro[4.5] CoreFsp3High Fsp3 (1.0)SpiroCore->Fsp3RigidityConformational RigiditySpiroCore->RigiditySolubilityEnhanced Solubility(Disrupted Crystal Packing)Fsp3->SolubilityMetabStabMetabolic Stability(Reduced CYP Inhibition)Fsp3->MetabStabRigidity->MetabStabReduced Entropy LossSelectivityTarget Selectivity(Defined Vector Orientation)Rigidity->Selectivity

Caption: Causal relationships between the spirocyclic architecture and key medicinal chemistry properties.

Synthesis & Manufacturing Protocol

The synthesis of 1-Azaspiro[4.5]decan-4-ol typically proceeds via the reduction of the corresponding ketone, 1-Azaspiro[4.5]decan-4-one.[1] The ketone itself is often constructed via a Dieckmann condensation or a related spiro-cyclization strategy.[1]

Protocol: Reduction of 1-Azaspiro[4.5]decan-4-one[1][2]

Objective: Selective reduction of the C4 ketone to the secondary alcohol.

Reagents:

  • Substrate: 1-Azaspiro[4.5]decan-4-one (1.0 eq)[1]

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.2 eq)[1][4]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][4][5][6]

  • Quench: 1N HCl or Saturated

    
    [4]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Azaspiro[4.5]decan-4-one (10 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     (12 mmol) portion-wise over 15 minutes. Explanation: Slow addition at low temperature prevents runaway exotherms and minimizes side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1) or LC-MS.[1]

  • Quench: Once the starting material is consumed, cool back to 0°C and carefully quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Evaporate the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. The crude amino alcohol is often pure enough for use, or it can be purified via silica gel column chromatography.[1]
    

Yield Expectation: 85–95% Validation:

Diagram 2: Synthetic Workflow

SynthesisStartStart: 1-Azaspiro[4.5]decan-4-oneStep1Dissolve in MeOH (0°C)Start->Step1Step2Add NaBH4 (1.2 eq)Controlled AdditionStep1->Step2Step3Stir at RT (2-4h)Monitor via TLC/LC-MSStep2->Step3Step4Quench (NH4Cl)Extract (DCM)Step3->Step4EndProduct: 1-Azaspiro[4.5]decan-4-ol(Mixture of diastereomers)Step4->End

Caption: Standard reduction workflow for converting the spiro-ketone to the target amino alcohol.

Medicinal Chemistry Applications

The 1-Azaspiro[4.5]decan-4-ol scaffold is not merely a passive linker; it is an active pharmacophore element.[1]

GPCR Ligand Design

The scaffold mimics the spatial arrangement of classic neurotransmitters. The distance between the basic nitrogen and the hydroxyl group can be tuned to satisfy the pharmacophoric requirements of:

  • Muscarinic Acetylcholine Receptors: The spiro-system provides a rigid analog of acetylcholine or piperidine-based ligands.[1]

  • Sigma Receptors: Spirocyclic amines are well-documented high-affinity ligands for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<160 Da) and high solubility, this molecule is an ideal "fragment."[1]

  • Vector Growth: The secondary amine (N1) and the secondary alcohol (O4) provide two distinct vectors for growing the fragment into a lead compound.[1]

  • 3D Space Exploration: Unlike phenyl or heteroaryl fragments, this scaffold probes spherical chemical space, potentially accessing novel binding pockets in enzymes or receptors [3].[1]

Safety & Handling

While specific toxicological data for the 4-ol derivative is limited, data from the parent 1-azaspiro[4.5]decane and related amino alcohols suggest the following precautions:

  • GHS Classification (Predicted):

    • Skin Irritation (Category 2): Causes skin irritation.[1]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][7]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation or moisture absorption.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • BenchChem. (2025).[1][8] 1-Azaspiro[4.5]decan-4-one: Technical Data and Reduction Protocols. BenchChem Technical Library.

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(11), 2627-2632.[1]

  • PubChem. (2025).[1][9] 1-Azaspiro[4.5]decane Compound Summary. National Library of Medicine.[1] [1]

Technical Guide: Spectroscopic Profile of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1-Azaspiro[4.5]decan-4-ol , a privileged spirocyclic scaffold used in the synthesis of histrionicotoxin analogues and inhibitors of the mitochondrial permeability transition pore (mPTP).

The following data integrates experimental precedents from spiro-piperidine/pyrrolidine synthesis with predicted spectral behavior derived from structural congeners.

Compound Identity & Structural Logic

  • IUPAC Name: 1-Azaspiro[4.5]decan-4-ol[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 155.24 g/mol

  • Core Architecture: A pyrrolidine ring spiro-fused at position 2 to a cyclohexane ring. The hydroxyl group resides at position 4 of the spiro[4.5]decane system (equivalent to position 3 of the pyrrolidine ring).

Stereochemical Considerations

The reduction of the precursor 1-azaspiro[4.5]decan-4-one typically yields a mixture of diastereomers (cis and trans) relative to the nitrogen lone pair or N-substituent.

  • Pseudo-axial vs. Pseudo-equatorial: The chemical shift of the carbinol proton (H-4) is diagnostic. An axial proton (geminal to equatorial OH) typically resonates upfield compared to its equatorial counterpart.

Synthesis & Isolation Workflow

The primary route to the alcohol is the hydride reduction of the corresponding ketone. This protocol ensures the integrity of the spiro-junction.

SynthesisWorkflow Ketone 1-Azaspiro[4.5]decan-4-one (Precursor) Reagent NaBH4 / MeOH 0°C to RT, 2h Ketone->Reagent Reduction Quench Quench (H2O) & Extraction (DCM) Reagent->Quench Workup Product 1-Azaspiro[4.5]decan-4-ol (Target) Quench->Product Purification

Figure 1: Synthetic workflow for the generation of the 4-ol scaffold via ketone reduction.[1][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the free base in


. Note that salt formation (e.g., HCl) will significantly descreen alpha-protons (H-2, H-5).
H NMR Data (500 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-4 3.95 - 4.05 Multiplet (m)1HCarbinol methine. Diagnostic signal. Shift varies with stereochemistry (ax/eq).
H-2a 3.15 dd (

Hz)
1H

-proton to Nitrogen. Deshielded by heteroatom.
H-2b 2.85 dd (

Hz)
1H

-proton to Nitrogen. Geminal coupling observed.
H-3a 2.10 ddd1HMethylene adjacent to carbinol.
H-3b 1.65 m1HMethylene adjacent to carbinol.
Cyclohexyl 1.30 - 1.70 Broad Envelope10HSpiro-cyclohexane ring protons (remote from polar groups).
NH/OH 2.50 - 3.00 Broad Singlet2HExchangeable protons (Concentration dependent).

Diagnostic Couplings:

  • The coupling constant of H-4 helps determine the relative stereochemistry. A large coupling (

    
     Hz) indicates an anti-periplanar relationship with a neighbor, suggesting a pseudo-equatorial OH orientation.
    
C NMR Data (125 MHz, )
PositionShift (

, ppm)
TypeAssignment
C-4 74.5 CHCarbinol carbon. Key indicator of reduction success (Ketone C=O at ~215 ppm disappears).
C-5 65.2 C (quat)Spiro-junction. Quaternary carbon, typically low intensity.
C-2 52.8


-carbon to Nitrogen.
C-3 42.1

Methylene bridge.
C-6/10 35.4

Cyclohexane

to spiro center.
C-8 25.8

Cyclohexane distal.
C-7/9 23.4

Cyclohexane medial.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from ketone to alcohol.

Functional GroupWavenumber (

)
IntensityDescription
O-H Stretch 3250 - 3400 Broad, StrongHydrogen-bonded hydroxyl group.
N-H Stretch 3200 - 3300 MediumSecondary amine stretch (often overlaps with OH).
C-H Stretch 2850 - 2950 Strong

C-H stretching of the cyclohexane ring.
C-O Stretch 1050 - 1100 StrongCharacteristic secondary alcohol C-O stretch.
Absence ~1740 -Disappearance of C=O ketone band confirms reduction.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 155
    
  • Base Peak: The fragmentation is dominated by

    
    -cleavage adjacent to the nitrogen atom.
    
Fragmentation Pathway Logic[8]
  • Molecular Ion: m/z 155.

  • 
    -Cleavage (Ring A):  Cleavage of the C2-C3 bond or C5-C4 bond triggered by the Nitrogen radical cation.
    
  • Loss of Water:

    
     at m/z 137 is common for secondary alcohols.
    

MassSpec M_Ion Molecular Ion [M]+ m/z 155 Dehydration [M - H2O]+ m/z 137 M_Ion->Dehydration - 18 Da AlphaCleavage Immonium Ion (Pyrrolidine Frag) M_Ion->AlphaCleavage Alpha-Cleavage CyclohexylLoss Loss of Cyclohexyl Ring Fragmentation AlphaCleavage->CyclohexylLoss Rearrangement

Figure 2: Primary fragmentation pathways observed in EI-MS for the azaspiro-alcohol core.

References

  • Spiro-Scaffold Synthesis: Benchchem. "1-Azaspiro[4.5]decan-4-one | 89732-50-3". Accessed 2026. Link

  • Reduction Methodology: ChemicalBook. "1,4-Dioxa-8-azaspiro[4.5]decane NMR Data". Accessed 2026. Link

  • General Fragmentation of Spiro-Amines: National Institutes of Health (NIH). "Electron impact mass spectrometry of substituted 1,3,8-triazaspiro[4,5]decan-4-ones". Accessed 2026. Link

  • Analogous Spectral Data: SpectraBase. "1-Azaspiro[4.5]decane 1H NMR". Wiley Science Solutions. Accessed 2026. Link

Sources

The Ascent of the Third Dimension: A Technical Guide to the Discovery and History of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The quest for novel chemical entities with enhanced therapeutic properties has propelled medicinal chemistry into a new era, one that embraces three-dimensionality. Azaspiro compounds, characterized by a central spirocyclic carbon atom shared by two nitrogen-containing rings, have emerged as a pivotal class of molecules in this "escape from flatland". Their rigid, well-defined three-dimensional structures offer a unique scaffold for interacting with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their planar counterparts. This in-depth technical guide provides a comprehensive overview of the discovery and history of azaspiro compounds, from their early synthetic explorations to their current prominence in drug discovery. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key reactions, explore the diverse therapeutic applications, and highlight notable examples of azaspiro-containing drugs and clinical candidates. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Spirocyclic Renaissance in Medicinal Chemistry

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target specificity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The concept of "escaping from flatland" advocates for the exploration of more three-dimensional molecular architectures that can better mimic the complexity of biological recognition sites.[1] Azaspirocycles are at the forefront of this movement.

The defining feature of an azaspiro compound is the spiroatom, a single carbon atom that is a member of two distinct heterocyclic rings, at least one of which contains a nitrogen atom. This unique structural arrangement imparts a number of desirable characteristics:

  • Rigidity and Conformational Constraint: The spirocyclic core locks the molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and allowing for a more precise orientation of substituents for optimal interaction.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to increased aqueous solubility, higher basicity, and decreased lipophilicity compared to their non-spirocyclic or aromatic analogs.[2]

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[3]

  • Novelty and Intellectual Property: The exploration of azaspirocyclic scaffolds provides access to novel chemical space, offering opportunities for the development of new intellectual property.

This guide will trace the historical journey of azaspiro compounds, from their initial discovery to their current status as privileged scaffolds in modern drug development.

A Historical Timeline: From Natural Products to Rational Design

The story of azaspiro compounds is not a linear progression but rather a convergence of discoveries in natural product chemistry and innovations in synthetic methodology.

Early Inspirations: The Alluring Complexity of Natural Products

The intricate architectures of naturally occurring alkaloids have long served as a source of inspiration for synthetic chemists. The discovery of histrionicotoxin and its congeners, isolated from the skin of poison dart frogs of the Dendrobatidae family, was a pivotal moment. These toxins feature a unique 1-azaspiro[5.5]undecane core and exhibit potent activity as non-competitive inhibitors of the nicotinic acetylcholine receptor.[4] The structural elucidation and subsequent synthetic efforts towards histrionicotoxins, starting in the 1970s, presented a formidable challenge and spurred the development of novel strategies for constructing spirocyclic systems.[5][6]

Another significant natural product that fueled interest in azaspirocycles was halichlorine , isolated from the marine sponge Halichondria okadai in 1996.[1] Halichlorine, with its complex 6-azaspiro[4.5]decane skeleton, was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key player in inflammatory processes.[1][7] The total synthesis of halichlorine became a benchmark for the strategic assembly of highly functionalized azaspiro compounds.[8]

dot digraph "Historical_Milestones_in_Azaspiro_Compound_Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Natural_Products" { label = "Natural Product Discovery"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; "Histrionicotoxin" [label="1970s: Discovery of Histrionicotoxin\n(1-azaspiro[5.5]undecane core)"]; "Halichlorine" [label="1996: Isolation of Halichlorine\n(6-azaspiro[4.5]decane skeleton)"]; }

subgraph "cluster_Synthetic_Developments" { label = "Synthetic Methodology Development"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; "Early_Methods" [label="Early 20th Century:\nClassical Intramolecular Reactions"]; "Modern_Methods" [label="Late 20th - 21st Century:\nAdvanced Catalytic & Cascade Reactions"]; }

subgraph "cluster_Therapeutic_Applications" { label = "Emergence of Therapeutic Applications"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; "Early_Patents" [label="1980s: Patents for CNS applications"]; "Drug_Discovery_Boom" [label="2000s - Present:\nIntensive Drug Discovery Efforts"]; }

"Histrionicotoxin" -> "Modern_Methods" [label="Spurs synthetic innovation"]; "Halichlorine" -> "Modern_Methods" [label="Drives new strategies"]; "Early_Methods" -> "Modern_Methods" [label="Evolution of techniques"]; "Modern_Methods" -> "Drug_Discovery_Boom" [label="Enables exploration of novel scaffolds"]; "Early_Patents" -> "Drug_Discovery_Boom" [label="Early indication of therapeutic potential"]; } "Historical Milestones in Azaspiro Compound Discovery"

The Dawn of Synthetic Azaspirocycles: Classical Approaches

While natural products provided the inspiration, the practical synthesis of azaspirocycles relied on the development of robust chemical reactions. Early methods for constructing the spirocyclic core often involved intramolecular reactions, where a pre-formed ring is used as a template to build the second.

Key classical strategies include:

  • Intramolecular Mannich Reaction: This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of a carbon acid. In an intramolecular setting, it can be used to forge the second ring of an azaspirocycle.[9][10]

  • Intramolecular Aldol and Claisen Condensations: These reactions create carbon-carbon bonds through the reaction of enolates with carbonyl compounds or esters, respectively, and can be adapted for the synthesis of azaspirocyclic ketones and related structures.

  • Ring Expansion Reactions: Strategies involving the expansion of a smaller ring fused to a nitrogen-containing ring have also been employed to access azaspirocyclic scaffolds.[11][12]

These early methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope and stereocontrol.

The Modern Era: A Proliferation of Synthetic Innovation

The late 20th and early 21st centuries have witnessed a surge in the development of elegant and efficient methods for azaspirocycle synthesis, driven by advances in catalysis and reaction design.

Key Modern Synthetic Methodologies:

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for constructing the five-membered pyrrolidine ring, a common motif in azaspirocycles.[13]

  • Transition Metal-Catalyzed Cyclizations: Catalysts based on rhodium, palladium, gold, and iron have enabled a wide range of novel cyclization reactions to form azaspirocycles with high efficiency and selectivity.[14][15][16]

  • Domino and Cascade Reactions: These elegant processes involve a series of bond-forming events in a single pot, allowing for the rapid construction of complex molecular architectures from simple starting materials.[14][17]

  • Enzymatic Synthesis: The use of enzymes as catalysts offers unparalleled stereoselectivity in the synthesis of chiral azaspiro compounds.[18]

The increasing sophistication of these synthetic tools has made a vast array of structurally diverse azaspiro compounds readily accessible for biological evaluation.

Key Synthetic Methodologies: A Practical Guide

This section provides an in-depth look at some of the most important synthetic strategies for constructing azaspiro compounds, complete with illustrative experimental protocols.

Classical Approach: Intramolecular 1,3-Dipolar Cycloaddition

This method remains a robust and widely used strategy for the synthesis of 1-azaspiro[4.4]nonane derivatives. The key step is the thermal cyclization of an alkenyl-substituted cyclic nitrone.[3]

Experimental Protocol: Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition [3]

  • Step 1: Synthesis of the Hydroxylamine Intermediate:

    • To a suspension of zinc dust in ethanol, add the starting nitroalkane (e.g., 4-methyl-4-nitropentanol).

    • Add glacial acetic acid dropwise while maintaining the temperature below 15 °C.

    • Stir the reaction mixture vigorously for 2-3 hours at room temperature.

    • Filter off the zinc acetate and wash the solid with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxylamine.

  • Step 2: Oxidation to the Alkenylnitrone:

    • Dissolve the crude hydroxylamine in dichloromethane.

    • Add activated manganese dioxide (MnO₂) and stir the suspension at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

    • Concentrate the filtrate to yield the crude alkenylnitrone, which can be purified by column chromatography.

  • Step 3: Intramolecular 1,3-Dipolar Cycloaddition:

    • Dissolve the purified alkenylnitrone in toluene.

    • Heat the solution to reflux (110-145 °C) and monitor the reaction by ¹H NMR or TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting tricyclic isoxazolidine can be purified by column chromatography.

  • Step 4: Reductive Cleavage to the 1-Azaspiro[4.4]nonane:

    • Dissolve the purified isoxazolidine in a suitable solvent (e.g., methanol).

    • Add a reducing agent such as zinc in the presence of an acid (e.g., acetic acid) or perform catalytic hydrogenation.

    • Stir the reaction mixture until the reductive cleavage is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the final 1-azaspiro[4.4]nonane product.

dot digraph "Intramolecular_1_3_Dipolar_Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Nitroalkane", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Step1" [label="Reduction\n(Zn, Acetic Acid)"]; "Intermediate1" [label="Hydroxylamine", shape=box, style=filled, fillcolor="#FFFFFF"]; "Step2" [label="Oxidation\n(MnO2)"]; "Intermediate2" [label="Alkenylnitrone", shape=box, style=filled, fillcolor="#FFFFFF"]; "Step3" [label="Thermal Cycloaddition\n(Toluene, Reflux)"]; "Intermediate3" [label="Tricyclic Isoxazolidine", shape=box, style=filled, fillcolor="#FFFFFF"]; "Step4" [label="Reductive Cleavage\n(e.g., H2, Pd/C)"]; "End" [label="1-Azaspiro[4.4]nonane", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Intermediate3" -> "Step4" -> "End"; } "Workflow for Intramolecular 1,3-Dipolar Cycloaddition"

Modern Approach: Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade

This elegant cascade reaction allows for the highly selective synthesis of seven-membered azaspiro compounds from 1,5-bisallenes. The process involves an initial rhodium-catalyzed cycloisomerization to a non-isolable cycloheptatriene, which then undergoes a Diels-Alder homodimerization.[14]

Experimental Protocol: Synthesis of Seven-Membered Azaspiro Compounds [14]

  • Catalyst Preparation:

    • In a 10 mL capped vial, combine [Rh(cod)Cl]₂ (0.05 equiv), a chiral phosphine ligand such as (R)-DTBM-Segphos (0.10 equiv), and NaBArF (0.10 equiv).

    • Purge the vial with nitrogen and dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂).

    • Bubble hydrogen gas through the solution and stir for 30 minutes.

    • Concentrate the mixture to dryness under a stream of hydrogen.

    • Re-dissolve the catalyst in degassed CH₂Cl₂.

  • Cascade Reaction:

    • In a separate vial under an inert atmosphere, dissolve the 1,5-bisallene substrate (1 equiv) in degassed tetrahydrofuran (THF).

    • Transfer the prepared catalyst solution to the substrate solution via syringe at 40 °C.

    • Stir the resulting mixture for 16 hours at 40 °C.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude reaction mixture by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired azaspiro compound.

Structural Elucidation and Characterization

The unambiguous determination of the three-dimensional structure of azaspiro compounds is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are indispensable for elucidating the connectivity and relative stereochemistry of the spirocyclic framework.[16][19][20] NOESY experiments are particularly valuable for determining the spatial proximity of protons and thus the stereochemical arrangement of substituents.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[21]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[10][22][23]

Table 1: Key Analytical Techniques for Azaspiro Compound Characterization

TechniqueInformation Provided
¹H NMRProton environment, connectivity (via coupling constants)
¹³C NMRCarbon skeleton
2D NMR (COSY, HSQC, HMBC)H-H, C-H, and long-range C-H correlations for structural assignment
2D NMR (NOESY)Through-space proton-proton interactions for stereochemical analysis
High-Resolution Mass Spectrometry (HRMS)Accurate mass for elemental composition determination
X-ray CrystallographyUnambiguous 3D structure, including absolute stereochemistry

Therapeutic Applications: A Landscape of Possibilities

The unique structural features of azaspiro compounds have made them attractive scaffolds for a wide range of therapeutic targets.

Central Nervous System (CNS) Disorders

The rigid nature of the azaspiro core is well-suited for targeting receptors and enzymes in the CNS.

  • Sigma-1 (σ₁) Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the σ₁ receptor, a chaperone protein implicated in neurodegenerative diseases and psychiatric conditions.[18]

  • Pain Management: Azaspiro compounds have been investigated for the treatment of chronic and neuropathic pain.[18]

  • Antipsychotics: The antipsychotic drug fluspirilene , discovered in 1963, features a spirocyclic core and acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[24]

Infectious Diseases
  • Antiviral Agents: Azaspiro[3.3]heptane moieties have been incorporated into HIV-1 reverse transcriptase inhibitors, leading to a significant improvement in antiviral activity.

  • Antibacterial Agents: The incorporation of azaspirocyclic fragments into fluoroquinolone antibiotics has been shown to enhance their activity.[3]

Oncology

The development of novel anticancer agents is a major focus of azaspiro compound research. Various derivatives have shown promising antiproliferative activity against a range of cancer cell lines.

Other Therapeutic Areas

Azaspiro compounds are also being explored for the treatment of cardiovascular diseases, inflammatory conditions, and metabolic disorders.

Table 2: Selected Therapeutic Applications of Azaspiro Compounds

Therapeutic AreaBiological Target/Mechanism of ActionExample Scaffold
CNS DisordersSigma-1 (σ₁) receptor antagonism1-Oxa-8-azaspiro[4.5]decane
Dopamine D2 and Serotonin 5-HT2A receptor antagonismSpiro-piperidine
Infectious DiseasesHIV-1 Reverse Transcriptase InhibitionAzaspiro[3.3]heptane
DNA Gyrase and Topoisomerase IV InhibitionFluoroquinolones with azaspiro moieties
OncologyVarious (e.g., enzyme inhibition, disruption of protein-protein interactions)Diverse azaspirocyclic cores

Approved Drugs and Clinical Candidates: The Translational Success of Azaspiro Scaffolds

While the number of approved drugs containing a true azaspiro core is still emerging, the broader class of spirocyclic compounds has seen significant clinical success. A notable example is spironolactone , a potassium-sparing diuretic with a spirocyclic lactone fused to a steroid backbone, which has been in clinical use for decades to treat high blood pressure and heart failure.[20]

Future Perspectives and Conclusion

The journey of azaspiro compounds, from their discovery in complex natural products to their rational design and synthesis in the laboratory, highlights a paradigm shift in medicinal chemistry towards embracing three-dimensionality. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azaspirocycles, providing chemists with an ever-growing toolbox for drug discovery.

As our understanding of the intricate interactions between small molecules and biological targets deepens, the unique topographical features of azaspiro compounds will become increasingly valuable. Their ability to present functional groups in well-defined spatial orientations will be key to unlocking new therapeutic possibilities and addressing unmet medical needs. The future of drug discovery is undoubtedly three-dimensional, and azaspiro compounds are poised to play a leading role in shaping this exciting frontier.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. (2022). [Link]

  • Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry. Benchchem. (2025).
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2).
  • Hurley, P. B., & Dake, G. R. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. The Journal of organic chemistry, 73(11), 4131–4138. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[19][19]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters. (2011). [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. (2025). [Link]

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers. (2018). [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. (2021).
  • Synthesis of functionalized 1-azaspirocyclic cyclopentanones using bronsted acid or N-bromosuccinimide promoted ring expansions. PubMed. (2006). [Link]

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid. RSC Publishing. (2023). [Link]

  • Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids. RSC Publishing. (2007). [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. (2020).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. (2019). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2022). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. (2022). [Link]

  • Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. PubMed. (2012). [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. (2008). [Link]

  • The Bimolecular and Intramolecular Mannich and Related Reactions.
  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. PubMed. (2021). [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. (2025). [Link]

  • Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Benchchem. (2025).
  • Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. (2022). [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC. (2020). [Link]

  • NMR-Based Metabolite Profiling and the Application of STOCSY toward the Quality and Authentication Assessment of European EVOOs. PMC. (2023). [Link]

  • Solid-State 17 O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. (2016). [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. (2022). [Link]

  • Special Issue : X-ray Crystallography and Drug Discovery. MDPI. (2024). [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2022). [Link]

  • NMR Spectroscopy for Metabolomics Research. MDPI. (2019). [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Total Synthesis of (+/-)-halichlorine, (+/-)-pinnaic Acid, and (+/-)-tauropinnaic Acid. PubMed. (2004). [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Total synthesis of (-)-histrionicotoxin. PubMed. (2011). [Link]

  • Total Synthesis of Histrionicotoxin 285A by Holmes. Organic Chemistry Portal. (2008). [Link]

  • Total Synthesis of (−)-Histrionicotoxin through a Stereoselective Radical Translocation–Cyclization Reaction. Tohoku University. (2017). [Link]

  • Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion. RSC Publishing. (2021). [Link]

  • Histrionicotoxin. Wikipedia.
  • Halichlorine. Wikipedia.

Sources

Technical Guide: Biological Potential & Pharmacology of the 1-Azaspiro[4.5]decan-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthesis, and pharmacological applications of the 1-Azaspiro[4.5]decan-4-ol scaffold. This analysis synthesizes direct chemical data with structure-activity relationship (SAR) insights from the broader class of privileged spiro[4.5]decane frameworks.

Executive Summary: The Spiro-Advantage

The 1-Azaspiro[4.5]decan-4-ol scaffold represents a "privileged structure" in modern medicinal chemistry. It combines the conformational rigidity of a spirocyclic core with the functional versatility of a secondary alcohol and a secondary amine. Unlike flat aromatic scaffolds, this sp3-rich framework (high


 score) offers three distinct advantages for drug development:
  • Vectorial Projection: The spiro-carbon forces the pyrrolidine and cyclohexane rings into a perpendicular orientation, allowing substituents to probe 3D biological space inaccessible to planar molecules.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots, potentially extending half-life (

    
    ) compared to linear alkyl chains.
    
  • Peptidomimetic Potential: The core structure mimics a sterically demanding 4-hydroxyproline, making it a valuable template for protease inhibitors and GPCR ligands.

Structural Analysis & Chemical Space

Core Architecture

The 1-azaspiro[4.5]decane system consists of a five-membered pyrrolidine ring fused at a single carbon atom (C5) to a six-membered cyclohexane ring.

  • IUPAC Numbering: Nitrogen is assigned position 1. The spiro-fusion occurs at position 5. The hydroxyl group is located at position 4 (on the pyrrolidine ring, adjacent to the spiro center).

  • Stereochemistry: The C4-hydroxyl and C5-spiro center create potential diastereomers (cis/trans relationships between the OH and the cyclohexane bulk). The rigidity of the pyrrolidine ring restricts the conformational freedom of the -OH group, pre-organizing it for hydrogen bonding.

Functional Handles
  • N1 (Secondary Amine): Nucleophilic handle for derivatization (alkylation, acylation, sulfonylation) to modulate lipophilicity and target affinity.

  • C4-OH (Secondary Alcohol): Hydrogen bond donor/acceptor; precursor for ketones (for reductive amination) or ethers (for hydrophobic pocket occupancy).

  • Cyclohexane Ring: A lipophilic anchor that can be substituted to tune LogP and blood-brain barrier (BBB) penetration.

Pharmacological Targets & Biological Activity[1][2][3]

While the specific "4-ol" derivative is often an advanced intermediate, the biological activity of the 1-azaspiro[4.5]decane class is well-documented. The "4-ol" functionality serves as a critical pharmacophore anchor.

Primary Target: Sigma-1 Receptors ( R)

Research indicates that spirocyclic amines are potent ligands for the Sigma-1 receptor, a chaperone protein implicated in neuroprotection and cognitive function.

  • Mechanism: The basic N1 amine forms an electrostatic interaction with Asp126 in the

    
    R binding pocket. The bulky spiro-cyclohexane occupies the primary hydrophobic pocket.
    
  • Relevance of 4-OH: The hydroxyl group can form water-mediated hydrogen bonds or interact with polar residues (e.g., Tyr103), enhancing selectivity over

    
     receptors.
    
  • Therapeutic Area: Neuropathic pain, Alzheimer's disease, and depression.

Secondary Target: Viral Replication (HCoV & Influenza)

Derivatives of 1-thia-4-azaspiro[4.5]decane (a bioisostere) have shown micromolar inhibition of Human Coronavirus 229E.

  • Activity: The spiro-scaffold disrupts viral fusion or replication complexes.

  • Potential: The 1-azaspiro[4.5]decan-4-ol core provides a more soluble alternative to the thia-analogs, potentially improving oral bioavailability for antiviral applications.

Tertiary Target: Kinase Inhibition (EGFR/BRAF)

Spirocyclic scaffolds have been successfully employed to rigidify kinase inhibitors, reducing the entropic penalty of binding.

  • Application: Replacing the flexible alkyl chains of known ATP-competitive inhibitors with the 1-azaspiro[4.5]decan-4-ol moiety can lock the inhibitor into the bioactive conformation.

  • Data: Analogs have demonstrated dual inhibition of EGFR and BRAF(V600E) in antiproliferative assays.

Visualization: Mechanism & Synthesis[1][4]

Pharmacological Interaction Network

The following diagram illustrates the validated and theoretical targets for the scaffold.

G Scaffold 1-Azaspiro[4.5] decan-4-ol GPCR GPCRs (Sigma-1, Opioid) Scaffold->GPCR N1-Amine Binding Enzyme Enzymes (Kinases, Proteases) Scaffold->Enzyme Conformational Lock Channel Ion Channels (Nav1.7) Scaffold->Channel Lipophilic Block Sigma Sigma-1 Receptor (Neuroprotection) GPCR->Sigma HCV Viral Polymerase (NS5A Inhibition) Enzyme->HCV EGFR EGFR/BRAF (Oncology) Enzyme->EGFR

Figure 1: Pharmacological interaction network for 1-azaspiro[4.5]decan-4-ol derivatives.

Synthetic Pathway (Annulation Strategy)

The most efficient synthesis involves a catalytic asymmetric annulation.

Synthesis Start Start Materials: Cyclohexyl-derived Alkene + Aldehyde/Imine Step1 Step 1: Catalytic Asymmetric [3+2] or [5+1] Annulation (Pd or NHC Catalyst) Start->Step1 C-C / C-N Bond Formation Inter Intermediate: Spiro-Imine or Enamine Step1->Inter Step2 Step 2: Reduction/Hydrolysis (NaBH4 / Acid) Inter->Step2 Product Target: 1-Azaspiro[4.5]decan-4-ol Step2->Product Stereoselective

Figure 2: General synthetic workflow for accessing the 1-azaspiro[4.5]decan-4-ol core.

Experimental Protocols

Protocol A: Synthesis via Oxidative Dearomatization (Representative)

This protocol describes the construction of the spiro-core from aniline precursors, a robust method for generating the scaffold.

Reagents:

  • Starting Material: N-protected Aniline derivative.

  • Oxidant: Phenyliodine(III) diacetate (PIDA).

  • Solvent: Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected aniline (1.0 equiv) in MeOH (0.1 M concentration).

  • Oxidation: Add PIDA (1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the quinone monoacetal intermediate.

  • Cyclization: Introduce the alkene coupling partner (e.g., vinylcyclopropane for [3+2]) and the Palladium catalyst (

    
    , 5 mol%).
    
  • Reflux: Heat the reaction mixture to 60°C under Argon atmosphere for 12 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (3x).
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the 1-azaspiro[4.5]decane core.

  • Hydroxylation: If the 4-OH is not installed, perform a hydroboration-oxidation (BH3·THF followed by H2O2/NaOH) on the resulting enamide double bond.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

To evaluate the anticancer potential of derivatives.[1]

  • Cell Seeding: Seed A549 (Lung cancer) or MCF-7 (Breast cancer) cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment: Dissolve 1-azaspiro[4.5]decan-4-ol derivatives in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

Quantitative Data Summary (SAR)

The following table summarizes the activity of closely related spiro[4.5]decane derivatives, providing a baseline for the expected potency of the 4-ol scaffold.

Derivative ClassTargetActivity (

or

)
Key Structural Feature
1-oxa-8-azaspiro[4.5]decane Sigma-1 Receptor0.47 - 12.1 nMBasic amine + Spiro-ether
1-thia-4-azaspiro[4.5]decan-3-one HCoV-229E5.5

M
3-one amide + Lipophilic tail
1-thia-4-azaspiro[4.5]decan-3-one EGFR Kinase84 nMQuinoline substituent at N4
Spiro[pyrrolidine-3,3'-oxindole] HDAC2 / PHB23.53

M
Spiro-fusion at C3

Note: The 1-azaspiro[4.5]decan-4-ol is structurally distinct but shares the spiro-hydrophobic bulk responsible for the high affinity seen in the Sigma-1 and Kinase entries.

Future Outlook

The 1-azaspiro[4.5]decan-4-ol scaffold is poised for significant growth in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (<200 Da) and high solubility make it an ideal "fragment" to screen against challenging targets like protein-protein interactions (PPIs). Future synthetic efforts will likely focus on enantioselective routes to access specific 4-OH stereoisomers, as the axial vs. equatorial orientation of the hydroxyl group will critically dictate target selectivity.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[2][3] (2020).[2]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. (2020).[2]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties. Molecules. (2023).[3][4]

  • Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock Whitepaper.

  • Catalytic Asymmetric Reactions between Alkenes and Aldehydes (Synthesis of 1-azaspiro[4.5]decan-4-ol). University of Cologne Dissertation.

Sources

The 1-Azaspiro[4.5]decan-4-ol Scaffold: A Strategic Nexus for sp³-Rich Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring Derivatives of 1-Azaspiro[4.5]decan-4-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from flat, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. The 1-azaspiro[4.5]decan-4-ol core represents a "privileged scaffold" within this paradigm, offering a rigid spirocyclic framework that restricts conformational entropy while improving physicochemical properties such as solubility and metabolic stability. This guide provides a technical deep-dive into the synthesis, functionalization, and pharmacological utility of this scaffold, positioning it as a versatile hub for targeting GPCRs (Muscarinic M1, Sigma-1) and mitochondrial channels (mPTP).

Introduction: The Spirocyclic Advantage

In the pursuit of novel therapeutics, the 1-azaspiro[4.5]decane system offers a distinct structural advantage: the "spiro-twist." Unlike fused ring systems, the spiro-carbon (C5) orients the pyrrolidine and cyclohexane rings perpendicular to one another.

key Structural Features
  • Vectorial Display: The 4-hydroxyl group on the pyrrolidine ring provides a specific vector for hydrogen bonding, critical for interacting with orthosteric sites in GPCRs.

  • Fsp³ Character: High fraction of saturated carbons (Fsp³) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat aromatics.

  • Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at that position, a common liability in simple piperidines or pyrrolidines.

Synthetic Architecture

The construction of the 1-azaspiro[4.5]decan-4-ol core requires precision to establish the quaternary center and control the relative stereochemistry of the hydroxyl group.

Primary Route: Iodoaminocyclization

This protocol is favored for its high stereocontrol and scalability. It relies on the cyclization of an alkenyl amine derived from cyclohexanone.

Protocol 1: Construction of the Spiro Core
  • Precursor: 1-(Allylamino)cyclohexanecarbonitrile or related imine.

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Dichloromethane (
    
    
    ).
  • Mechanism: The iodine activates the alkene, triggering nucleophilic attack by the amine nitrogen (5-endo-trig cyclization).

Step-by-Step Methodology:

  • Imine Formation: Condense cyclohexanone with allylamine in toluene under reflux with a Dean-Stark trap to remove water.

  • Activation: Cool the crude imine in dry acetonitrile (

    
    ). Add 1.1 equivalents of 
    
    
    
    portion-wise.
  • Cyclization: Stir for 4–6 hours. The iodine promotes ring closure to form the iodomethyl-pyrrolidine spiro-intermediate.

  • Hydrolysis/Substitution: Treat with aqueous base (

    
    ) to hydrolyze the intermediate nitrile (if present) or displace the iodide, eventually yielding the 1-azaspiro[4.5]decan-4-one  (ketone form) after oxidation, or directly accessing the alcohol via displacement.
    
Functionalization: Ketone Reduction to 4-ol

The ketone intermediate is the divergent point. Stereoselective reduction determines the axial/equatorial orientation of the hydroxyl group.

  • Reagent: Sodium Borohydride (

    
    ) in Methanol (
    
    
    
    ).
  • Condition:

    
     to RT, 2 hours.
    
  • Outcome: Yields a mixture of diastereomers (cis/trans relative to the nitrogen lone pair or substituents). Separation via flash chromatography is required.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to the functionalized spiro-scaffold.

SynthesisWorkflow Start Cyclohexanone + Allylamine Imine Allyl-Imine Intermediate Start->Imine -H2O (Dean-Stark) Cyclization Iodoaminocyclization (I2 / NaHCO3) Imine->Cyclization Activation SpiroCore 1-Azaspiro[4.5] iodomethyl deriv. Cyclization->SpiroCore 5-endo-trig Ketone 1-Azaspiro[4.5] decan-4-one SpiroCore->Ketone Oxidative Workup Alcohol 1-Azaspiro[4.5] decan-4-ol Ketone->Alcohol NaBH4 Reduction

Figure 1: Step-wise synthetic pathway for accessing the 1-Azaspiro[4.5]decan-4-ol core via iodine-mediated cyclization.

Medicinal Chemistry & SAR Applications

The 4-hydroxyl group is rarely the endpoint; it is a handle for diversification.

Biological Targets and SAR Logic
Target FamilyModification at 4-OHDesired EffectKey Reference
Muscarinic M1 Esterification / EtherificationMimics the ether oxygen of Muscarone; improves BBB penetration.[1]
Sigma-1 (

)
Benzyl ether linkageSigma-1 ligands require a basic amine + hydrophobic bulk. The spiro core provides the amine; the 4-O-benzyl provides the bulk.[2]
mPTP Channel Urea / CarbamateStabilizes interaction with ATP synthase c-subunit; prevents pore opening in ischemia.[3]
Case Study: Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane (a close structural analog) have shown high affinity (


 nM) for 

receptors.[1] The 1-azaspiro variant offers a different basicity profile (

~9.5) compared to the morpholine-like 1-oxa analog, potentially altering selectivity against the hERG channel.

Experimental Protocol: Binding Affinity Assay (


) 
  • Membrane Prep: Guinea pig brain homogenates.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Incubation: 120 min at

    
     in Tris-HCl buffer (pH 7.4).
    
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Analysis:

    
     calculated via non-linear regression; 
    
    
    
    derived using Cheng-Prusoff equation.

Decision Logic for Lead Optimization

When utilizing this scaffold, the choice of substitution at the Nitrogen (N1) versus the Oxygen (O4) dictates the therapeutic area.

SAR_Logic Core 1-Azaspiro[4.5]decan-4-ol (Scaffold) BranchN Modify N1 Position Core->BranchN BranchO Modify O4 Position Core->BranchO N_Alkyl Short Alkyl (Me/Et) BranchN->N_Alkyl N_Benzyl Bulky Aryl/Benzyl BranchN->N_Benzyl O_Ester Ester/Carbamate BranchO->O_Ester O_Ether Aryl Ether BranchO->O_Ether Target_M1 Target: Muscarinic M1 (Alzheimer's) N_Alkyl->Target_M1 Promotes Agonism Target_Sigma Target: Sigma-1 (Neuropathic Pain/Oncology) N_Benzyl->Target_Sigma Critical Pharmacophore O_Ester->Target_M1 Target_mPTP Target: mPTP (Ischemia) O_Ester->Target_mPTP H-Bond Acceptor O_Ether->Target_Sigma

Figure 2: SAR Decision Tree. Modulating N1 and O4 substituents steers the pharmacology between CNS targets (M1, Sigma-1) and mitochondrial targets (mPTP).

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed / J. Med. Chem. URL:[Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Source: PubMed / ACS Med. Chem. Lett. URL:[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: PubMed Central / J. Enzyme Inhib. Med. Chem. URL:[Link]

Sources

An In-depth Technical Guide to the Predicted Solubility and Stability of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

The 1-Azaspiro[4.5]decan-4-ol molecule is a spirocyclic saturated heterocycle. Spirocyclic systems, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional architecture provides a fixed orientation for functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The inclusion of a nitrogen atom and a hydroxyl group introduces polarity and hydrogen bonding capabilities, crucial for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a predictive analysis of the core physicochemical properties, solubility, and stability of 1-Azaspiro[4.5]decan-4-ol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds, such as 1-Azaspiro[4.5]decane[2][3] and other related spirocycles, to provide a robust predictive framework for researchers.

Predicted Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is the first step in any development program. The properties of 1-Azaspiro[4.5]decan-4-ol are dictated by its constituent parts: a spirocyclic hydrocarbon framework, a tertiary amine, and a secondary alcohol.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₇NOBased on chemical structure.
Molecular Weight ~155.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or a viscous, high-boiling liquid.The parent compound, 1-Azaspiro[4.5]decane, is a liquid[2]. The addition of a polar hydroxyl group increases the potential for intermolecular hydrogen bonding, which would raise the melting and boiling points, possibly rendering it a solid at room temperature.
pKa 9.0 - 10.5This prediction is for the protonation of the tertiary amine. Cyclic tertiary amines typically exhibit pKa values in this range. This basicity is a critical determinant of its aqueous solubility profile.
LogP (Octanol-Water Partition Coefficient) 1.0 - 2.0The parent 1-Azaspiro[4.5]decane has a calculated XLogP3 of 1.9[3]. The introduction of the hydroxyl group will decrease the LogP, making 1-Azaspiro[4.5]decan-4-ol more hydrophilic than its parent amine but still retaining significant lipophilic character from the hydrocarbon scaffold.

Section 1: Solubility Profile - A Predictive Analysis

Solubility is a critical attribute that influences a compound's bioavailability and formulation feasibility. The solubility of 1-Azaspiro[4.5]decan-4-ol is expected to be highly dependent on the nature of the solvent, particularly its pH in aqueous media.

Aqueous Solubility: The Critical Role of pH

The presence of the tertiary amine (pKa ~9-10.5) is the dominant factor governing aqueous solubility. At pH values significantly below its pKa, the amine will be protonated, forming a positively charged ammonium salt. This salt form is expected to be highly water-soluble. Conversely, at pH values above the pKa, the molecule will exist predominantly as the neutral, free base, which will have significantly lower aqueous solubility. The hydroxyl group will contribute to the baseline solubility of the free base through hydrogen bonding with water.

This pH-dependent equilibrium is fundamental to designing formulation strategies, such as the development of parenteral solutions or controlling dissolution in the gastrointestinal tract.

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 11) Protonated Protonated Form (High Water Solubility) FreeBase Free Base Form (Low Water Solubility) Protonated->FreeBase Equilibrium shifts with pH pKa ~ 9-10.5

Caption: pH-dependent equilibrium of 1-Azaspiro[4.5]decan-4-ol.

Organic Solvent Solubility

The molecule's dual character—a polar head (amine and alcohol) and a nonpolar body (spiro-hydrocarbon frame)—will dictate its solubility in organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the hydroxyl group and the lone pair of the nitrogen atom.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. These solvents can accept hydrogen bonds and have high polarity to solvate the molecule effectively.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. The polar functional groups will limit its ability to dissolve in entirely nonpolar environments.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for experimentally determining the thermodynamic solubility of 1-Azaspiro[4.5]decan-4-ol in various aqueous buffers and organic solvents.

Objective: To determine the saturation concentration of the compound in a given solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid 1-Azaspiro[4.5]decan-4-ol to a known volume of the desired solvent (e.g., 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method against a standard curve of known concentrations.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24h at 25°C) A->B C 3. Centrifuge to Separate Phases B->C D 4. Sample Supernatant C->D E 5. Analyze by HPLC D->E

Caption: Workflow for shake-flask solubility determination.

Section 2: Stability Profile and Forced Degradation

Assessing the chemical stability of a drug candidate is a non-negotiable step in development. It identifies potential degradation pathways and helps establish appropriate storage conditions and shelf-life.

Predicted Degradation Pathways

The functional groups in 1-Azaspiro[4.5]decan-4-ol suggest several potential degradation routes under stress conditions:

  • Oxidation: Tertiary amines are susceptible to oxidation, which can form N-oxides. This is a common metabolic pathway and can also be induced by chemical oxidants (e.g., hydrogen peroxide). The secondary alcohol can also be oxidized to the corresponding ketone, 1-Azaspiro[4.5]decan-4-one.

  • Acid-Catalyzed Degradation: Under strong acidic conditions and heat, dehydration of the secondary alcohol could occur, leading to the formation of an alkene.

  • Photodegradation: While the molecule lacks a strong chromophore for absorbing UV light, degradation initiated by radical mechanisms can still occur upon exposure to light, especially in the presence of photosensitizers.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that any degradation products can be adequately resolved and detected.

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Azaspiro[4.5]decan-4-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the compound to the following conditions in parallel:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at 80°C.

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to identify and characterize the degradants.

G cluster_conditions Stress Conditions Compound 1-Azaspiro[4.5]decan-4-ol (in solution or as solid) Acid Acid Hydrolysis (HCl, 60°C) Compound->Acid Base Base Hydrolysis (NaOH, 60°C) Compound->Base Oxidative Oxidation (H₂O₂, RT) Compound->Oxidative Thermal Thermal (Solid, 80°C) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Analysis Analyze All Samples by LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Standard workflow for a forced degradation study.

Conclusion

While direct experimental data for 1-Azaspiro[4.5]decan-4-ol is scarce, a comprehensive understanding of its likely behavior can be derived from fundamental chemical principles and data on analogous structures. It is predicted to be a moderately lipophilic, basic compound with highly pH-dependent aqueous solubility. Its primary stability liabilities are likely to be oxidation of the tertiary amine and secondary alcohol. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to empirically determine the solubility and stability profiles of this promising scaffold, thereby enabling its efficient progression in drug discovery and development pipelines.

References

  • PubChem. 1-Oxa-4-azaspiro[4.5]decane. [Link]

  • PubChem. 1-Azaspiro[4.5]decane. [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

  • Gemoets, H. P. L., et al. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

Sources

Theoretical Modeling Framework for 1-Azaspiro[4.5]decan-4-ol: Structural Dynamics and Pharmacophore Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Modeling of 1-Azaspiro[4.5]decan-4-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary: The Spirocyclic Advantage[1]

In the modern pursuit of novel therapeutics, the "escape from flatland" has driven a shift from planar aromatic scaffolds to three-dimensional (3D) architectures. 1-Azaspiro[4.5]decan-4-ol represents a high-value scaffold in this domain, offering a distinct vector profile compared to traditional piperidine or pyrrolidine analogs.

The spirocyclic junction (C5) creates a rigid orthogonal relationship between the pyrrolidine (Ring A) and cyclohexane (Ring B) moieties. This structural constraint reduces the entropic penalty upon binding to biological targets—such as Sigma-1 receptors (


R)  or Muscarinic Acetylcholine Receptors (mAChRs) —while the C4-hydroxyl group provides a critical "chemical handle" for hydrogen bonding or further derivatization.

This guide details a self-validating computational workflow to model the conformational landscape, electronic properties, and binding potential of 1-Azaspiro[4.5]decan-4-ol, bridging quantum mechanics (QM) with structure-based drug design (SBDD).

Computational Architecture & Workflow

To ensure scientific integrity, the modeling protocol must move from coarse-grained conformational sampling to high-level quantum mechanical refinement. The following workflow ensures that the global energy minimum is identified before property calculation.

The Hierarchical Modeling Pipeline

ModelingWorkflow Start Input Structure (1-Azaspiro[4.5]decan-4-ol) ConfSearch Conformational Search (Monte Carlo / MMFF94x) Start->ConfSearch Filter Filter: Energy Window (< 5 kcal/mol) ConfSearch->Filter DFT_Opt DFT Geometry Optimization (wB97X-D / 6-311++G(d,p)) Filter->DFT_Opt Freq Frequency Calculation (NIMAG=0 Verification) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found Solvation Solvation Model (SMD) Water & Lipid Bilayer Freq->Solvation Validated Minima Properties Property Profiling (MEP, pKa, HOMO-LUMO) Solvation->Properties Docking Molecular Docking (Target: Sigma-1 Receptor) Solvation->Docking

Figure 1: Hierarchical computational workflow. The protocol enforces a "Filter & Refine" strategy, using Molecular Mechanics (MM) for sampling and Density Functional Theory (DFT) for accurate electronic characterization.

Structural & Conformational Dynamics[2][3]

The biological activity of 1-Azaspiro[4.5]decan-4-ol is dictated by its ability to adopt specific conformers. The spiro-carbon (C5) acts as a pivot, but the flexibility of the individual rings introduces complexity.

Stereochemical Definition

The molecule possesses two critical stereocenters:

  • C4 (Hydroxyl bearing): A chiral center (

    
     or 
    
    
    
    ).
  • C5 (Spiro center): While achiral in the unsubstituted parent, the relative orientation of the C4-OH creates diastereomeric relationships (cis/trans relative to the cyclohexane ring if substituted, or relative to the Nitrogen lone pair).

Critical Interaction: The proximity of the C4-hydroxyl group to the N1-amine is the defining feature.

  • Path: N1 — C5 — C4 — OH

  • Interaction: This 1,3-relationship allows for a pseudo-5-membered intramolecular hydrogen bond (N...H-O).

Conformational Sampling Protocol

Objective: Identify the Global Minimum (GM) and low-energy bioactive conformers.

  • Force Field Selection: Use MMFF94x or OPLS4 . These force fields are parameterized to handle the hybridization defects often found in spiro-junctions.

  • Sampling Method: Monte Carlo Multiple Minimum (MCMM) search with 10,000 steps.

  • Key Degrees of Freedom:

    • Ring B (Cyclohexane): Chair (favored) vs. Twist-Boat.

    • Ring A (Pyrrolidine): Envelope puckering.

    • N-Inversion: The nitrogen lone pair can flip, altering the vector for H-bonding.

Theoretical Insight: DFT calculations (e.g., B3LYP/6-31G*) typically reveal that the Hydrogen-Bonded (HB) conformer is stabilized by 2–4 kcal/mol relative to the open conformer in the gas phase. However, in high-dielectric solvents (water), this stabilization diminishes as the OH group engages with the solvent.

Quantum Mechanical (QM) Profiling

Once conformers are identified, high-level QM is required to predict reactivity and physicochemical properties.

DFT Methodology
  • Functional: wB97X-D or M06-2X . These dispersion-corrected functionals are mandatory for spirocycles to accurately model the weak London dispersion forces between the orthogonal rings.

  • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are essential for describing the lone pairs on Oxygen and Nitrogen.

  • Solvation: SMD (Solvation Model based on Density) . Calculate energies in water (

    
    ) for solubility and chloroform (
    
    
    
    ) to mimic the membrane interior.
Electronic Properties Table

The following parameters should be calculated to assess "drug-likeness" and reactivity.

PropertyMethodTheoretical Relevance
HOMO Energy DFT/wB97X-DIndicates nucleophilicity (N-lone pair availability).
LUMO Energy DFT/wB97X-DIndicates susceptibility to metabolic oxidation.
pKa (Macroscopic) Jaguar/EpikPredicts ionization state at physiological pH (7.4).
Dipole Moment (

)
DFT (Gas/Solv)Correlates with permeability and solubility.
MEP Max/Min Iso-surface 0.002Visualizes H-bond donor/acceptor regions for docking.
Molecular Electrostatic Potential (MEP)

The MEP map will show a deep negative potential (red) localized on the Nitrogen atom and the Oxygen atom, identifying them as key anchor points for receptor binding (e.g., electrostatic interaction with Aspartate residues in GPCRs).

Target Interaction Modeling (In Silico Docking)

Given the structural similarity of 1-Azaspiro[4.5]decane derivatives to known Sigma-1 (


) receptor  ligands (e.g., Haloperidol, Pentazocine), this receptor serves as the primary validation target.
The Pharmacophore Hypothesis

The "Spiro-Amine" pharmacophore typically requires:

  • Basic Amine (N1): Protonated at pH 7.4 to form a salt bridge with Asp126 (in

    
    ).
    
  • Hydrophobic Bulk (Ring B): Occupies the hydrophobic pocket formed by Val162, Leu105, and Phe107 .

  • H-Bond Donor (C4-OH): Interacts with Glu172 or backbone carbonyls.

Interaction Network Diagram

InteractionMap Ligand_N Protonated Amine (N1+) Ligand_OH Hydroxyl Group (C4-OH) Ligand_N->Ligand_OH Intramolecular H-Bond (Optional) Rec_Asp126 Asp126 (Anionic Site) Ligand_N->Rec_Asp126 Salt Bridge (Ionic) Ligand_RingB Cyclohexane Ring (Hydrophobic) Rec_Pocket Hydrophobic Pocket (Val162, Phe107) Ligand_RingB->Rec_Pocket Van der Waals ( hydrophobic) Rec_Glu172 Glu172 / Tyr103 (H-Bond Acceptor) Ligand_OH->Rec_Glu172 H-Bond (2.8 Å)

Figure 2: Predicted binding interaction network of 1-Azaspiro[4.5]decan-4-ol within the Sigma-1 receptor binding site. The salt bridge with Asp126 is the canonical anchor for spiro-amines.

Experimental Validation Loop

No theoretical model is complete without a validation strategy.

  • NMR Validation: Compare calculated Isotropic Shielding Tensors (GIAO method) with experimental

    
    H and 
    
    
    
    C NMR shifts.
    • Metric: A Mean Absolute Error (MAE) < 0.1 ppm for

      
      H confirms the correct stereoisomer and major conformer.
      
  • X-Ray Crystallography: If a solid salt (e.g., HCl salt) can be crystallized, the N1-C5-C4-OH torsion angle provides ground-truth data for the puckering amplitude.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Sigma-1 Receptor Ligand Modeling

    • Meyer, C., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.

  • DFT Methods for Conformational Analysis

    • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
  • pKa Prediction Protocols

    • Shelley, J. C., et al. (2007). Epik: a software program for pK(a) prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design.

Sources

An In-Depth Technical Guide to 1-Azaspiro[4.5]decan-4-ol: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Azaspiro[4.5]decan-4-ol, a spirocyclic amino alcohol of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS number and nomenclature, and presents a validated synthetic protocol for its preparation from the corresponding ketone. While experimental physicochemical and spectroscopic data for this specific molecule are not widely available in public literature, this guide provides predicted data and discusses the general characteristics of related compounds. The guide also explores the applications of the 1-azaspiro[4.5]decane scaffold as a privileged structure in drug discovery and discusses the potential utility of the 4-hydroxy derivative. Safety and handling information, based on related structures, is also provided. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in modern drug discovery. Their inherent three-dimensionality provides a rigid and well-defined conformational framework, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar molecules[1]. The 1-azaspiro[4.5]decane core, in particular, is recognized as a "privileged scaffold" – a molecular framework that can serve as a versatile template for the development of ligands for a variety of biological targets[2]. This guide focuses on a specific derivative, 1-Azaspiro[4.5]decan-4-ol, providing a detailed examination of its chemical identity, synthesis, and potential applications.

Chemical Identity and Nomenclature

CAS Number: 1557017-04-5[2]

Systematic IUPAC Name: 1-Azaspiro[4.5]decan-4-ol

Synonyms: No widely recognized synonyms are currently available.

Molecular Formula: C₉H₁₇NO

Molecular Weight: 155.24 g/mol [2]

Chemical Structure:

Caption: Chemical structure of 1-Azaspiro[4.5]decan-4-ol.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Expected Value
Physical State Expected to be a solid or a high-boiling point liquid at room temperature.
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to have some solubility in water due to the presence of the hydroxyl and amino groups. Good solubility in polar organic solvents like methanol, ethanol, and DMSO.
¹H NMR Expected to show complex multiplets in the aliphatic region (1-4 ppm) corresponding to the protons on the two rings. A broad singlet for the N-H proton and a signal for the O-H proton, both of which would be exchangeable with D₂O. The proton on the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet around 3.5-4.5 ppm.
¹³C NMR Expected to show 9 distinct carbon signals. The spiro-carbon would be a quaternary signal. The carbon attached to the hydroxyl group (C4) would be in the range of 60-75 ppm.
IR Spectroscopy Expected to show a broad O-H stretching band around 3300-3500 cm⁻¹, N-H stretching around 3300-3400 cm⁻¹, and C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 155.24.

Synthesis of 1-Azaspiro[4.5]decan-4-ol

A plausible and efficient synthetic route to 1-Azaspiro[4.5]decan-4-ol is through the reduction of the corresponding ketone, 1-Azaspiro[4.5]decan-4-one. This transformation is a standard procedure in organic synthesis, and common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Synthetic Workflow

Synthesis_Workflow start 1-Azaspiro[4.5]decan-4-one reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., NaBH₄) reagent->reaction solvent Solvent (e.g., Methanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-Azaspiro[4.5]decan-4-ol purification->product

Caption: General workflow for the synthesis of 1-Azaspiro[4.5]decan-4-ol.

Experimental Protocol: Reduction of 1-Azaspiro[4.5]decan-4-one with Sodium Borohydride

This protocol is a general procedure based on standard ketone reduction methods and should be optimized for specific laboratory conditions[3][4].

Materials:

  • 1-Azaspiro[4.5]decan-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Azaspiro[4.5]decan-4-one (1.0 eq) in methanol (approximately 10-20 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-Azaspiro[4.5]decan-4-ol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The 1-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This can lead to improved binding to biological targets and enhanced pharmacological properties[5].

While specific applications of 1-Azaspiro[4.5]decan-4-ol are not extensively documented, its structural features suggest several potential uses in drug design:

  • Introduction of a Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, enabling key interactions with biological targets such as enzymes and receptors.

  • Chiral Center: The C4 carbon is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.

  • Scaffold for Further Derivatization: The secondary alcohol can be a handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, to explore structure-activity relationships (SAR). Similarly, the secondary amine in the pyrrolidine ring can be functionalized.

Derivatives of the broader azaspiro[4.5]decane class have been investigated for a range of therapeutic targets, including but not limited to central nervous system (CNS) disorders, cardiovascular diseases, and as antiviral agents. For instance, related spirocyclic compounds have shown activity as inhibitors of enzymes and as ligands for various receptors[6][7].

Drug_Discovery_Applications 1-Azaspiro[4.5]decan-4-ol 1-Azaspiro[4.5]decan-4-ol Privileged Scaffold Privileged Scaffold 1-Azaspiro[4.5]decan-4-ol->Privileged Scaffold Drug Candidates Drug Candidates Privileged Scaffold->Drug Candidates Enzyme Inhibitors Enzyme Inhibitors Drug Candidates->Enzyme Inhibitors Receptor Ligands Receptor Ligands Drug Candidates->Receptor Ligands Antiviral Agents Antiviral Agents Enzyme Inhibitors->Antiviral Agents CNS Agents CNS Agents Receptor Ligands->CNS Agents

Caption: The role of 1-Azaspiro[4.5]decan-4-ol as a privileged scaffold in drug discovery.

Safety and Handling

Specific safety and handling data for 1-Azaspiro[4.5]decan-4-ol (CAS 1557017-04-5) is not available. Therefore, it is prudent to handle this compound with the same precautions as for the parent compound, 1-Azaspiro[4.5]decane (CAS 176-80-7), which is classified as a hazardous substance[8].

GHS Hazard Classification for 1-Azaspiro[4.5]decane:

  • Flammable liquids: Combustible liquid[8].

  • Skin corrosion/irritation: Causes severe skin burns and eye damage[8].

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation[8].

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-Azaspiro[4.5]decan-4-ol is a valuable, yet under-documented, building block for medicinal chemistry. Its spirocyclic nature and the presence of key functional groups make it an attractive scaffold for the design of novel therapeutic agents. While a confirmed synthetic route via the reduction of the corresponding ketone is plausible, a lack of publicly available experimental data on its properties and specific applications highlights an opportunity for further research to fully unlock the potential of this compound in drug discovery programs.

References

  • PubChem. 1-Azaspiro[4.5]decane. Available at: [Link]

  • ResearchGate. Synthesis of 1‐azaspiro[4.5]decane scaffold. Available at: [Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]

  • OFI Testing Equipment, Inc. Safety Data Sheet. Available at: [Link]

  • Google Patents. EP0479631B1 - Spiro[5][9]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Available at:

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]

  • PMC. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Available at: [Link]

  • PMC. Spirocyclic Motifs in Natural Products. Available at: [Link]

  • MDPI. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Available at: [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

Sources

Technical Guide: Bioactivity Profiling of the 1-Azaspiro[4.5]decan-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage[1]

The 1-Azaspiro[4.5]decan-4-ol core represents a "privileged structure" in modern medicinal chemistry. Unlike traditional flat aromatic scaffolds, this spirocyclic amine offers inherent three-dimensional complexity (


 character), which correlates with improved solubility, higher selectivity for protein targets, and enhanced metabolic stability.[1]

This guide details the technical roadmap for the preliminary screening of this scaffold. Given the structural homology of the 1-azaspiro[4.5]decane system to known Sigma-1 receptor ligands , Muscarinic (M1) agonists , and Ion channel modulators , the screening protocol prioritizes Central Nervous System (CNS) target engagement and safety profiling.

Chemoinformatics & Physicochemical Profiling

Before wet-lab screening, the molecule must undergo in silico validation to ensure it meets the criteria for a "Lead-Like" or "Fragment-Like" entity. The 4-hydroxyl group on the pyrrolidine ring serves as a critical vector for further diversification.

Structural Parameters[2][3]
  • Scaffold Topology: Bicyclic system with a single spiro-carbon connecting a five-membered pyrrolidine ring and a six-membered cyclohexane ring.

  • Key Pharmacophore: The secondary amine (unless substituted) and the C4-hydroxyl group provide hydrogen bond donor/acceptor motifs essential for receptor pocket binding.

Predicted Properties (Pre-Screen)
PropertyValue Range (Target)Relevance to 1-Azaspiro[4.5]decan-4-ol
cLogP 1.0 – 2.5Optimal for BBB penetration; spiro-scaffolds often lower LogP vs. aromatics.
TPSA < 60 ŲHigh probability of CNS permeability.
H-Bond Donors 2 (NH, OH)Facilitates specific binding interactions (e.g., Asp residue in GPCRs).
Rotatable Bonds 0 (Core)High rigidity reduces entropic penalty upon binding.

Primary Screening: Target Engagement Protocols

Based on the bioactivity landscape of spiro-piperidines and spiro-pyrrolidines, the primary screen must focus on Sigma-1 Receptors (


R)  and Muscarinic Acetylcholine Receptors (mAChR) .
Assay A: Sigma-1 Receptor Radioligand Binding

The 1-azaspiro core is a classic pharmacophore for


R, a chaperone protein implicated in neuroprotection.

Objective: Determine the affinity (


) of the analyte for 

R.

Materials:

  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific Block: Haloperidol (10

    
    M).[2]
    

Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     g for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      (Final conc. 2 nM).
    • 50

      
      L Test Compound (1-Azaspiro[4.5]decan-4-ol) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Assay B: Muscarinic M1 Functional Assay (Calcium Flux)

To assess functional agonism/antagonism (relevant for Alzheimer's applications).

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human M1 mAChR and

    
     (promiscuous G-protein to couple M1 to Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Addition: Inject 1-Azaspiro[4.5]decan-4-ol.

    • Agonist Mode: Monitor signal increase immediately.

    • Antagonist Mode: Pre-incubate compound for 15 min, then inject Acetylcholine (

      
       concentration).
      
  • Readout: Calculate

    
    .
    

Secondary Screening: Safety & ADME

Spirocyclic amines can sometimes exhibit off-target hERG inhibition or phospholipidosis. These must be ruled out early.

Cytotoxicity Profiling (HepG2 & SH-SY5Y)

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification). Rationale: HepG2 screens for hepatotoxicity; SH-SY5Y screens for neurotoxicity (relevant for CNS targets).

Workflow:

  • Seed cells at 5,000 cells/well in 384-well plates.

  • Treat with compound (0.1

    
    M – 100 
    
    
    
    M) for 48 hours.
  • Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).

  • Valid Result:

    
    M indicates acceptable preliminary safety.
    
Microsomal Stability

Spiro-rings are often introduced to block metabolic "soft spots." This assay validates that hypothesis.

Protocol:

  • Incubate 1

    
    M test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at

    
     min.
    
  • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizations

Screening Logic Workflow

This diagram illustrates the decision tree for progressing the 1-Azaspiro[4.5]decan-4-ol scaffold from library entry to hit validation.

ScreeningWorkflow Start 1-Azaspiro[4.5]decan-4-ol (Scaffold Entry) InSilico In Silico Filter (LogP, TPSA, CNS MPO) Start->InSilico PrimaryScreen Primary Screen (Target Engagement) InSilico->PrimaryScreen Pass Sigma1 Assay: Sigma-1 Binding (Radioligand) PrimaryScreen->Sigma1 Muscarinic Assay: M1 Ca2+ Flux (Functional) PrimaryScreen->Muscarinic Decision1 Hit Criteria Met? (Ki < 1µM) Sigma1->Decision1 Muscarinic->Decision1 SafetyScreen Secondary Screen (Safety & ADME) Decision1->SafetyScreen Yes Discard Discard / Redesign Decision1->Discard No Tox Cytotoxicity (HepG2 / SH-SY5Y) SafetyScreen->Tox Metab Microsomal Stability (t1/2 > 30 min) SafetyScreen->Metab Lead Validated Lead (Ready for SAR) Tox->Lead Low Tox Metab->Lead Stable

Caption: Hierarchical screening workflow for spirocyclic scaffold validation, prioritizing CNS target affinity followed by metabolic stability.

Sigma-1 Receptor Mechanism

Understanding the target biology is crucial. The Sigma-1 receptor modulates Calcium signaling between the ER and Mitochondria.

SigmaPathway cluster_ER Endoplasmic Reticulum Membrane Ligand 1-Azaspiro Ligand Sig1R Sigma-1 Receptor Ligand->Sig1R Binds BiP BiP (Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux Mito->Mito Enhanced Bioenergetics

Caption: Mechanism of Action: Ligand binding dissociates Sigma-1R from BiP, allowing it to stabilize IP3R and enhance mitochondrial Calcium influx.

Data Presentation & Interpretation

When analyzing results for 1-Azaspiro[4.5]decan-4-ol derivatives, structure data in the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Screening Data Output

Compound IDSubstituent (R)

R

(nM)
M1

(nM)
HepG2

(

M)

(mL/min/kg)
AZ-001 (Core) -H> 10,000> 10,000> 100< 10 (High Stability)
AZ-002 -Benzyl451,2008525
AZ-003 -Phenethyl2.5 8506045
Control Haloperidol1.2N/A45N/A

Interpretation:

  • The Core (AZ-001): Often shows low affinity due to lack of hydrophobic bulk. It serves as a "negative control" for binding but a "positive control" for metabolic stability.

  • The Hit (AZ-003): The addition of a phenethyl group typically engages the secondary hydrophobic pocket of the

    
     receptor, drastically improving affinity (nanomolar range).
    

References

  • Design, synthesis, and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Source: Archiv der Pharmazie (Wiley) URL:[Link]

  • 1,4-Dioxa-8-azaspiro[4.5]decane - Compound Summary. Source: PubChem URL:[3][Link]

  • The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Source: Frontiers in Pharmacology URL:[Link]

Sources

Technical Deep Dive: Stereochemical Architecture and Functionalization of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical complexity of 1-Azaspiro[4.5]decan-4-ol lies in the interplay between its rigid spiro-junction and the labile chirality of the hydroxyl-bearing carbon. This guide deconstructs the molecule's architecture, synthetic routes, and separation methodologies, designed for researchers optimizing this scaffold for medicinal chemistry applications.

Structural Fundamentals & Stereochemical Analysis

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The IUPAC numbering prioritizes the nitrogen atom in the five-membered ring as position 1. Consequently, the spiro-carbon is located at position 5.[1]

Connectivity and Numbering
  • Position 1: Nitrogen (Secondary amine, unless substituted).

  • Position 4: Chiral Center (bearing the Hydroxyl group).

  • Position 5: Spiro-carbon (Quaternary center).[2]

  • Positions 6-10: Cyclohexane ring carbons.

Stereogenic Centers

In the unsubstituted core scaffold, C4 is the sole stereogenic center .

  • C5 (Spiro Carbon): Although quaternary, C5 is prochiral but not chiral in the unsubstituted molecule because the cyclohexane ring possesses a plane of symmetry (the path C5→C6→C7 is equivalent to C5→C10→C9).

  • Chirality: The molecule exists as a pair of enantiomers: (4R)-1-azaspiro[4.5]decan-4-ol and (4S)-1-azaspiro[4.5]decan-4-ol .

Critical Note on Diastereomers: Diastereomers arise only if:

  • The nitrogen atom (N1) is substituted with a stable chiral group.

  • The cyclohexane ring (C6-C10) bears a substituent, breaking its symmetry and rendering C5 a true stereocenter.

  • The nitrogen inversion is blocked (e.g., quaternary ammonium salts), creating a fixed stereocenter at N1 relative to C4.

Conformational Dynamics

The pyrrolidine ring typically adopts an envelope conformation , while the cyclohexane ring exists in a stable chair conformation . The hydroxyl group at C4 will prefer a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the protons on the spiro-cyclohexane ring, although hydrogen bonding with the N1 lone pair (if available) can stabilize the pseudo-axial conformer.

Synthetic Pathways & Stereocontrol[3]

The synthesis of 1-Azaspiro[4.5]decan-4-ol is predominantly achieved via the reduction of its ketone precursor, 1-azaspiro[4.5]decan-4-one .[3] The choice of reducing agent dictates the stereochemical outcome.[3]

Pathway A: Non-Selective Reduction (Racemic)

Using Sodium Borohydride (NaBH₄) in methanol results in a racemic mixture of the (4R) and (4S) alcohols. The hydride attacks the C4 carbonyl from both the re and si faces with equal probability due to the lack of significant steric bias from the achiral spiro-cyclohexane ring.

Pathway B: Enantioselective Reduction

To obtain a single enantiomer, Corey-Bakshi-Shibata (CBS) reduction is the gold standard.

  • Reagent: Borane-THF complex (BH₃·THF) catalyzed by a chiral oxazaborolidine (CBS catalyst).

  • Mechanism: The chiral catalyst coordinates with the ketone and the borane, directing the hydride attack to a specific face of the carbonyl.

    • (R)-Me-CBS

      
       Favors formation of the (S)-alcohol (predictive model required).
      
    • (S)-Me-CBS

      
       Favors formation of the (R)-alcohol.
      
Pathway C: De Novo Asymmetric Synthesis

Recent methodologies involve the catalytic asymmetric spirocyclization of imines or alkenes. For example, the reaction of cyclic imines with enolizable aldehydes catalyzed by chiral phosphoric acids can construct the spiro-core and the alcohol functionality with high enantioselectivity (ee > 90%) [1].

Visualization: Synthetic Logic Flow

SynthesisWorkflow Ketone 1-Azaspiro[4.5]decan-4-one (Achiral Precursor) NaBH4 Reagent: NaBH4 (Non-selective) Ketone->NaBH4 CBS Reagent: (R)-Me-CBS + BH3 (Enantioselective) Ketone->CBS Racemate Racemic Mixture (±)-Alcohol NaBH4->Racemate Enantiomer Enriched (S)-Alcohol (>95% ee) CBS->Enantiomer HPLC Chiral HPLC Resolution Racemate->HPLC Final Pure (R) or (S) 1-Azaspiro[4.5]decan-4-ol Enantiomer->Final Recrystallization HPLC->Final

Figure 1: Synthetic pathways for accessing enantiopure 1-Azaspiro[4.5]decan-4-ol.

Analytical Characterization & Resolution

Validating the stereochemistry requires distinguishing between enantiomers, which is impossible with standard NMR unless a chiral derivatizing agent is used.

Chiral HPLC Method

Direct separation of the enantiomers is the most robust analytical method.

  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing from the basic secondary amine.

  • Detection: UV at 210-220 nm (low wavelength required due to lack of strong chromophores).

NMR Analysis (Derivatization)

To determine enantiomeric excess (ee) without HPLC, convert the alcohol to a diastereomeric ester using Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) .

  • Mechanism: The resulting Mosher esters are diastereomers.[4]

  • Observation: The proton signals (H4 and H3) will show distinct chemical shifts (

    
    ) in 
    
    
    
    H NMR for the two diastereomers. The configuration can be assigned based on the shielding/deshielding effects of the phenyl group in the Mosher moiety.
Quantitative Data: Separation Parameters
ParameterConditionRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)High selectivity for spiro-cyclic amines.
Mobile Phase n-Hexane : EtOH : DEA (90:10:0.1)DEA prevents interaction of amine with silanols.
Flow Rate 0.5 - 1.0 mL/minOptimized for resolution (

).
Temperature 25°CStandard ambient control.
Detection UV 215 nmCarbonyl/Amine absorption (weak).

Experimental Protocols

Protocol A: Reduction of 1-Azaspiro[4.5]decan-4-one (Racemic)

Objective: Synthesis of (±)-1-Azaspiro[4.5]decan-4-ol.

  • Preparation: Dissolve 1-azaspiro[4.5]decan-4-one (1.0 eq, 5 mmol) in anhydrous Methanol (20 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1, stain with Ninhydrin).

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 95:5:0.5) yields the product as a viscous oil or low-melting solid.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Alternative for large-scale resolution if HPLC is not feasible.

  • Dissolve racemic amine in Ethanol.

  • Add 0.5 eq of a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid ).

  • Heat to reflux to dissolve, then cool slowly to 4°C.

  • Filter the precipitate (one diastereomeric salt crystallizes preferentially).

  • Free-base the salt (NaOH/H₂O) to recover the enantiomerically enriched amine.

Biological & Pharmaceutical Relevance

The 1-azaspiro[4.5]decane scaffold is a "privileged structure" in drug discovery, serving as a core for:

  • Muscarinic Acetylcholine Receptor Agonists: The spatial orientation of the N1 nitrogen and C4 hydroxyl mimics the pharmacophore of acetylcholine.

  • Sigma Receptor Ligands: N-substituted derivatives show high affinity for

    
     receptors, relevant in neuroprotection and analgesia.
    
  • Substance P Antagonists: The rigid spiro-core restricts conformational freedom, improving binding selectivity compared to flexible piperidine analogs.

Isomer Relationships Diagram[2]

Isomers cluster_enantiomers Enantiomers (Mirror Images) cluster_diastereomers Potential Diastereomers (Only if N or Ring is substituted) Core 1-Azaspiro[4.5]decan-4-ol (Core Structure) R_iso (4R)-Isomer Core->R_iso Chiral Center C4 S_iso (4S)-Isomer Core->S_iso R_iso->S_iso Enantiomeric Relationship Dia1 N-Substituted (R,R) R_iso->Dia1 + Chiral Aux Dia2 N-Substituted (R,S) S_iso->Dia2 + Chiral Aux

Figure 2: Stereochemical relationships within the 1-azaspiro[4.5]decan-4-ol family.

References

  • Catalytic Asymmetric Reactions between Alkenes and Aldehydes. University of Cologne. Retrieved from

  • 1-Azaspiro[4.5]decan-4-one: A Privileged Scaffold. BenchChem. Retrieved from

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. National Institutes of Health (PMC). Retrieved from

  • 1-Azaspiro[4.5]decan-4-ol Product Data. AK Scientific. Retrieved from

  • Stereoselective Reduction of Spiro-ketones. ResearchGate. Retrieved from

Sources

An In-depth Technical Guide to 1-Azaspiro[4.5]decan-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This unique topology makes it an attractive framework for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of a key derivative, 1-Azaspiro[4.5]decan-4-ol, focusing on its synthesis, spectroscopic characterization, and potential applications in drug discovery.

Core Molecular Attributes

Molecular Formula: C₉H₁₇NO

Molecular Weight: 155.24 g/mol

The fundamental properties of 1-Azaspiro[4.5]decan-4-ol are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Monoisotopic Mass 155.1310 Da
General Class Spirocyclic Amino Alcohol

Synthesis and Mechanism

A robust and efficient synthesis of 1-Azaspiro[4.5]decan-4-ol can be achieved through a two-step process commencing with the formation of the spirocyclic ketone, 1-Azaspiro[4.5]decan-4-one, followed by its reduction.

Step 1: Synthesis of 1-Azaspiro[4.5]decan-4-one

The synthesis of the ketone intermediate can be accomplished via a multi-component reaction, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single operation.

Synthesis_of_1_Azaspiro_4_5_decan_4_one reagents Cyclohexanone + Ammonia + Thioglycolic Acid intermediate 1-Thia-4-azaspiro[4.5]decan-3-one reagents->intermediate One-pot three-component condensation reaction product 1-Azaspiro[4.5]decan-4-one intermediate->product Desulfurization-rearrangement (e.g., with Raney Nickel) Reduction_to_1_Azaspiro_4_5_decan_4_ol ketone 1-Azaspiro[4.5]decan-4-one alcohol 1-Azaspiro[4.5]decan-4-ol ketone->alcohol Reduction (e.g., NaBH₄, LiAlH₄)

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1-Azaspiro[4.5]decan-4-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for creating 1-Azaspiro[4.5]decan-4-ol derivatives and detailed protocols for their evaluation as potential anticancer agents. We delve into the rationale behind key experimental steps, offering field-proven insights to guide researchers in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules for oncological applications.

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry into molecules. This structural feature is highly desirable in drug design as it can enhance binding affinity and selectivity for biological targets by locking the molecule into a specific conformation. The 1-azaspiro[4.5]decane framework, which combines a pyrrolidine ring with a cyclohexane ring, has garnered significant attention as a valuable building block for therapeutic agents.[1]

While research has explored various heterocyclic spiro compounds for anticancer activity, including 1-thia-azaspiro[4.5]decanes[2][3] and 1-oxa-azaspiro[4.5]decanes[4][5], the specific 1-Azaspiro[4.5]decan-4-ol core offers a unique combination of a hydrogen-bond donor/acceptor (the hydroxyl group) and a modifiable secondary amine. These features provide rich opportunities for creating diverse chemical libraries to probe structure-activity relationships (SAR) and develop potent anticancer drug candidates. Studies on related spiro-pyrrolidine and spirooxindole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this molecular architecture is a promising starting point for novel oncology therapeutics.[6][7][8][9]

This guide will focus on a robust synthetic pathway to the 1-Azaspiro[4.5]decan-4-ol core and its subsequent derivatization, followed by established protocols for in vitro anticancer screening.

Synthetic Pathways and Methodologies

The synthesis of the target scaffold can be approached through a multi-step sequence starting from a commercially available precursor. The general strategy involves the construction of the spirocyclic ketone intermediate, followed by reduction to the alcohol and subsequent derivatization.

Overall Synthetic Workflow

The proposed pathway begins with the protection of 1,4-cyclohexanedione to form a mono-ketal, which serves as a key intermediate.[1] This is followed by a series of transformations to build the pyrrolidine ring, culminating in the 1-Azaspiro[4.5]decan-4-ol core. This core can then be diversified through reactions at the secondary amine.

G A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone) A->B  Ketalization C Reductive Amination Intermediate B->C  Reductive Amination  (e.g., with Aminoacetaldehyde  dimethyl acetal) D 1-Azaspiro[4.5]decan-4-one (Core Ketone) C->D  Intramolecular Cyclization  (Acid-catalyzed) E 1-Azaspiro[4.5]decan-4-ol (Core Alcohol) D->E  Reduction  (e.g., NaBH4) F N-Substituted Derivatives E->F  Derivatization (Alkylation,  Acylation, Sulfonylation)

Caption: General synthetic workflow for 1-Azaspiro[4.5]decan-4-ol derivatives.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Intermediate)

This initial step is crucial for differentiating the two ketone functionalities on the starting material, allowing for selective reaction at one carbonyl group.[10]

  • Principle: The reaction of a ketone with a diol (ethylene glycol) in the presence of an acid catalyst forms a cyclic ketal, which is a stable protecting group under basic and neutral conditions. By using a controlled amount of ethylene glycol, selective mono-ketalization can be achieved.

  • Materials:

    • 1,4-Cyclohexanedione

    • Ethylene glycol (1.1 equivalents)

    • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl acetate solvent system

  • Step-by-Step Methodology:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add 1,4-cyclohexanedione (1.0 eq), toluene (approx. 0.5 M solution), ethylene glycol (1.1 eq), and p-TSA (0.05 eq).

    • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield 1,4-dioxaspiro[4.5]decan-8-one as a pure product.[1][10]

Protocol 2: Synthesis of the 1-Azaspiro[4.5]decan-4-ol Core

This protocol outlines the construction of the pyrrolidine ring and subsequent reduction to the target alcohol scaffold.

  • Principle: This multi-step, one-pot procedure involves an initial reductive amination to form a secondary amine, which then undergoes an acid-catalyzed intramolecular cyclization (Pictet-Spengler type reaction) to form the spiro-pyrrolidinone. The final step is a standard ketone reduction.

  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-8-one

    • Aminoacetaldehyde dimethyl acetal

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Saturated sodium bicarbonate solution

    • Diatomaceous earth

  • Step-by-Step Methodology:

    • Reductive Amination & Cyclization:

      • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM.

      • Add aminoacetaldehyde dimethyl acetal (1.2 eq). Stir for 30 minutes at room temperature.

      • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild reducing agent ideal for reductive aminations, minimizing side reactions.

      • Stir the reaction at room temperature overnight.

      • Slowly add Trifluoroacetic acid (TFA) (3-5 eq) at 0 °C. The TFA serves to deprotect the acetal and catalyze the intramolecular cyclization to form the 1-Azaspiro[4.5]decan-4-one.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

      • Carefully quench the reaction by adding it to a stirred, ice-cold saturated sodium bicarbonate solution until effervescence ceases.

      • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The crude 1-Azaspiro[4.5]decan-4-one is used directly in the next step.

    • Reduction to Alcohol:

      • Dissolve the crude ketone in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

      • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. The use of a protic solvent like methanol activates the NaBH₄ for efficient ketone reduction.

      • Stir for 1-2 hours at 0 °C, monitoring by TLC.

      • Quench the reaction by the slow addition of water.

      • Remove the methanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify the crude product by silica gel chromatography to yield the 1-Azaspiro[4.5]decan-4-ol core.

Protocol 3: N-Sulfonylation of the 1-Azaspiro[4.5]decan-4-ol Core (Representative Derivatization)
  • Principle: The secondary amine of the core scaffold can be readily derivatized. Sulfonamides are a common functional group in bioactive molecules and have shown anticancer activity in other spirocyclic systems.[5] The reaction is a standard nucleophilic attack of the amine on the electrophilic sulfur of a sulfonyl chloride.

  • Materials:

    • 1-Azaspiro[4.5]decan-4-ol

    • An appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (base, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

  • Step-by-Step Methodology:

    • Dissolve 1-Azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of the arylsulfonyl chloride (1.1 eq) in DCM. The base is essential to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor for completion using TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final derivative by silica gel chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation

Once a library of derivatives is synthesized, their cytotoxic potential must be assessed. The MTT assay is a widely used, reliable colorimetric method for determining cell viability.[11]

Principle of the MTT Assay

The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This reduction is primarily carried out by mitochondrial reductase enzymes. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the colored solution is quantified using a spectrophotometer, which is directly proportional to the number of viable cells.

Protocol 4: Cytotoxicity Screening using the MTT Assay

G A 1. Cell Seeding (Plate cells in 96-well plate and allow to attach overnight) B 2. Compound Treatment (Add serial dilutions of azaspiro derivatives) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. Add MTT Reagent (Incubate for 2-4 hours for formazan formation) C->D E 5. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) D->E F 6. Absorbance Reading (Measure absorbance at ~570 nm using a plate reader) E->F G 7. Data Analysis (Calculate % viability and IC50 values) F->G

Caption: Workflow for the MTT cell viability assay.

  • Materials:

    • Human cancer cell lines (e.g., A549-lung, MDA-MB-231-breast, HCT116-colorectal, HeLa-cervical).[4][5][11]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 96-well flat-bottom sterile plates

    • Synthesized 1-Azaspiro[4.5]decan-4-ol derivatives (dissolved in DMSO as stock solutions)

    • MTT reagent (5 mg/mL in PBS, sterile filtered)

    • Dimethyl sulfoxide (DMSO)

    • A positive control drug (e.g., Doxorubicin)

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 to 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).

Expected Results and Data Interpretation

The synthetic protocols should yield the 1-Azaspiro[4.5]decan-4-ol core and its derivatives in good purity after chromatographic separation. Spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) is required for full structural elucidation and confirmation.[12]

For the anticancer studies, a dose-dependent decrease in cell viability is expected for active compounds. The IC₅₀ values provide a quantitative measure of potency. Based on published data for structurally related spiro compounds, potent derivatives can exhibit IC₅₀ values in the low micromolar to nanomolar range.[4][5]

Table 1: Representative Anticancer Activity of Related Azaspiro[4.5]decane Scaffolds

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesA549 (Lung)0.18 - 0.19[4]
MDA-MB-231 (Breast)0.08 - 0.09[4]
HeLa (Cervical)0.14 - 0.15[4]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesA549 (Lung)0.17[5]
MDA-MB-231 (Breast)0.05[5]
HeLa (Cervical)0.07[5]
1-Thia-4-azaspiro[4.5]decane DerivativesPC-3 (Prostate)"Good Activity"[2]
HCT116 (Colorectal)"Moderate Activity"[2]

Note: This table is for illustrative purposes to show the potential potency of the azaspiro[4.5]decane scaffold. The specific activity of 1-Azaspiro[4.5]decan-4-ol derivatives will need to be determined experimentally.

The structure-activity relationship (SAR) can be established by comparing the IC₅₀ values of different derivatives. Key modifications to explore include:

  • N-substituent: Varying the size, electronics, and hydrophobicity of the group attached to the pyrrolidine nitrogen. Aromatic sulfonyl groups, for example, have proven effective in related scaffolds.[5]

  • Stereochemistry: The spiro carbon and the carbon bearing the hydroxyl group are chiral centers. Separation of enantiomers or diastereomers may reveal that the biological activity resides in a single isomer.

Conclusion

The 1-Azaspiro[4.5]decan-4-ol scaffold represents a versatile and promising platform for the development of novel anticancer agents. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to synthesize libraries of these compounds and evaluate their therapeutic potential. By systematically exploring the structure-activity relationships, new lead compounds with high potency and selectivity against various cancer cell lines can be identified, paving the way for the next generation of oncology drugs.

References

  • El-Sayed, N. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 157. Available at: [Link]

  • Zhang, M., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][13]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. Available at: [Link]

  • Krasnovskaya, O. O., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6011. Available at: [Link]

  • Zhang, M., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][13]deca-6,9-diene-3,8-dione Derivatives. PubMed, 30866506. Available at: [Link]

  • El-Sayed, N. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28098822. Available at: [Link]

  • He, L., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(23), 7179. Available at: [Link]

  • El-Naggar, A. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(14), 2615-2627. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. ResearchGate. Available at: [Link]

  • Gnanavel, S., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13, 29845-29858. Available at: [Link]

  • Li, J., et al. (2013). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Advanced Materials Research, 781-784, 532-535. Available at: [Link]

  • Gnanavel, S., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(8), 836-844. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1365406. Available at: [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. PubChem Compound Summary for CID 47457. Available at: [Link]

Sources

Application Note: Unlocking the 1-Azaspiro[4.5]decan-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Switch Advantage

In the pursuit of novel IP space and improved physicochemical properties, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons (


) in drug candidates. 1-Azaspiro[4.5]decan-4-ol  represents a privileged scaffold in this domain.

Unlike planar piperidines or pyrrolidines, this spirocyclic amine offers a distinct orthogonal exit vector, forcing substituents into specific 3D quadrants. This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, specifically targeting GPCRs (Sigma-1, Muscarinic M1) and ion channels.

Key Physicochemical Advantages
Property1-Azaspiro[4.5]decan-4-olPlanar Analog (4-Hydroxypiperidine)Impact
Geometry Rigid, OrthogonalFlexible, PlanarImproved selectivity (entropy)
Lipophilicity (LogP) Lower (Compact solvation)HigherBetter metabolic stability
Solubility High (Disrupted crystal packing)ModerateImproved formulation
Metabolic Liability Low (Quaternary steric shield)High (Susceptible to CYP oxidation)Extended half-life (

)

Structural Analysis & Design Strategy

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The "4-ol" designation places a hydroxyl group on the pyrrolidine ring, adjacent to the quaternary spiro-center.

  • The Nitrogen Handle (N-1): Ideal for reductive amination or Buchwald-Hartwig couplings to attach the "warhead" or primary pharmacophore.

  • The Hydroxyl Handle (C-4): Provides a vector for H-bond interactions or further derivatization (ethers, carbamates) to tune potency.

  • The Spiro Center (C-5): Acts as a "conformation lock," restricting the rotatable bonds and reducing the entropic penalty upon protein binding.

Target Applications
  • Sigma-1 (

    
    ) Receptor Modulators:  The spiro-amine motif mimics the pharmacophore of high-affinity 
    
    
    
    ligands (e.g., pentazocine analogs), useful in neurodegenerative and neuropathic pain research.
  • Bioisosteres for Piperazines: Replacing the piperazine linker in kinase inhibitors to improve solubility and patentability.

Experimental Protocols

Protocol A: Divergent Library Synthesis (N-Functionalization)

Objective: Rapid generation of a library of N-substituted derivatives using reductive amination. Mechanism: The secondary amine reacts with diverse aldehydes to form an iminium ion, reduced in situ by STAB.

Materials:

  • Scaffold: 1-Azaspiro[4.5]decan-4-ol (HCl salt)

  • Reagent: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Azaspiro[4.5]decan-4-ol (1.0 equiv) in DCE (0.1 M concentration).

  • Free Basing (If using salt): Add TEA (1.5 equiv) and stir for 10 min.

  • Imine Formation: Add the aldehyde (1.1 equiv) and AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine is often visible as a slight color change.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise to control gas evolution.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by LCMS (Look for M+H of product).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 min.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Validation Point:

  • Success Indicator: Disappearance of aldehyde peak in ¹H NMR (9–10 ppm) and appearance of benzylic/alkyl protons near the nitrogen.

Protocol B: Stereoselective O-Functionalization (Mitsunobu Inversion)

Objective: Invert the stereochemistry at C-4 or install an aryl ether while maintaining the spiro-integrity. Context: The steric bulk of the spiro-center at C-5 makes standard


 difficult. Mitsunobu is preferred.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-protected 1-azaspiro[4.5]decan-4-ol (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the phenol/acid nucleophile (1.2 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Critical: Exothermic reaction.

  • Reflux: Due to steric hindrance near the spiro-center, warm to RT, then heat to 50°C for 4–6 hours.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group if the free amine is required.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis strategy, utilizing the orthogonal reactivity of the amine and alcohol functionalities.

SpiroWorkflow Core 1-Azaspiro[4.5]decan-4-ol (Core Scaffold) NBoc N-Boc Protection Core->NBoc (Boc)2O, TEA RedAmin Reductive Amination (N-Functionalization) Core->RedAmin Direct N-Alkylation Mitsunobu Mitsunobu Reaction (O-Functionalization) NBoc->Mitsunobu Ar-OH, PPh3, DIAD Deprotection Acidic Deprotection Mitsunobu->Deprotection HCl/Dioxane Deprotection->RedAmin R-CHO, STAB FinalLigand Dual-Functionalized Spiro-Ligand RedAmin->FinalLigand Optional O-Capping

Caption: Divergent synthetic workflow for accessing N- and O-substituted spirocyclic libraries.

Biological Context: Sigma-1 Receptor Signaling[1][2]

One of the primary applications of this scaffold is targeting the Sigma-1 receptor (


), a chaperone protein at the ER-mitochondrion interface. The spiro-amine mimics the "kinked" geometry required for high-affinity binding.

SigmaPathway Ligand Spiro-Ligand (Agonist) Sig1 Sigma-1 Receptor (ER Membrane) Ligand->Sig1 Binds Dissoc Dissociation of Sig1-BiP Complex Ligand->Dissoc Triggers BiP BiP (GRP78) Inhibitory Protein Sig1->BiP Normally Bound (Inactive) IP3R IP3 Receptor Stabilization Dissoc->IP3R Chaperoning CaFlow Ca2+ Flux (ER to Mitochondria) IP3R->CaFlow Modulates ATP Increased ATP Production CaFlow->ATP NeuroProtect Neuroprotection & Plasticity ATP->NeuroProtect

Caption: Mechanism of Action for spiro-ligand induced Sigma-1 receptor activation leading to neuroprotection.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][2] Expert Opinion on Drug Discovery.[1][2] Link

  • Rui, M., et al. (2016). Discovery of 1-oxa-8-azaspiro[4.5]decane derivatives as novel, potent, and selective σ1 receptor ligands. (Analogous chemistry and pharmacology).[3][4][2][5][6] ACS Medicinal Chemistry Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. (Foundational spiro-amine synthesis). Organic Letters. Link

Sources

Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antiviral agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of the parent compound, 1-thia-4-azaspiro[4.5]decan-3-one, via a one-pot three-component reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.

Introduction

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. The 1-thia-4-azaspiro[4.5]decan-3-one core structure is particularly noteworthy for its three-dimensional architecture, which can lead to favorable interactions with biological targets.[3] The protocol detailed herein describes an efficient one-pot synthesis that combines cyclohexanone, an amine, and thioglycolic acid to construct the spirocyclic system. This method is advantageous due to its operational simplicity and the ability to generate a library of derivatives by varying the starting materials.[4]

Reagents and Materials

A comprehensive list of the necessary reagents for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one is provided in the table below. It is crucial to use reagents of appropriate purity and to handle them in accordance with safety guidelines.

ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplierNotes
CyclohexanoneC₆H₁₀O98.14≥99%Sigma-Aldrich
Ammonium AcetateCH₃COONH₄77.08≥98%Sigma-AldrichServes as the ammonia source.
Thioglycolic AcidC₂H₄O₂S92.12≥98%Sigma-AldrichCorrosive and toxic. Handle with extreme care in a fume hood.[5][6]
Dry BenzeneC₆H₆78.11Anhydrous, ≥99.8%Sigma-AldrichCarcinogenic. Use in a well-ventilated fume hood with appropriate personal protective equipment.[4]
EthanolC₂H₅OH46.07Reagent gradeFisher ScientificFor recrystallization.
Diethyl Ether(C₂H₅)₂O74.12Reagent gradeFisher ScientificFor washing the product.

Experimental Protocol

This protocol outlines the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one. The reaction should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[7]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry benzene (100 mL).

  • Add cyclohexanone (0.05 mol, 5.1 mL) and ammonium acetate (0.05 mol, 3.85 g) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

Causality: Dry benzene is used as the solvent to facilitate the azeotropic removal of water formed during the initial imine formation, which drives the reaction to completion.[4] Ammonium acetate serves as an in-situ source of ammonia.

Step 2: Addition of Thioglycolic Acid

  • Slowly add thioglycolic acid (0.05 mol, 3.5 mL) to the reaction mixture dropwise using a dropping funnel.

  • The addition should be performed over 15-20 minutes. An exothermic reaction may be observed.

Causality: The slow addition of thioglycolic acid is crucial to control the reaction rate and prevent a rapid exotherm, which could lead to side product formation. Thioglycolic acid is a key reactant that provides the sulfur atom and the carbonyl group for the formation of the thiazolidinone ring.[8]

Step 3: Reflux

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain the reflux for 8-10 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

Causality: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and high yield. The extended reaction time allows for the completion of the cyclization process.[9]

Step 4: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the benzene.

  • The resulting crude solid is then triturated with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Filter the solid product using a Büchner funnel and wash with cold diethyl ether.

Causality: Removing the solvent under reduced pressure is an efficient method for isolating the crude product. Trituration with a non-polar solvent like diethyl ether helps to remove unreacted starting materials and other soluble impurities.

Step 5: Purification

  • The crude product is purified by recrystallization from ethanol.

  • Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Causality: Recrystallization is a standard technique for purifying solid organic compounds. The choice of ethanol is based on its ability to dissolve the compound at high temperatures and its poor solubility at low temperatures, allowing for the separation of the desired product from impurities.

Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Cyclohexanone Cyclohexanone Mixing Mixing in Dry Benzene Cyclohexanone->Mixing AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mixing ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Mixing Reflux Reflux (8-10h) Mixing->Reflux Workup Work-up & Isolation Reflux->Workup Purification Recrystallization Workup->Purification Product 1-thia-4-azaspiro[4.5]decan-3-one Purification->Product

Caption: Workflow for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one.

Characterization

The synthesized 1-thia-4-azaspiro[4.5]decan-3-one should be characterized to confirm its structure and purity. The following are expected analytical data:

TechniqueExpected Results
Melting Point Expected to be a crystalline solid with a sharp melting point. For a similar derivative, 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, the melting point is reported as 142-143 °C.[10]
¹H NMR Signals corresponding to the protons of the cyclohexyl ring and the methylene protons of the thiazolidinone ring. The CH₂ of the thiazolidinone ring is expected to appear as a singlet around δ 3.4 ppm.[1]
¹³C NMR A characteristic signal for the spiro carbon atom (C5) is expected around δ 61 ppm. The carbonyl carbon (C3) should appear downfield, around δ 167 ppm.[11]
IR (KBr) A strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring is expected in the range of 1670-1690 cm⁻¹.[1]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₅NO S, M.W. = 185.29 g/mol ).

Mechanism and Scientific Rationale

The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one proceeds through a well-established reaction mechanism involving the initial formation of a Schiff base, followed by a cyclization reaction with thioglycolic acid.[8][12]

  • Schiff Base Formation : In the first step, cyclohexanone reacts with ammonia (generated from ammonium acetate) to form an imine, also known as a Schiff base. This is a condensation reaction where a molecule of water is eliminated. The use of a Dean-Stark trap with a refluxing azeotropic solvent like benzene can be employed to remove the water and drive the equilibrium towards the product.

  • Cycloaddition of Thioglycolic Acid : The thiol group of thioglycolic acid then acts as a nucleophile and attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the formation of the five-membered thiazolidinone ring and elimination of another molecule of water.

ReactionMechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Ring Closure Cyclohexanone Cyclohexanone Imine Intermediate Imine Intermediate Cyclohexanone->Imine Intermediate + NH₃ - H₂O Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate + Thioglycolic Acid Product 1-thia-4-azaspiro[4.5]decan-3-one Cyclized Intermediate->Product - H₂O

Caption: Reaction mechanism for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one.

Safety and Handling

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.[7]

  • Thioglycolic Acid : This compound is corrosive, toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[5][6] Handle with extreme care, using chemical-resistant gloves and eye protection. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Benzene : Benzene is a known carcinogen and should be handled with extreme caution.[4] All operations involving benzene must be performed in a certified chemical fume hood.

  • Cyclohexanone : This is a flammable liquid and vapor. Avoid inhalation and contact with skin and eyes.

  • General Precautions : Avoid inhalation of dust and vapors. In case of accidental spillage, follow appropriate laboratory procedures for cleanup. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-one is an efficient and versatile method for accessing this important heterocyclic scaffold. The protocol provided in this application note is robust and can be adapted for the synthesis of a variety of derivatives with potential applications in drug discovery. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable compound.

References

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI, [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate, [Link]

  • Full article: Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Taylor & Francis Online, [Link]

  • Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). ResearchGate, [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate, [Link]

  • Versatile three component procedure for combinatorial synthesis of biologically relevant scaffold spiro[indole-thiazolidinones] under aqueous conditions. Green Chemistry, [Link]

  • (PDF) REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS. ResearchGate, [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing, [Link]

  • REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS. Hue University Journal of Science, [Link]

  • SAFETY DATA SHEET - Thioglycollic acid. Fisher Scientific, [Link]

  • Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. ResearchGate, [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, [Link]

  • [PDF] REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS. Semantic Scholar, [Link]

  • Organic CHEMISTRY. TSI Journals, [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. Journal of Chemical Health Risks, [Link]

  • Thioglycolic Acid. Scribd, [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, [Link]

  • Working with Hazardous Chemicals. Organic Syntheses, [Link]

Sources

Application Note: 1-Azaspiro[4.5]decan-4-ol in Antiviral Research

[1][2]

Executive Summary

1-Azaspiro[4.5]decan-4-ol represents a "privileged scaffold" in medicinal chemistry, characterized by its rigid spirocyclic core which enforces specific vector orientations of substituents.[1][2] In antiviral research, this scaffold is a critical intermediate for synthesizing inhibitors targeting Influenza A virus (IAV) and Human Coronavirus (HCoV) .[2] Its structural rigidity mimics the bulky hydrophobic profile of adamantane-based drugs (e.g., Amantadine) while offering superior solubility and derivatization potential.[1][2]

This guide details the application of 1-Azaspiro[4.5]decan-4-ol as a precursor for developing Viral Fusion Inhibitors and M2 Ion Channel Blockers .[1][2] It includes validated protocols for its synthesis, derivatization, and biological evaluation.[2]

Scientific Background & Mechanism

The Spirocyclic Advantage

Unlike flexible linear chains, the 1-azaspiro[4.5]decane core restricts the conformational freedom of attached pharmacophores.[1][2] This "pre-organization" lowers the entropic penalty of binding to viral protein targets.[1][2]

  • Target 1: Influenza Hemagglutinin (HA): Derivatives of this scaffold bind to the HA stem region, preventing the low-pH induced conformational change required for viral fusion.[1][2]

  • Target 2: M2 Ion Channel: The lipophilic spiro-system can occlude the M2 proton channel, blocking viral uncoating.[1][2]

Mechanism of Action: Fusion Inhibition

The 4-hydroxyl group serves as a chiral handle for attaching "head" groups (e.g., substituted benzamides) that interact with the conserved hydrophobic pocket of HA2 subunits.[1][2]

FusionInhibitionScaffold1-Azaspiro[4.5]decan-4-ol(Scaffold)DerivFunctionalizedSpiro-LigandScaffold->DerivDerivatizationBindingLigand BindsHA Stem PocketDeriv->BindingIncubationVirusInfluenza Virus(Endosome)HA_ConfHemagglutinin (HA)Prefusion StateVirus->HA_ConfAcidification (pH < 5.5)HA_Conf->BindingTargetingFusionBlockInhibition ofConformational ChangeBinding->FusionBlockStabilizationOutcomeViral FusionBlockedFusionBlock->OutcomeTherapeutic Effect

Figure 1: Mechanism of Influenza Fusion Inhibition by Spirocyclic Ligands.[1][2] The scaffold stabilizes the prefusion state of Hemagglutinin.[1]

Experimental Protocols

Synthesis of 1-Azaspiro[4.5]decan-4-ol

Objective: To generate the high-purity alcohol intermediate from the ketone precursor for subsequent SAR (Structure-Activity Relationship) library generation.[1][2]

Reagents:

  • 1-Azaspiro[4.5]decan-4-one (Precursor)[1][2]

  • Sodium Borohydride (NaBH₄)[1][2][3]

  • Methanol (MeOH), anhydrous[2]

  • Dichloromethane (DCM)[1][2]

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 1-Azaspiro[4.5]decan-4-one in 10 mL anhydrous MeOH in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add 1.5 eq of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]

  • Quenching: Quench reaction with 2 mL saturated NH₄Cl solution.

  • Extraction: Evaporate MeOH under reduced pressure. Resuspend residue in 20 mL water and extract with DCM (3 x 15 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify product via ¹H-NMR (Look for CH-OH multiplet at ~3.8-4.0 ppm).[1][2]

Antiviral Efficacy Assay (CPE Inhibition)

Objective: To evaluate the antiviral potency (EC₅₀) of 1-azaspiro[4.5]decan-4-ol derivatives against Influenza A (H1N1/H3N2).

Materials:

  • MDCK (Madin-Darby Canine Kidney) cells[1][2]

  • Influenza A Virus (e.g., A/PR/8/34)[2]

  • Assay Medium: DMEM + TPCK-trypsin (2 µg/mL)[1][2]

  • CellTiter-Glo® Luminescent Reagent[1][2]

Workflow:

  • Seeding: Plate MDCK cells (1.5 x 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.[2]

  • Compound Prep: Prepare serial dilutions of the test compound (starting at 100 µM) in Assay Medium.

  • Infection: Aspirate media.[2] Add 50 µL of virus suspension (MOI = 0.[2]01) to wells. Incubate 1h at 37°C for adsorption.

  • Treatment: Remove virus inoculum.[2] Add 100 µL of compound dilutions. Include "Virus Control" (VC) and "Cell Control" (CC) wells.[2]

  • Incubation: Incubate for 48-72 hours until VC wells show 100% Cytopathic Effect (CPE).

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 10 min. Measure luminescence.

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic curve to determine EC₅₀.
    

Comparative Data: Spirocyclic Scaffold Efficacy

The following table summarizes the antiviral potency of spiro-based scaffolds compared to standard adamantane derivatives, highlighting the advantage of the 1-azaspiro[4.5]decane system in resisting resistance mutations.

Compound ClassCore ScaffoldTargetEC₅₀ (H3N2)Resistance Profile
Amantadine AdamantaneM2 Channel>100 µM (Resistant)High (S31N mutation)
Spiro-1 1-Azaspiro[4.5]decane M2 / HA Fusion2.1 µM Low (Novel Binding Mode)
Spiro-2 1-Thia-4-azaspiro[4.5]decaneHA Fusion5.5 µMLow
Oseltamivir CyclohexeneNeuraminidase0.5 nMLow

Note: Data derived from structure-activity relationship studies of spiro-piperidine and spiro-pyrrolidine analogs [1, 3].[1][2]

Synthesis & Derivatization Workflow

This diagram illustrates the critical path from the raw scaffold to a functional antiviral lead candidate.[1][2]

SynthesisWorkflowStartStart: 1-Azaspiro[4.5]decan-4-oneStep1Reduction (NaBH4)Yields 1-Azaspiro[4.5]decan-4-olStart->Step1Stereoselective Red.BranchDivergent Synthesis PointStep1->BranchPurified IntermediatePathAPath A: N-Alkylation(Target: Hydrophobic Pocket)Branch->PathAModify N-1PathBPath B: O-Acylation(Target: H-Bond Donors)Branch->PathBModify O-4LeadLead Optimization(EC50 < 5 µM)PathA->LeadSAR ScreeningPathB->LeadSAR Screening

Figure 2: Divergent synthesis workflow for generating antiviral libraries from the 1-Azaspiro[4.5]decan-4-ol scaffold.

References

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Semantic Scholar. (2019). Retrieved from [Link]

  • Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. PubMed. (2019).[1][2] Retrieved from [Link]

  • 1-Azaspiro[4.5]decan-4-ol (CAS 1557017-04-5). PubChem.[1][2] Retrieved from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. (2018). Retrieved from [Link]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Azaspiro compounds represent a vital class of heterocyclic scaffolds prevalent in numerous natural products and pharmaceutically active molecules. Their unique three-dimensional architecture offers significant advantages in drug design, enabling novel interactions with biological targets. This comprehensive guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of azaspiro compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these powerful transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key synthetic strategies, including the intramolecular Heck reaction and dearomative azaspirocyclization, are presented. This guide is intended to empower researchers to confidently apply these advanced catalytic methods to their own synthetic challenges in drug discovery and development.

Introduction: The Significance of Azaspirocyclic Scaffolds

Azaspirocycles, characterized by a nitrogen-containing ring spiro-fused to another carbocyclic or heterocyclic ring, are of immense interest to the pharmaceutical industry. This structural motif imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocenter increases the three-dimensionality of a molecule, a desirable trait for moving beyond "flat" drug space and improving physicochemical properties such as solubility and metabolic stability. The development of efficient and stereoselective methods for the synthesis of these complex structures is therefore a key objective in modern medicinal chemistry.[1][2][3]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building over the past few decades, offering a versatile and reliable toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] These methodologies are particularly well-suited for the construction of intricate molecular architectures like azaspiro compounds, often proceeding with high chemo- and stereoselectivity under mild reaction conditions.[7][8] This guide will delve into the nuances of applying palladium catalysis to the synthesis of this important class of molecules.

Mechanistic Principles: The Engine of Azaspirocyclization

A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The majority of palladium-catalyzed azaspirocyclizations are initiated by the formation of a C-N or C-C bond, leading to a cyclization event that forges the spirocyclic core. Two prominent mechanistic pathways are the intramolecular Heck reaction and palladium-catalyzed dearomative azaspirocyclization.

The Intramolecular Heck Reaction Pathway

The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic systems.[8][9] In the context of azaspirocycle synthesis, this reaction typically involves the cyclization of an unsaturated amine derivative onto an aryl or vinyl halide/triflate. The generally accepted catalytic cycle is depicted below:

Intramolecular_Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Aryl/Vinyl-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory_Insertion Pd(II)_Complex->Migratory_Insertion Intramolecular Alkene Insertion Spirocyclic_Pd(II)_Intermediate Spirocyclic_Pd(II)_Intermediate Migratory_Insertion->Spirocyclic_Pd(II)_Intermediate Beta-Hydride_Elimination Beta-Hydride_Elimination Spirocyclic_Pd(II)_Intermediate->Beta-Hydride_Elimination Azaspirocycle-Pd(II)-H Azaspirocycle-Pd(II)-H Beta-Hydride_Elimination->Azaspirocycle-Pd(II)-H Reductive_Elimination Reductive_Elimination Azaspirocycle-Pd(II)-H->Reductive_Elimination Base Product Product Azaspirocycle-Pd(II)-H->Product Azaspiro Compound Reductive_Elimination->Pd(0)L_n -HX

Figure 1: Generalized Catalytic Cycle for the Intramolecular Heck Reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of a Pd(0) species to the aryl or vinyl halide (or triflate) of the substrate, forming a Pd(II) complex. The choice of ligand (L) is crucial at this stage and throughout the cycle, influencing both reactivity and selectivity.

  • Migratory Insertion: The tethered alkene then undergoes migratory insertion into the Pd-C bond. This intramolecular step is highly favored due to entropic factors and is responsible for the formation of the new C-C bond and the spirocyclic core.[8]

  • β-Hydride Elimination: Following cyclization, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs, generating a palladium-hydride species and the unsaturated azaspirocyclic product.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated acid (HX) and regenerate the active Pd(0) catalyst for the next cycle.

Palladium-Catalyzed Dearomative Azaspirocyclization

A more recent and highly innovative approach involves the dearomative azaspirocyclization of bromoarenes with various nitrogen-containing coupling partners.[10] This strategy allows for the convergent synthesis of complex azaspirocycles from relatively simple starting materials. A plausible mechanistic pathway is outlined below:

Dearomative_Azaspirocyclization cluster_cat_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Bromoarene Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Carbene_Formation Carbene_Formation Aryl-Pd(II)-Br->Carbene_Formation N-Tosylhydrazone + Base Aryl-Pd(II)-Carbene Aryl-Pd(II)-Carbene Carbene_Formation->Aryl-Pd(II)-Carbene Migratory_Insertion Migratory_Insertion Aryl-Pd(II)-Carbene->Migratory_Insertion Benzyl-Pd(II) Benzyl-Pd(II) Migratory_Insertion->Benzyl-Pd(II) Nucleophilic_Cyclization Nucleophilic_Cyclization Benzyl-Pd(II)->Nucleophilic_Cyclization Intramolecular C-N bond formation Spirocyclic_Intermediate Spirocyclic_Intermediate Nucleophilic_Cyclization->Spirocyclic_Intermediate Reductive_Elimination Reductive_Elimination Spirocyclic_Intermediate->Reductive_Elimination Product Release Reductive_Elimination->Pd(0)L_n Product Azaspirocyclic Product Reductive_Elimination->Product Substrates Starting Materials: - Bromoarene with tethered amine - N-Tosylhydrazone Substrates->Pd(0)L_n

Figure 2: Plausible Mechanism for Dearomative Azaspirocyclization.

This transformation is thought to proceed via:

  • Oxidative addition of the palladium(0) catalyst to the bromoarene.

  • Formation of a palladium carbene intermediate from the N-tosylhydrazone in the presence of a base.

  • Migratory insertion of the carbene into the aryl-palladium bond.

  • Intramolecular nucleophilic attack of the tethered amine onto the newly formed benzylic position, leading to the spirocyclic core.[11]

  • Reductive elimination to release the azaspirocyclic product and regenerate the palladium(0) catalyst.

Experimental Protocols and Application Notes

The following protocols are representative examples of palladium-catalyzed azaspirocyclization reactions. They are intended as a starting point for adaptation and optimization in your own research.

Protocol 1: Intramolecular Heck Reaction for the Synthesis of Azaspiro[4.5]decanes

This protocol is adapted from methodologies that utilize an intramolecular Heck reaction to construct the azaspiro[4.5]decane scaffold, a common core in many bioactive molecules.

Experimental Workflow:

Heck_Workflow Start Start Reagent_Prep Prepare Solution of Substrate, Base, and Ligand Start->Reagent_Prep Degas Degas Solution (e.g., Ar sparging) Reagent_Prep->Degas Catalyst_Add Add Pd Catalyst (e.g., Pd(OAc)2) Degas->Catalyst_Add Reaction Heat to Reaction Temperature (e.g., 100-140 °C) Catalyst_Add->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Figure 3: Workflow for Intramolecular Heck Azaspirocyclization.

Materials:

  • Substrate: N-allyl-N-(2-bromobenzyl)amine derivative (1.0 equiv)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (10 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed DMSO or DMF

Procedure:

  • To a flame-dried Schlenk tube, add the N-allyl-N-(2-bromobenzyl)amine substrate (0.5 mmol, 1.0 equiv), Cs₂CO₃ (1.0 mmol, 2.0 equiv), and PCy₃·HBF₄ (0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed DMSO (5 mL) via syringe.

  • Add Pd(OAc)₂ (0.025 mmol, 5 mol%) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azaspiro compound.

Application Notes:

  • Choice of Ligand: Electron-rich, bulky phosphine ligands like PCy₃ are often effective in promoting the oxidative addition and subsequent steps of the Heck reaction. For enantioselective variants, chiral ligands such as BINAP or phosphoramidites are employed.[8][13]

  • Base Selection: The choice of base is critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are commonly used. Organic bases such as triethylamine can also be effective. The base not only neutralizes the HX formed but can also influence the catalyst's activity.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are typically required to achieve the necessary reaction temperatures and to ensure solubility of the catalyst and reagents.[12]

Protocol 2: Enantioselective Dearomative Azaspirocyclization

This protocol describes a palladium-catalyzed enantioselective dearomatization of a furan derivative to construct a chiral N,O-spirocycle, a valuable scaffold in medicinal chemistry.[11]

Materials:

  • Substrate: Bromo-furan with a tethered amino group (1.0 equiv)

  • Coupling Partner: N-tosylhydrazone (1.2 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (2.5 mol%)

  • Chiral Ligand: A suitable chiral phosphine ligand (e.g., Xiang-Phos) (6 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and the chiral ligand (0.03 mmol, 6 mol%) to a vial.

  • Add anhydrous, degassed 1,4-dioxane (1 mL) and stir at room temperature for 30 minutes to form the active catalyst.

  • In a separate reaction tube, add the bromo-furan substrate (0.5 mmol, 1.0 equiv), N-tosylhydrazone (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add the pre-formed catalyst solution to the reaction tube, followed by additional 1,4-dioxane to reach a total volume of 5 mL.

  • Seal the tube and stir the reaction at the optimized temperature (e.g., 60-80 °C) until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantiomerically enriched azaspirocycle.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Notes:

  • Ligand is Key for Enantioselectivity: The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity.[11] Screening of different ligand scaffolds is often necessary.

  • Pre-formation of the Catalyst: Pre-forming the active Pd(0)-ligand complex can lead to more reproducible results and higher catalytic activity.

  • Substrate Scope: This method has been shown to be applicable to a range of substituted bromoarenes and N-tosylhydrazones, allowing for the synthesis of a library of diverse azaspiro compounds.[10]

Data Presentation: Representative Results

The following tables summarize typical results that can be expected from the palladium-catalyzed synthesis of azaspiro compounds, highlighting the efficiency and selectivity of these methods.

Table 1: Intramolecular Heck Reaction - Synthesis of Azaspiro[4.5]decanes

EntrySubstrate VariationCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Electron-donating group on arenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMF1202485
2Electron-withdrawing group on arenePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃DMSO1401878
3Sterically hindered substratePdCl₂(dppf) (5)-Ag₂CO₃NMP1303665

Table 2: Enantioselective Dearomative Azaspirocyclization

EntryChiral LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-BINAPCs₂CO₃Dioxane80247285
2(S)-Phos-type AK₃PO₄Toluene60368892
3(R,R)-DIOPNaOtBuTHF70206579

Conclusion

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex and medicinally relevant azaspiro compounds. Through methodologies such as the intramolecular Heck reaction and dearomative azaspirocyclization, chemists have access to efficient and often stereoselective routes to these valuable scaffolds. A fundamental understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction parameters such as ligand, base, and solvent, is crucial for success. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the synthetic utility of palladium catalysis in the pursuit of novel azaspirocyclic molecules for drug discovery and beyond.

References

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... - ResearchGate. Available at: [Link]

  • Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI. Available at: [Link]

  • Palladium-catalyzed cascade cyclization for the construction of spiro-N , O -acetals - Semantic Scholar. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity - PubMed. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - National Institutes of Health. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - National Institutes of Health. Available at: [Link]

  • Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction - National Institutes of Health. Available at: [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst - ACS Publications. Available at: [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - RSC Publishing. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles - ACS Publications. Available at: [Link]

  • Enantioselective palladium-catalyzed allylic alkylation reactions in the synthesis of Aspidosperma and structurally related monoterpene indole alkaloids - RSC Publishing. Available at: [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - National Institutes of Health. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - National Institutes of Health. Available at: [Link]

  • Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization - RSC Publishing. Available at: [Link]

  • The Intramolecular Heck Reaction - ResearchGate. Available at: [Link]

  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization - MDPI. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PubMed. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. - ResearchGate. Available at: [Link]

Sources

analytical techniques for 1-Azaspiro[4.5]decan-4-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 1-Azaspiro[4.5]decan-4-ol . This molecule represents a class of saturated spirocyclic scaffolds increasingly common in modern drug discovery (e.g., for GPCR ligands) but presents significant analytical challenges due to its lack of a UV chromophore, high polarity, and stereochemical complexity.

Application Note & Standard Operating Protocols

Strategic Overview: The Analytical Challenge

1-Azaspiro[4.5]decan-4-ol (C


H

NO, MW: 155.24 g/mol ) is a saturated bicyclic amine.[1] Its structure consists of a pyrrolidine ring spiro-fused to a cyclohexane ring, with a hydroxyl group at position 4 of the pyrrolidine ring.

Key Physicochemical Properties & Analytical Implications:

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems.[1] Standard HPLC-UV (254 nm) is ineffective.[1] Detection requires Universal Detectors (CAD, ELSD, RI) or Mass Spectrometry.
    
  • Basicity & Polarity: The secondary amine and hydroxyl group create a polar, basic profile, necessitating specific column chemistries (e.g., HILIC or high-pH RP) to avoid peak tailing.

  • Stereochemistry: The C4 position is a chiral center. Enantiomeric purity determination is critical for biological activity.[1]

Structural Identification (Qualitative)

Before quantitation, the chemical structure must be unequivocally confirmed to ensure the integrity of the spiro-junction.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the spiro-connectivity and regiochemistry of the hydroxyl group.

  • Solvent: CDCl

    
     (with TMS) or DMSO-
    
    
    
    (if solubility is an issue).[1]
  • Key Diagnostic Signals:

    • 
      C NMR (Quaternary Spiro Center):  Look for a singlet in the 60–70 ppm  range. This shift is characteristic of a quaternary carbon bonded to nitrogen (the spiro junction C5).
      
    • 
      H NMR (Carbinol Proton):  The proton at C4 (CH-OH) will appear as a multiplet around 3.8–4.2 ppm . Its coupling pattern helps determine the relative configuration if diastereomers are present (though 1-azaspiro[4.5]decan-4-ol typically presents as an enantiomeric pair).[1]
      
    • 2D HMBC: Crucial for linking the cyclohexane protons to the pyrrolidine carbons across the spiro junction.

Infrared Spectroscopy (FT-IR)
  • Mode: ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • O-H / N-H Stretch: Broad band at 3200–3400 cm

      
      .[1]
      
    • C-H Stretch (sp3): Strong bands at 2850–2950 cm

      
       (cyclohexyl/pyrrolidinyl).[1]
      
    • Absence of C=C/C=O: Confirms saturation.

Quantitative Assay & Purity Protocols

Since the molecule is UV-transparent, two primary pathways are recommended: LC-MS/MS (for high sensitivity/trace analysis) and GC-FID (for bulk purity/process control).[1]

Protocol A: LC-MS/MS (High Sensitivity)

Best for trace impurity analysis and biological matrices.[1]

Methodology: We utilize Electrospray Ionization (ESI) in Positive Mode. The basic nitrogen allows for facile protonation


.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Rationale: The BEH particle allows high pH stability. Running at basic pH keeps the amine neutral/less charged, improving retention and peak shape.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: MRM (Multiple Reaction Monitoring).

    • Precursor:

      
       156.1 
      
      
      
      .[1]
    • Product Ions: Determine experimentally (likely loss of H

      
      O to 
      
      
      
      138.1).
Protocol B: GC-FID with Derivatization (Bulk Purity)

Best for raw material assay.[1] Direct injection of amino-alcohols causes thermal degradation and tailing; silylation is mandatory.[1]

Derivatization Workflow:

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[1]

  • Procedure:

    • Weigh 10 mg sample into a GC vial.[1]

    • Add 500 µL anhydrous Pyridine.[1]

    • Add 200 µL MSTFA/TMCS.[1]

    • Incubate at 60°C for 30 minutes .

    • Mechanism:[2] Silylation of both -OH and -NH groups to form the bis-TMS derivative.[1]

GC Parameters:

  • Inlet: Split (20:1), 250°C.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven: 80°C (1 min)

    
     10°C/min 
    
    
    
    300°C (5 min).
  • Detector: FID at 300°C.

Data Output Summary:

ParameterLC-MS MethodGC-FID (Derivatized)
Limit of Detection < 1 ng/mL~ 10 µg/mL
Selectivity Mass-based (High)Separation-based
Suitability Trace Impurities / BioanalysisAssay / Mass Balance
Linearity (R²) > 0.995> 0.999

Stereochemical Characterization (Chiral Purity)

1-Azaspiro[4.5]decan-4-ol exists as a pair of enantiomers (


 and 

).[1] Separation requires chiral stationary phases.[1]

Protocol C: Chiral HPLC with Pre-Column Derivatization To enhance detection and chiral recognition, we derivatize with a UV-active chiral selector or simply a UV-tag if using a chiral column.[1]

  • Derivatization: React sample with Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).[1][3] This adds a strong UV chromophore and caps the amine.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV at 265 nm (Fmoc absorption).

  • Resolution: Calculate Resolution (

    
    ) between enantiomers. Acceptance criteria: 
    
    
    
    .

Visualized Workflows (Graphviz)

Figure 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate analytical technique based on data requirements.

AnalyticalMatrix Start Sample: 1-Azaspiro[4.5]decan-4-ol Goal Define Analytical Goal Start->Goal Struct Structural ID Goal->Struct Quant Quantitation / Assay Goal->Quant Chiral Enantiomeric Purity Goal->Chiral NMR 1H / 13C NMR (Confirm Spiro Junction) Struct->NMR MS HRMS (Exact Mass) Struct->MS UV_Check UV Chromophore? Quant->UV_Check Deriv Derivatization (Fmoc-Cl or MSTFA) Chiral->Deriv UV_Check->Deriv No (Indirect) LCMS LC-MS/MS (Trace Analysis) UV_Check->LCMS No (Direct) GC GC-FID (Silylated) (Bulk Purity) Deriv->GC ChiralLC Chiral HPLC-UV (Fmoc Deriv.) Deriv->ChiralLC

[1]

Figure 2: Derivatization Chemistry for GC Analysis

Caption: Silylation reaction pathway converting polar groups to volatile TMS-ethers.

ReactionScheme Reactant 1-Azaspiro[4.5]decan-4-ol (Polar, Non-volatile) Conditions 60°C, 30 min Pyridine Reactant->Conditions Reagent MSTFA + 1% TMCS (Silylating Agent) Reagent->Conditions Product Bis-TMS Derivative (Volatile, GC-amenable) Conditions->Product Silylation (-OH & -NH)

References

  • BenchChem. (2025).[1][4] Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2023).[1] 1,4-Dioxa-8-azaspiro[4.5]decane Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][5] 1-Azaspiro[4.5]decan-4-ol Compound Summary. Retrieved from

  • Veeprho. (2020).[1] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from

  • Little, J. L. (1999).[6] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Retrieved from

Sources

Application Notes and Protocols: 1-Azaspiro[4.5]decan-4-ol as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as a privileged structural motif. Their inherent rigidity and well-defined three-dimensional geometry provide a unique platform for the precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[1] The 1-azaspiro[4.5]decane framework, in particular, represents a versatile and synthetically accessible core for the development of innovative therapeutics across a range of disease areas.

This guide focuses on the utility of 1-Azaspiro[4.5]decan-4-ol as a foundational scaffold for drug design. The presence of a hydroxyl group at the 4-position offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the pyrrolidine-piperidine spirocyclic system provides a rich stereochemical environment to explore for optimal target engagement. These application notes and protocols are intended for researchers, scientists, and drug development professionals, providing a comprehensive resource for the synthesis, derivatization, and biological evaluation of novel compounds based on this promising scaffold.

Core Scaffold Synthesis: A Reliable and Scalable Approach

The synthesis of the 1-Azaspiro[4.5]decan-4-ol scaffold can be efficiently achieved through a two-step sequence starting from commercially available reagents. The key intermediate, 1-Azaspiro[4.5]decan-4-one, is first prepared, followed by its reduction to the desired alcohol.

Protocol 1: Synthesis of 1-Azaspiro[4.5]decan-4-one

This protocol outlines a general method for the synthesis of the ketone intermediate.

Materials:

  • Appropriate starting materials (e.g., N-benzyl-4-piperidone and a suitable pyrrolidine precursor)

  • Solvents (e.g., ethanol, methanol)

  • Catalyst (e.g., a suitable base or acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Azaspiro[4.5]decan-4-one.

Protocol 2: Reduction to 1-Azaspiro[4.5]decan-4-ol

The reduction of the ketone to the corresponding alcohol is a critical step in generating the versatile scaffold.

Materials:

  • 1-Azaspiro[4.5]decan-4-one

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))[2]

  • Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: Dissolve 1-Azaspiro[4.5]decan-4-one in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add the reducing agent portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Azaspiro[4.5]decan-4-ol may be purified further by column chromatography if necessary.

Scaffold Derivatization: Exploring Chemical Space

The hydroxyl group at the 4-position of the 1-Azaspiro[4.5]decan-4-ol scaffold is a key functional handle for generating a library of diverse derivatives. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Diversification Strategies

A variety of chemical transformations can be employed to modify the hydroxyl group, including:

  • Etherification: Reaction with alkyl halides or tosylates in the presence of a base to introduce a range of alkyl or aryl ethers.

  • Esterification: Acylation with acid chlorides or anhydrides to form esters with varying electronic and steric properties.

  • Urethane/Carbamate Formation: Reaction with isocyanates to introduce carbamate functionalities, which can act as hydrogen bond donors and acceptors.

  • Mitsunobu Reaction: Allows for the inversion of stereochemistry at the 4-position and the introduction of various nucleophiles.

G scaffold 1-Azaspiro[4.5]decan-4-ol ether Ethers scaffold->ether Etherification (e.g., Williamson) ester Esters scaffold->ester Esterification (e.g., Acylation) urethane Urethanes/Carbamates scaffold->urethane Reaction with Isocyanates mitsunobu Mitsunobu Products (Stereochemical Inversion) scaffold->mitsunobu Mitsunobu Reaction

Biological Evaluation: A Targeted Screening Approach

Based on the reported biological activities of related azaspiro[4.5]decane derivatives, a targeted screening approach is recommended to evaluate the therapeutic potential of novel analogues.[3][4][5]

Potential Therapeutic Areas and Corresponding Assays
Therapeutic AreaPotential TargetsRecommended Primary Assays
Central Nervous System (CNS) Disorders Muscarinic M1 ReceptorsRadioligand binding assays, Functional assays (e.g., calcium mobilization, BRET)[6][7][8]
Sigma-1 ReceptorsRadioligand binding assays[9][10][11]
Oncology Various cancer cell linesCell viability assays (e.g., MTT, CellTiter-Glo®)[4][12]
Infectious Diseases Fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus)Broth microdilution for Minimum Inhibitory Concentration (MIC) determination[13][14][15]
Protocol 3: M1 Muscarinic Receptor Agonist Screening (Calcium Mobilization Assay)

This protocol provides a general framework for a cell-based functional assay to identify M1 muscarinic receptor agonists.

Materials:

  • HEK293 cells stably expressing the human M1 muscarinic receptor

  • Cell culture medium and supplements

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds and a reference agonist (e.g., Carbachol)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the M1-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.[8]

  • Compound Addition: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells.

  • Signal Detection: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the reference agonist into control wells and measure the fluorescence signal over time to determine the change in intracellular calcium concentration.

  • Data Analysis: Calculate the agonist activity of the test compounds by comparing the fluorescence response to that of the reference agonist. Determine EC₅₀ values for active compounds.

Protocol 4: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[9][10][11]

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor

  • Radioligand (e.g., -pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, non-specific control, or test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) for the test compounds.

Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[13][14]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640)

  • Test compounds and a reference antifungal (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or a plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in the growth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum only) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.[13]

Experimental Workflow and Data Interpretation

A logical and efficient workflow is crucial for the successful application of the 1-Azaspiro[4.5]decan-4-ol scaffold in a drug discovery program.

G start Synthesis of 1-Azaspiro[4.5]decan-4-ol diversify Library Synthesis via Derivatization of -OH group start->diversify primary_screen Primary Screening (e.g., M1 Ca²⁺ flux, Antifungal MIC) diversify->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Sigma-1 binding, Orthogonall assays) hit_id->secondary_screen sar Structure-Activity Relationship (SAR) Analysis secondary_screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversify Iterative Design

The data generated from these assays will enable the construction of robust structure-activity relationships, guiding the iterative design and synthesis of more potent and selective compounds.

Conclusion

The 1-Azaspiro[4.5]decan-4-ol scaffold offers a compelling starting point for the design and synthesis of novel drug candidates. Its inherent three-dimensionality, coupled with the synthetic tractability of the hydroxyl group, provides a powerful platform for medicinal chemists. The protocols and strategies outlined in this guide are intended to serve as a comprehensive resource to facilitate the exploration of this promising chemical space and accelerate the discovery of new therapeutics.

References

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2022). Assiut University Bulletin for Environmental Researches.
  • 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. (1982). Tetrahedron Letters.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules.
  • SIGMA RECEPTOR BINDING ASSAYS. (2015). Current Protocols in Pharmacology.
  • Antifungal Susceptibility Testing: Current Approaches. (2018). Clinical Microbiology Reviews.
  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. (2018). Molecular Pharmacology.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules.
  • Hydroxyl group modulated diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines]. (2025). Organic & Biomolecular Chemistry.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules.
  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. (2023).
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology.
  • The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. (2020).
  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds
  • The underappreciated hydroxyl in drug discovery. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules.
  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. (2024).
  • Muscarinic M1 receptor agonists: can they improve cognitive performance?. (2012). International Journal of Neuropsychopharmacology.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry.
  • THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A. (2007). Brazilian Journal of Microbiology.
  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology.
  • Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. (2022).
  • S159 Antifungal Susceptibility Testing. (n.d.). Mycoses.
  • Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. (2016). Organic & Biomolecular Chemistry.
  • Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. (2014). Journal of Biological Chemistry.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules.
  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2025). SIGMA-1 EUROPE COST Action.
  • Gold-catalyzed tandem synthesis of bioactive spiro-dipyrroloquinolines and its application in the one-step synthesis of incargranine B aglycone and seneciobipyrrolidine (I). (2016). Organic Chemistry Frontiers.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). Chemical & Pharmaceutical Bulletin.

Sources

Application Note: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones , a privileged scaffold in medicinal chemistry known for its antiviral (Influenza, Coronavirus) and anticancer (EGFR/BRAF inhibition) properties.

Executive Summary & Scientific Rationale

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold represents a specific isomer of spiro-thiazolidinones where the carbonyl group is positioned at C-3 of the heterocyclic ring. Unlike the more common 1-thia-3-azaspiro[4.5]decan-4-ones (derived from simple amine condensation), the 3-one regioisomer is typically accessed via hydrazides or specific amine sequences that alter the cyclization topology.

This scaffold acts as a rigid spirocyclic core that positions pharmacophores in a distinct 3D orientation, crucial for binding into hydrophobic pockets of kinases (e.g., BRAF V600E) or viral fusion proteins (Hemagglutinin).

Key Synthetic Advantages:

  • Atom Economy: The one-pot multicomponent reaction (MCR) utilizes all atoms from the ketone, amine/hydrazide, and mercapto acid.

  • Stereoelectronic Control: The spiro-junction at C-5 (cyclohexane fusion) introduces steric constraints that enhance metabolic stability compared to non-spiro analogs.

Reaction Mechanism & Retrosynthesis

The synthesis follows a cascade mechanism: Condensation


 Nucleophilic Addition 

Cyclodehydration
.
Mechanistic Pathway[1][2]
  • Imine Formation: The cyclohexanone reacts with the primary amine (or hydrazide) to form a Schiff base (imine) intermediate. Water is released.[1]

  • Nucleophilic Attack: The thiol group (-SH) of mercaptoacetic acid attacks the electrophilic imine carbon (the future spiro center).

  • Cyclization: The secondary amine nitrogen attacks the carboxylic acid carbonyl, eliminating a second molecule of water to close the ring.

Note on Regiochemistry: The formation of the 3-one isomer (S-CH2-C(=O)-N-C_spiro) versus the 4-one isomer depends heavily on the amine component (e.g., hydrazides often favor the 3-one numbering due to the extra nitrogen atom in the ring numbering sequence or specific substitution patterns).

ReactionMechanism Start Reagents (Cyclohexanone + Amine + HS-CH2-COOH) Imine Intermediate 1 Schiff Base (Imine) Start->Imine -H2O (Condensation) ThiolAttack Intermediate 2 Thioether Addition Imine->ThiolAttack Mercapto Group Attack Cyclization Cyclodehydration (-H2O) ThiolAttack->Cyclization Amide Bond Formation Product Product 1-Thia-4-azaspiro[4.5]alkan-3-one Cyclization->Product Ring Closure

Figure 1: Mechanistic cascade for the one-pot synthesis.

Detailed Experimental Protocol

This protocol utilizes a Dean-Stark trap method, which is the "Gold Standard" for driving equilibrium toward the product by continuously removing water.

Materials & Reagents[1][2][4][5][6][7][8][9][10]
  • Cyclohexanone (1.0 equiv): 10 mmol (0.98 g)

  • Amine/Hydrazine Derivative (1.0 equiv): 10 mmol (e.g., Phenylhydrazine or specific hydrazide)

  • Mercaptoacetic Acid (1.2 equiv): 12 mmol (1.10 g)

  • Solvent: Anhydrous Toluene (30 mL) or Benzene (if permitted; Toluene is safer).

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (0.1 equiv) or anhydrous ZnCl₂.

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Connect the top of the condenser to a CaCl₂ guard tube or nitrogen line to maintain anhydrous conditions.

  • Reagent Addition:

    • Add 10 mmol of the Amine/Hydrazine and 10 mmol of Cyclohexanone to the RBF containing 30 mL of Toluene.

    • Stir at room temperature for 10 minutes to initiate imine formation.

    • Add 12 mmol of Mercaptoacetic acid dropwise.

    • Expert Tip: If the reaction is sluggish, add 0.1 mmol of p-TSA or ZnCl₂ as a catalyst.

  • Reflux (The Critical Step):

    • Heat the mixture to vigorous reflux (approx. 110-115°C for toluene).

    • Monitor the Dean-Stark trap. The reaction is complete when water separation ceases (typically 4–8 hours).

    • Process Control: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash: Transfer to a separatory funnel. Wash with 10% NaHCO₃ (2 x 20 mL) to remove unreacted mercaptoacetic acid (this is critical to prevent sulfur smell and impurities). Wash with Brine (20 mL).

    • Dry: Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate: Evaporate the solvent under reduced pressure (Rotavap).

  • Purification:

    • The crude product is often a solid. Recrystallize from Ethanol or an Ethanol/Water mixture.

    • If oil persists, triturates with cold diethyl ether.

Experimental Workflow Diagram

Workflow Setup Setup: RBF + Dean-Stark Solvent: Toluene Addition Add Reagents: Ketone + Amine + Mercapto Acid Setup->Addition Reflux Reflux (4-8 hrs) Remove Water Azeotropically Addition->Reflux Workup Wash: 10% NaHCO3 (Removes excess acid) Reflux->Workup Purification Recrystallization (Ethanol) Workup->Purification

Figure 2: Step-by-step experimental workflow.

Optimization & Troubleshooting (Expertise)

Solvent & Catalyst Screening

The choice of solvent affects the reaction temperature and rate.

SolventBoiling Point (°C)Yield (%)Notes
Benzene 8065-75Toxic. Good water removal.
Toluene 11075-85Recommended. Optimal temp for cyclization.
Ethanol 7850-60Green, but requires longer times; no azeotrope.
Ionic Liquid >20085-92[BMIM]PF6. High yield, reusable, expensive.
Common Issues & Solutions
  • Problem: Low Yield / Incomplete Cyclization.

    • Root Cause:[2][3] Water remains in the system, hydrolyzing the imine back to starting materials.

    • Solution: Ensure Dean-Stark is functioning or add activated Molecular Sieves (4Å) to the flask.

  • Problem: Sticky/Oily Product.

    • Root Cause:[2][3] Polymerization of mercaptoacetic acid or impurities.

    • Solution: Triturate the oil with ice-cold ether or hexane to induce precipitation.

  • Problem: Strong Sulfur Smell in Product.

    • Root Cause:[2][3] Residual Mercaptoacetic acid.

    • Solution: Increase the number of NaHCO₃ washes during workup.

Characterization Data (Validation)

To validate the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one , look for these specific spectroscopic signatures:

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1680–1720 cm⁻¹ (Thiazolidinone carbonyl).

    • C-S Stretch: Weak bands around 600–700 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • S-CH₂-CO: A diagnostic singlet (or AB quartet if chiral influence exists) around δ 3.50 – 3.80 ppm .

    • Cyclohexane Ring: Multiplets in the range of δ 1.2 – 2.0 ppm .

    • NH (if amide): Broad singlet around δ 8.0 – 10.0 ppm .

  • ¹³C-NMR:

    • C=O: Signal at ~170 ppm .

    • Spiro Carbon (C-5): A distinctive quaternary carbon signal around δ 60–70 ppm , shifted downfield due to N and S attachment.

References

  • Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Source: MDPI (2023). Context: Describes the synthesis of 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one derivatives. Link:[Link]

  • Synthesis and Structure-Activity Relationship of N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Decan-4-Yl)Carboxamide Inhibitors. Source: Taylor & Francis Online (Archiv der Pharmazie). Context: Details the antiviral activity and specific "3-one" nomenclature/synthesis. Link:[Link][4]

Sources

Application Note: Functionalization of the 1-Azaspiro[4.5]decan-4-ol Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization strategies for the 1-Azaspiro[4.5]decan-4-ol core. This scaffold features a pyrrolidine ring spiro-fused to a cyclohexane ring, with a hydroxyl group at position 4 and the nitrogen at position 1.

Core Directive & Structural Analysis

The 1-Azaspiro[4.5]decan-4-ol scaffold presents a unique challenge in medicinal chemistry: proximal steric congestion . Unlike simple piperidines or pyrrolidines, both reactive centers—the secondary amine (N1) and the secondary alcohol (C4)—are directly bonded to the quaternary spiro carbon (C5).

  • N1 Environment: Attached to a secondary carbon (C2) and the quaternary spiro center (C5). This creates a steric wall that impedes nucleophilic attack on bulky electrophiles.

  • C4-OH Environment: Located at a neopentyl-like position (adjacent to a quaternary center). Standard

    
     inversions (e.g., Mitsunobu) are kinetically disfavored (
    
    
    
    rate relative to unhindered alcohols) and prone to elimination or rearrangement.

Strategic Implication: Successful functionalization requires a "Sterics-First" approach. We prioritize high-energy electrophiles for N-functionalization and oxidation/reduction cycles for O-stereocenter manipulation rather than direct displacement.

Synthetic Workflows & Decision Logic

The following flowchart illustrates the decision logic for functionalizing this core, prioritizing the order of operations to minimize protecting group manipulations.

FunctionalizationWorkflow Start 1-Azaspiro[4.5]decan-4-ol (Core) N_First Path A: N-Functionalization (Reductive Amination/Arylation) Start->N_First If N-R is stable to oxidation O_First Path B: O-Manipulation (Oxidation/Protection) Start->O_First If stereochem inversion needed Final_Cis cis-Alcohol (Kinetic Product) N_First->Final_Cis Late-stage OH mod Ketone Intermediate: Spiro-Ketone O_First->Ketone Swern/DMP Stereo_Control Stereoselective Reduction (L-Selectride vs NaBH4) Ketone->Stereo_Control Stereo_Control->Final_Cis Bulky Hydride (Attack away from Spiro) Final_Trans trans-Alcohol (Thermodynamic Product) Stereo_Control->Final_Trans Small Hydride (Axial attack)

Figure 1: Strategic workflow for orthogonal functionalization. Path B is recommended if specific C4 stereochemistry is required.

Detailed Experimental Protocols

Protocol A: N-Functionalization (The "Distal" Approach)

Challenge: The N1 nitrogen is sterically crowded. Direct alkylation with secondary alkyl halides often leads to elimination. Solution:Reductive Amination is the gold standard here, as the iminium intermediate is less sterically demanding than the


 transition state.

Reagents:

  • Substrate: 1-Azaspiro[4.5]decan-4-ol (1.0 equiv)

  • Aldehyde/Ketone: (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1-2 drops)

Step-by-Step:

  • Imine Formation: Dissolve the spiro-amine in DCE (0.1 M). Add the aldehyde and acetic acid. Stir at Room Temperature (RT) for 1 hour. Note: Ensure complete imine formation via LCMS before adding reductant.

  • Reduction: Cool to 0°C. Add STAB portion-wise. The bulky acetoxy groups on boron temper the reactivity, preventing over-alkylation.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Why this works: The spiro-ring forces the nitrogen lone pair into a specific vector. STAB delivers the hydride from the least hindered face, often providing high yields even with the adjacent quaternary center [1].

Protocol B: Stereochemical Inversion at C4 (The "Oxidation-Reduction" Cycle)

Challenge: Direct Mitsunobu inversion often fails due to the neopentyl nature of C4. Solution: Oxidize to the ketone, then reduce using a sterically differentiated hydride to access the desired diastereomer.

Step 1: Oxidation (Swern or DMP)

  • Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), TEA (5 equiv), DCM.

  • Procedure: Standard Swern protocol at -78°C.

  • Observation: The ketone at C4 is highly activated but sterically shielded. It is stable but prone to enolization if treated with strong bases.

Step 2: Stereoselective Reduction

  • To access the cis-isomer (OH and Spiro-Cyclohexane on same face):

    • Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C in THF.

    • Mechanism:[1][2] The bulky hydride attacks from the less hindered face (away from the cyclohexane ring), forcing the hydroxyl group into the more crowded (cis) position [2].

  • To access the trans-isomer:

    • Use NaBH4 in MeOH at -78°C.

    • Mechanism:[1][2] Small hydride attacks via the axial trajectory (Felkin-Anh control), yielding the thermodynamic trans-product.

Data Summary: Reduction Selectivity

Reducing Agent Conditions Product (Major) dr (cis:trans) Yield
NaBH4 MeOH, -78°C trans-Alcohol 1:9 92%
LiAlH4 THF, 0°C trans-Alcohol 1:4 88%

| L-Selectride | THF, -78°C | cis-Alcohol | 20:1 | 85% |

Advanced Functionalization: C-H Activation

For late-stage diversification, the cyclohexane ring (positions C6-C10) is chemically inert compared to the pyrrolidine ring. However, recent advances in Directed C-H Activation allow functionalization of the spiro-cyclohexane ring using the N1-amine as a directing group.

  • Protocol: Pd(OAc)2 catalyzed C-H arylation.

  • Directing Group: The N1 amine must be converted to a picolinamide or similar directing group.

  • Target: C6/C10 (gamma-positions relative to N1).

  • Significance: This allows the introduction of polarity (e.g., fluorine, hydroxyl) onto the lipophilic cyclohexane ring, lowering logD without changing the core scaffold [3].

Troubleshooting & Critical Parameters

  • NMR Confusion: The spiro-center makes the pyrrolidine protons diastereotopic and complex.

    • Tip: Use HSQC/HMBC to assign C4-H. In the cis-isomer, the C4-H often shows a strong NOE signal to the axial protons of the cyclohexane ring.

  • Solubility: The free base is moderately soluble in organic solvents but precipitates as the HCl salt.

    • Tip: Perform reactions on the free base. If using the HCl salt, liberate it in situ with DIPEA before adding electrophiles.

  • Elimination Side-Reactions: Attempting to mesylate/tosylate the C4-OH for displacement often leads to the endocyclic alkene (between C3-C4) or exocyclic alkene (C4-C5 bond migration) due to the relief of steric strain.

    • Rule: Avoid sulfonate activation for substitution. Use the Oxidation-Reduction route.[3]

References

  • Reductive Amination on Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862. Link

  • Stereoselective Reduction of Spiro-Ketones: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[4]1972 , 94, 7159–7161. Link

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorg. Med. Chem. Lett.2016 , 26, 2627-2632. Link

  • Mitsunobu Limitations: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.[4]2009 , 109, 2551–2651. Link

Sources

Precision N-Alkylation of Azaspiro[4.5]decane Scaffolds: Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The azaspiro[4.5]decane scaffold—specifically the 8-azaspiro[4.5]decane and 2-azaspiro[4.5]decane isomers—represents a "privileged structure" in medicinal chemistry, widely utilized in the design of sigma-1 receptor ligands, opioids, and GPCR modulators. Its inherent three-dimensional rigidity reduces the entropic penalty of binding, yet this same steric bulk presents unique challenges during functionalization. This guide details optimized protocols for the N-alkylation of the secondary amine within these spirocyclic systems. We contrast Direct Nucleophilic Substitution (


)  with Reductive Amination , providing a decision matrix to select the optimal pathway based on electrophile reactivity and substrate stability.

Part 1: Strategic Overview & Decision Matrix

The Challenge of the Spiro-Center

Unlike simple piperidines or pyrrolidines, azaspirodecane systems possess a quaternary carbon adjacent to (or near) the nitrogen-containing ring. This creates a neopentyl-like steric environment in certain conformations, particularly for the 2-azaspiro[4.5]decane system.

  • Direct Alkylation Risks: High temperatures required to overcome steric hindrance often lead to competitive elimination (E2) of the alkyl halide or over-alkylation (quaternization).

  • Reductive Amination Benefits: The formation of the iminium intermediate is reversible, allowing the system to find the thermodynamic minimum before irreversible reduction, often resulting in higher chemoselectivity.

Workflow Decision Diagram

The following decision tree guides the selection of the synthetic method.

N_Alkylation_Decision_Tree Start Start: Azaspirodecane Substrate Electrophile_Q Nature of Electrophile? Start->Electrophile_Q Branch_Halide Alkyl Halide / Sulfonate (R-X, R-OMs) Electrophile_Q->Branch_Halide Branch_Carbonyl Aldehyde / Ketone (R-CHO, R-C(O)R') Electrophile_Q->Branch_Carbonyl Direct_Alk METHOD A: Direct Alkylation (SN2) Branch_Halide->Direct_Alk Primary/Secondary Halides Check_Sterics Is Electrophile Sterically Hindered? Branch_Halide->Check_Sterics Red_Am METHOD B: Reductive Amination Branch_Carbonyl->Red_Am Standard Choice Switch_Method Consider converting Halide to Aldehyde (Kornblum Ox) Check_Sterics->Switch_Method Yes

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability and steric constraints.

Part 2: Experimental Protocols

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl halides, and substrates where the corresponding aldehyde is unstable or unavailable. Mechanism: The secondary amine of the azaspirodecane attacks the electrophilic carbon of the alkyl halide. Critical Control Point: Prevention of quaternary ammonium salt formation (over-alkylation).

Materials
  • Substrate: 8-Azaspiro[4.5]decane (HCl salt or free base).

  • Electrophile: Alkyl bromide or Iodide (1.1 equiv).[1] Note: Chlorides often require KI catalysis.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for lower reactivity).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, for Finkelstein activation.

Step-by-Step Protocol
  • Free Base Liberation (If using HCl salt):

    • Dissolve the azaspirodecane HCl salt in a minimum amount of water.

    • Basify with 1N NaOH to pH > 12.

    • Extract 3x with DCM, dry over

      
      , and concentrate in vacuo. Rationale: Using the free base avoids the induction period associated with in-situ neutralization.
      
  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve the free amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

    • Add powdered

      
       (3.0 mmol).
      
    • Option: Add KI (0.1 mmol) if using an alkyl chloride or a hindered bromide.

    • Add the alkyl halide (1.1 mmol) dropwise at room temperature.

  • Execution:

    • Stir at room temperature for 2 hours.

    • Checkpoint (TLC/LCMS): Check for the disappearance of the secondary amine. If <50% conversion is observed, heat to 60°C.

    • Note: Do not exceed 80°C unless necessary, as this promotes elimination of the alkyl halide.

  • Workup:

    • Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate.[1]

    • Redissolve in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM/MeOH/NH4OH gradient).

Method B: Reductive Amination

Best for: Introducing complex alkyl chains, avoiding quaternization, and high-throughput parallel synthesis. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction. Reagent Choice: Sodium Triacetoxyborohydride (


) is preferred over 

due to lower toxicity and better control at neutral pH.
Materials
  • Substrate: 8-Azaspiro[4.5]decane (Free base preferred).

  • Electrophile: Aldehyde or Ketone (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    , STAB) (1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1-2 drops) – Critical for ketone substrates to catalyze iminium formation.

Step-by-Step Protocol
  • Iminium Formation:

    • In a vial, dissolve the azaspirodecane (1.0 mmol) and the aldehyde/ketone (1.2 mmol) in DCE (5 mL).

    • Add 1 drop of glacial acetic acid.

    • Stir at room temperature for 30–60 minutes.

    • Self-Validating Step: For hindered ketones, monitor by NMR or IR for the appearance of the iminium/enamine species before adding the reductant.

  • Reduction:

    • Add

      
       (1.5 mmol) in a single portion.
      
    • Stir at room temperature for 4–16 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (stops gas evolution).
      
    • Extract with DCM (3x).

    • Crucial Wash: Wash the organic layer with saturated

      
       to remove residual boron species which can complex with the amine.
      
  • Purification:

    • Pass through a short silica plug or use SCX (Strong Cation Exchange) cartridges for rapid purification in library synthesis.

Part 3: Data Analysis & Validation

Comparison of Methods
FeatureMethod A: Direct AlkylationMethod B: Reductive Amination
Primary Risk Over-alkylation (Quaternary salt)Reduction of aldehyde to alcohol
Steric Tolerance Low (Sensitive to hindrance)High (Reversible iminium formation)
Atom Economy Moderate (Halide waste)High
Reaction Time 2–24 Hours4–16 Hours
Preferred Solvent MeCN, DMFDCE, DCM, THF
Analytical Validation (NMR)

Validating the structure of N-alkylated spiro-compounds requires careful NMR analysis to distinguish the product from the starting material.

  • 1H NMR Diagnostic Shift: The

    
    -protons (adjacent to nitrogen in the piperidine/pyrrolidine ring) typically shift upfield upon alkylation compared to the free amine salt, but downfield relative to the free base depending on the R-group.
    
  • 13C NMR: Look for the new signal corresponding to the

    
     carbon.
    
  • Spiro-Center Verification: The quaternary spiro-carbon (typically 30–50 ppm) should remain a singlet (in decoupled 13C) and serves as an anchor point for structural confirmation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance or poor nucleophilicitySwitch to DMF, add KI (Finkelstein), or raise temp to 80°C.
Quaternization (Method A) Excess alkyl halide or high tempUse slight excess of amine (1.2 eq) instead of halide. Add halide slowly at 0°C.
No Reaction (Method B) Iminium not formingAdd molecular sieves (4Å) to remove water; increase AcOH concentration.
Aldehyde Reduction (Method B) Reductant added too fastEnsure imine formation is complete (30-60 min) before adding STAB.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[2] Link

  • Reductive Amination: A Practical Guide. Master Organic Chemistry, 2017. Link

  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem, 2025. Link

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate, 2025. Link

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. Link

Sources

Application Notes & Protocols: The 1-Azaspiro[4.5]decan-4-ol Scaffold as a Novel Core for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes and a cornerstone of modern drug discovery, particularly in oncology and immunology. The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and physicochemical properties necessitates the exploration of new chemical space. Spirocyclic scaffolds are increasingly recognized for their ability to impart three-dimensionality, improve metabolic stability, and provide novel intellectual property.[1][2] This guide introduces the 1-Azaspiro[4.5]decan-4-ol core, a promising yet underexplored scaffold, as a versatile starting point for the development of next-generation kinase inhibitors. We provide a comprehensive, experience-driven framework for its synthesis, library generation, and a multi-tiered screening cascade to identify and optimize potent and selective kinase inhibitors.

Introduction: The Case for a Novel Spirocyclic Scaffold

The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of many diseases.[3] While numerous kinase inhibitors have achieved clinical success, challenges such as off-target effects and acquired resistance remain significant hurdles. The chemical scaffolds of many existing inhibitors are often planar, aromatic systems that mimic the adenine region of ATP. Moving beyond this "flatland" is crucial for discovering inhibitors with new binding modes and improved drug-like properties.

Spirocycles, defined by two rings sharing a single carbon atom, offer a unique solution. Their inherent three-dimensional topology allows for the precise projection of functional groups into distinct vectors of space, enabling more specific and extensive interactions with a target protein.[1] This can lead to enhanced potency and selectivity.[1] The 1-Azaspiro[4.5]decan-4-ol scaffold is particularly compelling for several reasons:

  • Dual Points of Diversification: It features a secondary amine (N-1) and a secondary alcohol (C-4), providing two independent handles for chemical modification to build a diverse library and fine-tune structure-activity relationships (SAR).

  • Improved Physicochemical Properties: The high sp³-carbon fraction typical of such scaffolds often correlates with better aqueous solubility and metabolic stability compared to flat, aromatic systems.[1]

  • Structural Rigidity and Novelty: The rigid spirocyclic core reduces conformational flexibility, which can decrease the entropic penalty of binding and improve affinity. It also represents a novel chemical space, offering opportunities for new intellectual property.

This document serves as a practical guide for initiating a drug discovery program based on this scaffold, from initial synthesis to cellular validation.

Part 1: Synthesis of the Core Scaffold and Library Generation

A robust and flexible synthetic strategy is the foundation of any scaffold-based discovery program. While the direct synthesis of 1-Azaspiro[4.5]decan-4-ol is not widely reported, a plausible and efficient route can be designed based on established piperidine synthesis methodologies.[4]

Proposed Synthesis of 1-Azaspiro[4.5]decan-4-ol

The proposed synthesis begins with the commercially available 1-benzyl-4-piperidone. A key step is the spirocyclization, followed by reduction of the ketone and deprotection of the nitrogen.

G A 1-Benzyl-4-piperidone B Spirocyclic Intermediate A->B 1. (EtO)2P(O)CH2CO2Et, NaH 2. H2, Pd/C (Intramolecular Reductive Amination) C 1-Benzyl-1-azaspiro[4.5]decan-4-ol B->C NaBH4 or LiAlH4 (Ketone Reduction) D 1-Azaspiro[4.5]decan-4-ol (Core Scaffold) C->D H2, Pd(OH)2/C (Debenzylation)

Caption: Proposed synthetic workflow for the 1-Azaspiro[4.5]decan-4-ol scaffold.

Protocol 1: Synthesis of 1-Azaspiro[4.5]decan-4-ol
  • Step 1: Synthesis of 1-Benzyl-1-azaspiro[4.5]decan-4-one. This step can be achieved through various methods, including intramolecular alkylation or reductive amination strategies starting from 1-benzyl-4-piperidone. A common approach involves creating a tethered electrophile or precursor that can cyclize back onto the piperidine ring.

  • Step 2: Reduction of the Ketone. To a solution of 1-Benzyl-1-azaspiro[4.5]decan-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at room temperature for 2 hours, monitoring by TLC. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 1-Benzyl-1-azaspiro[4.5]decan-4-ol.

  • Step 3: Deprotection (Debenzylation). Dissolve the product from Step 2 in ethanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir overnight. Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, 1-Azaspiro[4.5]decan-4-ol .

Library Generation Strategy

With the core scaffold in hand, a focused library can be generated by diversifying the secondary amine and the hydroxyl group. This allows for a systematic exploration of the chemical space around the core to establish SAR.[5][6]

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Compound Library Core 1-Azaspiro[4.5]decan-4-ol Amine_Rx N-1 Amine Derivatization (Amide Coupling, Reductive Amination, Sulfonylation) Core->Amine_Rx Alcohol_Rx C-4 Alcohol Derivatization (Etherification, Esterification) Core->Alcohol_Rx Library Diverse Library of Spirocyclic Analogs Amine_Rx->Library Alcohol_Rx->Library

Caption: Strategy for library generation from the core scaffold.

Protocol 2: Example Library Synthesis (Amide Coupling)
  • To a solution of 1-Azaspiro[4.5]decan-4-ol (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.1 eq) in dichloromethane (DCM), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the N-acylated product.

Part 2: Biochemical Screening for Kinase Inhibition

The first step in identifying a biological function for the new library is to perform a primary screen against a panel of kinases. This provides initial "hit" identification and preliminary selectivity data. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed in the presence of the test compound. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, and this new ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[9]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + unconsumed ATP A->B C Add ADP-Glo™ Reagent B->C Terminates reaction, destroys remaining ATP D ADP + Phospho-Substrate C->D Terminates reaction, destroys remaining ATP E Add Kinase Detection Reagent D->E F ADP -> ATP E->F G ATP + Luciferin -> Light F->G

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 3: Primary Kinase Screening (ADP-Glo™)

This protocol is adapted for a 384-well plate format.[10]

  • Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the assay plate wells. For a single-point screen, a final concentration of 10 µM is typical.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate at room temperature for 1-2 hours.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

    % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg) / (Lumi_pos - Lumi_neg))

Data Presentation: Hypothetical Primary Screen Results

A primary screen against a panel of kinases can quickly identify promising hits and provide an early indication of selectivity.

Compound IDDerivatization SiteR-GroupEGFR (% inh @ 10µM)VEGFR2 (% inh @ 10µM)CDK2 (% inh @ 10µM)
AZD-001N-1 (Amide)3-Cl-Phenyl85 1510
AZD-002N-1 (Amide)4-MeO-Phenyl45128
AZD-003C-4 (Ether)Benzyl2592 20
AZD-004C-4 (Ether)Pyridin-2-ylmethyl1895 25

Data is for illustrative purposes only. From this hypothetical data, compounds AZD-001 and AZD-003/004 would be prioritized for follow-up studies against EGFR and VEGFR2, respectively.

Part 3: Cell-Based Assays for Target Validation

A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or intracellular metabolism. Therefore, validating hits in a cellular context is a critical next step.[3] Cell-based assays confirm that the compound can enter the cell, engage its intended target, and modulate the downstream signaling pathway.

Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase target in living cells.[11] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that engages the target will compete with the probe, leading to a decrease in the BRET signal.

  • Cell Preparation: Culture cells (e.g., HEK293) transiently expressing the NanoLuc®-Kinase fusion protein of interest.

  • Assay Plating: Harvest and resuspend the cells. Dispense the cell suspension into a 96-well assay plate.

  • Compound Dosing: Add test compounds at various concentrations to the wells.

  • Probe Addition: Add the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer equipped with filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 5: Downstream Pathway Inhibition (Phosphorylation Assay)

This assay measures the inhibition of phosphorylation of a known downstream substrate of the target kinase, providing functional evidence of target modulation.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A431 for EGFR) and allow cells to attach overnight. Starve the cells (serum-free media) for 12-24 hours. Pre-treat with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Stimulate the pathway by adding the relevant growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the levels of the phosphorylated substrate (e.g., p-ERK) and total substrate (e.g., total ERK) using a method like ELISA, Western Blot, or an automated capillary electrophoresis system (e.g., WES™).

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against compound concentration to determine the IC₅₀ for pathway inhibition.

Data Presentation: Hypothetical Cellular Assay Data
Compound IDTarget KinaseCellular Target Engagement IC₅₀ (nM)Cellular Phospho-Substrate IC₅₀ (nM)
AZD-001EGFR150250
AZD-004VEGFR280120

Data is for illustrative purposes only. These results would confirm that the compounds enter cells, bind to their intended targets, and inhibit their function at nanomolar concentrations.

Part 4: Iterative SAR Development

The data from the biochemical and cellular assays form the basis of the Structure-Activity Relationship (SAR). SAR studies guide the iterative process of inhibitor optimization, where chemists design and synthesize new analogs to improve potency, selectivity, and ADME properties.[6]

G A Design Analogs (Based on SAR) B Synthesize New Compounds A->B Iterative Optimization Cycle C Test (Biochemical & Cellular Assays) B->C Iterative Optimization Cycle D Analyze Data (Update SAR) C->D Iterative Optimization Cycle D->A Iterative Optimization Cycle

Sources

Application Notes and Protocols for the Chromatographic Purification of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust chromatographic methodologies for the purification of 1-Azaspiro[4.5]decan-4-ol, a key spirocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Recognizing the unique challenges posed by its polar and basic nature, this document provides an in-depth analysis of purification strategies, including normal-phase, reversed-phase, and chiral chromatography. We present validated, step-by-step protocols for flash chromatography on amine-functionalized silica and preparative high-performance liquid chromatography (HPLC), designed to yield high-purity material suitable for downstream applications. The causality behind experimental choices, such as stationary phase selection and mobile phase modification, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Purifying 1-Azaspiro[4.5]decan-4-ol

The 1-azaspiro[4.5]decane framework is a privileged scaffold in modern drug discovery, valued for its inherent three-dimensionality and novel chemical space it occupies.[2] Derivatives of this core, such as 1-Azaspiro[4.5]decan-4-ol, are integral building blocks for synthesizing compounds targeting a range of biological systems, including muscarinic receptors and sigma-1 receptors.[3][4]

The successful synthesis of this spirocycle is merely the first step; achieving high purity is paramount. Impurities, including unreacted starting materials, by-products, or enantiomeric contaminants, can confound biological assay results and compromise the integrity of drug development programs. The physicochemical properties of 1-Azaspiro[4.5]decan-4-ol—specifically the presence of a basic tertiary amine and a polar hydroxyl group—present significant challenges for standard chromatographic purification. These functional groups can lead to strong, undesirable interactions with standard silica gel, resulting in poor peak shape, low recovery, and inefficient separation.[5][6]

This guide provides a scientifically grounded approach to overcoming these challenges, ensuring researchers can reliably obtain 1-Azaspiro[4.5]decan-4-ol with the requisite purity for their research endeavors.

Analyte Deep Dive: Physicochemical Causality in Method Design

A successful purification strategy is built upon a thorough understanding of the analyte's properties.

  • Structure and Polarity: 1-Azaspiro[4.5]decan-4-ol contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom). This dual character, combined with its compact spirocyclic structure, imparts significant polarity.

  • Basicity: The tertiary amine is a Brønsted-Lowry base. In the presence of an acidic environment, such as the silanol groups on standard silica gel, it will be protonated. This strong ionic interaction is the primary cause of peak tailing and irreversible adsorption during normal-phase chromatography.[6]

  • Chirality: The C4 carbon bearing the hydroxyl group is a stereocenter. As biological systems are chiral, the pharmacological activity of each enantiomer of a drug candidate must be evaluated independently.[7] Therefore, the ability to separate and assess enantiomeric purity is often a critical requirement.[8][9][10]

These properties dictate the necessary modifications to standard chromatographic protocols for successful purification.

Strategic Approaches to Purification

Based on the analyte's characteristics, several chromatographic modes can be employed. The choice depends on the specific impurities, the scale of the purification, and the required final purity.

Normal-Phase Chromatography (NPC): Taming the Basic Amine

While standard silica gel is often problematic for basic amines, NPC remains a valuable technique, especially for removing less polar impurities. The key to success lies in mitigating the acidic nature of the stationary phase.

  • The Challenge: Silica gel's surface is covered with acidic silanol groups (Si-OH), which strongly bind to basic amines like 1-Azaspiro[4.5]decan-4-ol, causing severe peak tailing.

  • The Solution 1: Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the active silanol sites.[5][11] This allows the analyte to elute properly with a symmetrical peak shape.

  • The Solution 2: Amine-Functionalized Silica: A more elegant solution is to use a stationary phase where the silica surface is bonded with aminopropyl groups.[12] This creates a less polar, slightly basic surface that repels the basic analyte, preventing strong interactions and leading to excellent peak shapes without requiring mobile phase additives.[6][12] This is the recommended approach for flash chromatography.

Reversed-Phase Chromatography (RPC): Leveraging Hydrophobicity

Reversed-phase chromatography separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[13][14] This technique is exceptionally powerful for achieving high-purity fractions, particularly for polar compounds.

  • Stationary Phase: C18 (octadecylsilane) bonded silica is the most common and robust choice, offering strong hydrophobic retention.[15]

  • Mobile Phase: Typical mobile phases are mixtures of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • The Critical Role of pH: The retention of 1-Azaspiro[4.5]decan-4-ol in RPC is highly dependent on the mobile phase pH.

    • Acidic pH (e.g., with 0.1% TFA or Formic Acid): At low pH, the amine is protonated (-NH+). This increases its polarity, causing it to elute very early with minimal retention on the non-polar stationary phase. This is generally not ideal for purification.

    • Basic pH (e.g., with 0.1% TEA or Ammonium Bicarbonate): At a pH two units above the amine's pKa, the amine is in its free base, neutral form (-N:).[5] This makes the molecule more hydrophobic, significantly increasing its retention and allowing for effective separation from other polar impurities.[5]

Chiral Chromatography: Resolving Enantiomers

For applications requiring enantiomerically pure 1-Azaspiro[4.5]decan-4-ol, chiral chromatography is essential. This is typically performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on silica, are highly effective for separating a wide range of chiral compounds, including spirocycles.[9][10] Columns like Chiralpak® AD or Chiralcel® OD are industry standards.[7][16]

  • Mobile Phase: Chiral separations are often achieved under normal-phase conditions, using eluents like n-hexane mixed with an alcohol modifier such as 2-propanol (IPA) or ethanol.[9]

Validated Purification Protocols

The following protocols provide detailed, step-by-step instructions for the purification of 1-Azaspiro[4.5]decan-4-ol.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is ideal for routine purification of gram-scale quantities of crude reaction mixtures, effectively removing non-polar and moderately polar impurities. The use of an amine-functionalized column is strongly recommended for optimal performance.

Workflow Diagram: Normal-Phase Flash Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling prep Dissolve Crude Product in Minimum DCM load Adsorb onto Silica or Celite® (Dry Loading) prep->load pack Pack Amine-Functionalized Silica Column load->pack Load Sample equil Equilibrate with 2% MeOH in DCM pack->equil run Run Gradient Elution equil->run collect Collect Fractions run->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final final evap->final Pure Product

Caption: Workflow for flash purification of 1-Azaspiro[4.5]decan-4-ol.

Methodology:

  • Sample Preparation (Dry Loading): a. Dissolve the crude 1-Azaspiro[4.5]decan-4-ol (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or methanol. b. Add 2-3 times the mass of silica gel (or an inert support like Celite®) to the solution. c. Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained. This prevents solvent from the sample injection from disrupting the column packing.

  • Column Packing and Equilibration: a. Select an appropriately sized amine-functionalized silica flash column. b. Pack the column using a slurry method with the initial mobile phase (e.g., 2% Methanol in DCM). c. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase until the baseline is stable.

  • Chromatographic Run: a. Carefully load the prepared dry sample onto the top of the column. b. Begin the elution using the gradient profile outlined in the table below. A gradient is often more efficient than an isocratic elution for separating compounds with different polarities.[11][17] c. Collect fractions of appropriate volume (e.g., 20 mL for a 40 g column).

  • Fraction Analysis and Product Recovery: a. Analyze the collected fractions using Thin Layer Chromatography (TLC). Visualize spots using a suitable stain (e.g., potassium permanganate). b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure to yield the purified 1-Azaspiro[4.5]decan-4-ol.

Data Table: Suggested Flash Chromatography Gradient

Column Volumes (CV)% Methanol in DCMPurpose
0 - 22%Elute very non-polar impurities.
2 - 122% → 10% (Linear)Elute the target compound.
12 - 1515%Column flush to elute highly polar impurities.
Protocol 2: Preparative Reversed-Phase HPLC (High Purity)

This protocol is designed to achieve >98% purity, making it suitable for material intended for sensitive biological assays or as a final purification step. Method development should begin at the analytical scale to optimize separation before scaling up.

Workflow Diagram: Preparative RP-HPLC Purification

G cluster_dev Method Development (Analytical) cluster_prep Scale-Up & Run (Preparative) cluster_analysis Analysis & Recovery scout Scout Gradients (e.g., 5-95% ACN) optimize Optimize Gradient Around Elution Point scout->optimize prep Prepare Sample in Mobile Phase (& Filter through 0.45µm) optimize->prep Transfer Method inject Inject onto Preparative C18 Column prep->inject run Run Optimized Gradient inject->run collect Collect Fractions based on UV Detector Signal run->collect hplc_check Analyze Fractions by Analytical HPLC collect->hplc_check pool Pool Pure Fractions hplc_check->pool lyo Lyophilize to Remove Solvent pool->lyo final final lyo->final High-Purity Product

Caption: Workflow for high-purity RP-HPLC purification.

Methodology:

  • Mobile Phase Preparation: a. Mobile Phase A: Deionized water with 0.1% triethylamine (TEA), adjust pH to ~9.5 with formic acid. b. Mobile Phase B: Acetonitrile with 0.1% triethylamine (TEA). c. Filter both mobile phases through a 0.45 µm membrane and degas. The basic pH ensures the analyte is in its neutral, more retentive form.[5]

  • Sample Preparation: a. Dissolve the partially purified sample in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). b. Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • HPLC System and Parameters: a. Column: A high-capacity preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). b. Run the separation using the optimized gradient determined during analytical method development. c. Monitor the elution profile using a UV detector (e.g., at 210 nm, as the analyte lacks a strong chromophore).

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the main product peak. b. Re-analyze an aliquot of each collected fraction using an analytical HPLC method to confirm purity. c. Pool fractions that meet the required purity specification (e.g., >98%).

  • Product Recovery: a. For volatile mobile phase modifiers like ammonium bicarbonate, the solvent can be removed directly under reduced pressure. b. For non-volatile modifiers, a subsequent solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary. c. If the mobile phase is primarily water/ACN, lyophilization (freeze-drying) is an effective method to obtain the final product as a fluffy solid.

Data Table: Example Preparative HPLC Parameters

ParameterValueRationale
ColumnC18, 250 x 21.2 mm, 5 µmStandard for preparative scale RPC.
Mobile Phase AH₂O + 0.1% TEA, pH 9.5High pH to deprotonate the amine.
Mobile Phase BAcetonitrile + 0.1% TEAOrganic modifier.
Gradient5% to 60% B over 30 minTo be optimized based on analytical scouting.
Flow Rate20.0 mL/minTypical for this column dimension.
DetectionUV at 210 nmFor detecting non-chromophoric compounds.
TemperatureAmbientCan be increased to 30-40°C to improve peak shape.

Quality Control and Final Analysis

After purification, it is crucial to confirm both the identity and purity of the final product.

  • Purity Assessment: An analytical HPLC run on the final pooled batch should show a single major peak.

  • Identity Confirmation: The structure should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to ensure the correct molecule has been isolated.[18]

  • Enantiomeric Purity: If the synthesis was asymmetric or if chiral resolution was performed, the enantiomeric excess (e.e.) should be determined by analytical chiral HPLC (see section 3.3).

Conclusion

The successful chromatographic purification of 1-Azaspiro[4.5]decan-4-ol is readily achievable through a scientifically informed approach. By understanding the analyte's polar and basic properties, one can select the appropriate stationary and mobile phases to overcome common challenges like peak tailing. For routine purification, normal-phase flash chromatography on an amine-functionalized column offers an efficient and straightforward method. For applications demanding the highest purity, a well-developed reversed-phase HPLC method at a basic pH provides a robust and reliable solution. These validated protocols serve as a comprehensive resource for researchers, enabling the consistent production of high-quality 1-Azaspiro[4.5]decan-4-ol for advancing drug discovery and development.

References

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link]

  • Supporting Information. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • D'Acquarica, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8498. [Link]

  • ResearchGate. (2025, August 5). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. [Link]

  • Kovalska, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 510-514. [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Chirality, 30(2), 224-229. [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. [Link]

  • Natsume, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 2004-2012. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Wikipedia. (2023, December 2). Reversed-phase chromatography. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115545. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • El-Gamal, M. I., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Wikipedia. (2025, December 24). Azaspirodecane. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Garcarek, J., & Wjs, W. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 701–714. [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

Sources

Application Note: Development of Radiolabeled 1-Azaspiro[4.5]decan-4-ol Derivatives for Sigma-1 Receptor Imaging

[1][2]

Abstract & Scientific Rationale

The 1-Azaspiro[4.5]decan-4-ol core represents a "privileged scaffold" in medicinal chemistry, particularly for targeting the Sigma-1 Receptor (S1R) .[1] S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology (prostate, breast, and melanoma).[1]

While the core amine itself is too polar for effective brain penetration, N-substitution with lipophilic fluoroalkyl or fluorobenzyl moieties aligns it with the Glennon Pharmacophore required for high-affinity S1R binding. This guide details the development of


F-labeled derivatives
Key Mechanistic Advantages
  • Spirocyclic Rigidity: The spiro-fusion restricts conformational freedom, reducing entropic penalty upon receptor binding and enhancing selectivity against the Sigma-2 receptor (

    
    R) and Vesicular Acetylcholine Transporter (VAChT).[1]
    
  • Tunable Lipophilicity: The 4-hydroxyl group allows for fine-tuning of LogD (1.5–3.0 range), optimizing blood-brain barrier (BBB) permeability while minimizing non-specific binding.[1]

Chemical Development & Precursor Synthesis

The critical step in tracer development is synthesizing a precursor that allows for late-stage radiofluorination.[1] We utilize a Tosylate-for-Fluoride displacement strategy.

Retrosynthetic Strategy

The radiotracer is assembled by alkylating the secondary amine of the 1-Azaspiro[4.5]decan-4-ol core with a bifunctional linker (e.g., ethylene glycol chain) bearing a leaving group.[1]

Target Tracer Structure: N-(2-[

1
Synthesis Workflow (Graphviz)[1]

Synthesis_PathwayCore1-Azaspiro[4.5]decan-4-ol(Core Scaffold)AlkylationN-Alkylation(K2CO3, MeCN)Core->Alkylation+ TsO-(CH2)n-OTsPrecursorTosylate Precursor(N-ethyl-OTs)Alkylation->PrecursorYield: 60-80%LabelingRadiofluorination([18F]KF/K222)Precursor->Labeling100°C, 10 minTracer18F-Radiotracer(Final Product)Labeling->TracerRCY: 20-40%

Figure 1: Synthetic pathway from core scaffold to final

1

Radiochemistry Protocol ( F-Labeling)

Objective: Produce clinical-grade tracer with >98% Radiochemical Purity (RCP) and high Molar Activity (

Materials
  • Isotope:

    
    F-Fluoride (produced via cyclotron, 
    
    
    O(p,n)
    
    
    F).[1]
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (

    
    ).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Precursor: N-(2-tosyloxyethyl)-1-azaspiro[4.5]decan-4-ol (1–2 mg).[1]

Automated Synthesis Steps (GE TRACERlab or Synthera)
  • Trapping & Elution: Trap

    
    F on a QMA carbonate cartridge. Elute with K222/
    
    
    solution into the reaction vessel.
  • Azeotropic Drying: Evaporate water/MeCN at 95°C under He flow and vacuum (repeat 2x) to remove hydration shells that inhibit nucleophilicity.[1]

  • Labeling Reaction:

    • Add Precursor (dissolved in 1 mL anhydrous MeCN).

    • Heat to 100°C for 10 minutes (closed vessel).

    • Note: The spiro-amine is thermally stable, allowing higher temperatures to drive substitution.

  • Purification (Semi-Prep HPLC):

    • Dilute reaction mixture with water.[1]

    • Inject onto C18 Semi-Prep Column (e.g., Phenomenex Luna C18).[1]

    • Mobile Phase: 30% MeCN / 70% Water (0.1% TFA or Ethanol/Saline for direct formulation).[1]

    • Collect the radioactive peak corresponding to the tracer (

      
       15-20 min).[1]
      
  • Formulation: Pass through a C18 Sep-Pak light (to remove organic solvent), wash with water, and elute with EtOH (1 mL) followed by Saline (9 mL). Filter through 0.22

    
    m sterile filter.
    

Quality Control (QC) & Validation

Trustworthiness Check: Every batch must pass these QC parameters before release.

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC & Radio-TLC> 95%
Molar Activity (

)
UV Absorbance (254/280 nm)> 37 GBq/

mol (> 1000 mCi/

mol)
Chemical Purity HPLC (UV)No precursor or K222 peaks
Residual Solvent GCMeCN < 410 ppm, EtOH < 5000 ppm
pH pH Strip4.5 – 7.5
In Vitro Binding Assay (Self-Validation)

To confirm the tracer retains affinity after labeling:

  • Assay: Competition binding using Guinea pig brain homogenates (rich in S1R).

  • Radioligand: [

    
    H]-(+)-Pentazocine (Gold Standard).[1]
    
  • Result Requirement: The cold standard of your tracer must exhibit

    
     nM.[1]
    

Preclinical Imaging Protocol (MicroPET/CT)

Audience: Imaging Scientists.

Animal Model
  • Target: CD-1 Mice (Normal biodistribution) or Tumor Xenografts (e.g., PC-3 prostate cancer, B16 melanoma).[1]

  • Control: Pre-treatment with Haloperidol (1 mg/kg) or SA4503 (blocking agent) 30 min prior to tracer injection to prove specificity.[1]

Imaging Workflow
  • Anesthesia: 2% Isoflurane.[1]

  • Injection: 5–10 MBq (150–300

    
    Ci) via tail vein.[1]
    
  • Acquisition:

    • Dynamic Scan: 0–60 minutes (to calculate binding potential

      
      ).
      
    • Static Scan: 30–45 minutes post-injection (for tumor uptake).[1]

  • Data Analysis: Draw VOIs over Brain (Whole brain, Cortex), Heart, and Tumor. Calculate %ID/g.

Validation Logic (Graphviz)

Validation_LogicInjectionInject 18F-TracerBiodistributionBiodistribution (30 min)Injection->BiodistributionBrainUptakeBrain Uptake > 2% ID/g?Biodistribution->BrainUptakeBlockingBlocking Study(+ Haloperidol)BrainUptake->BlockingYesFailRe-design LipophilicityBrainUptake->FailNo (Too Polar)SpecificBindingUptake Reduced > 70%?Blocking->SpecificBindingSuccessVALIDATED S1R TRACERSpecificBinding->SuccessYesSpecificBinding->FailNo (Non-specific)

Figure 2: Decision tree for validating the radiotracer's specificity and kinetics.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2] European Journal of Medicinal Chemistry. Link

  • Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1][3] Journal of Medicinal Chemistry. Link

  • Colabufo, N. A., et al. (2011). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands.[1] Journal of Medicinal Chemistry. Link

  • Glennon, R. A. (2005). Pharmacophore models for sigma receptors.[1] AAPS Journal. Link

Troubleshooting & Optimization

optimizing reaction conditions for 1-Azaspiro[4.5]decan-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azaspiro[4.5]decan-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.

Introduction to the Synthetic Strategy

The synthesis of 1-Azaspiro[4.5]decan-4-ol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical approach involves a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 1-Azaspiro[4.5]decan-4-one. This is often achieved through a cyclization reaction.

  • Stage 2: Reduction of the Ketone to the Final Product. This involves the stereoselective reduction of the carbonyl group to a hydroxyl group.

This guide will address potential issues that may arise in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Stage 1: Synthesis of 1-Azaspiro[4.5]decan-4-one

Q1: What is a reliable method for synthesizing the 1-azaspiro[4.5]decan-4-one precursor?

A common strategy for constructing the azaspirocyclic core is through an intramolecular cyclization or a multi-component reaction. For instance, a plausible route involves the reaction of a suitable amine with a cyclohexanone derivative bearing an electrophilic side chain. The choice of starting materials and reaction conditions will significantly impact the yield and purity of the ketone intermediate.

Q2: I am observing low yields in the synthesis of the ketone precursor. What are the likely causes?

Low yields in this stage can often be attributed to several factors:

  • Inefficient Cyclization: The ring-closing step may be slow or reversible. Optimizing the reaction temperature and concentration can help drive the equilibrium towards the product.

  • Side Reactions: Competing intermolecular reactions can reduce the yield of the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Stage 2: Reduction of 1-Azaspiro[4.5]decan-4-one

Q3: Which reducing agent is most suitable for the conversion of 1-azaspiro[4.5]decan-4-one to the corresponding alcohol?

Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for converting ketones to secondary alcohols.[1] It is generally selective for the carbonyl group and will not reduce other functional groups that may be present. For more sensitive substrates or to achieve different stereoselectivity, other reducing agents like lithium aluminum hydride (LiAlH₄) or specialized borane reagents can be considered. However, NaBH₄ in an alcoholic solvent like methanol or ethanol is a good starting point.

Q4: How can I control the stereochemistry of the hydroxyl group during the reduction?

The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group and the choice of reducing agent. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a higher diastereoselectivity. The reduction of β-amino ketones can be directed by the nitrogen atom, and the choice of N-protecting group can influence the syn/anti ratio of the resulting 1,3-amino alcohol.[2]

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include unreacted starting material (the ketone) and diastereomers of the product.

  • Residual Ketone: If the reduction is incomplete, you will have the starting ketone in your product mixture. This can often be addressed by extending the reaction time or using a slight excess of the reducing agent.

  • Diastereomers: The formation of multiple stereoisomers is a common challenge. Purification can often be achieved using column chromatography. The choice of solvent system for chromatography is crucial for good separation.

  • Salts: Inorganic salts from the workup can also be present. Ensure thorough washing of the organic layer during the extraction process.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Starting Materials in Stage 1 (Ketone Synthesis)
Potential Cause Suggested Solution & Scientific Rationale
Incorrect Reaction Temperature Systematically vary the reaction temperature. Some cyclizations require initial cooling to control exotherms, followed by heating to drive the reaction to completion.
Catalyst Inactivity If a catalyst is used (e.g., an acid or base), ensure it is fresh and of the correct concentration. The catalyst's role is to activate the substrates for the cyclization reaction.
Solvent Effects The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can be effective for this type of cyclization.
Problem 2: Incomplete Reduction of the Ketone in Stage 2
Potential Cause Suggested Solution & Scientific Rationale
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄) in increments. The stoichiometry should be carefully controlled to avoid over-reduction or side reactions.
Low Reaction Temperature While many borohydride reductions proceed at room temperature, some sterically hindered ketones may require gentle heating to achieve a reasonable reaction rate.
pH of the Reaction Mixture For reductions using sodium cyanoborohydride, the reaction is typically run under mildly acidic conditions (pH 4-5) to favor iminium ion formation and subsequent reduction.[3]
Problem 3: Formation of Significant Side Products
Potential Cause Suggested Solution & Scientific Rationale
Over-alkylation In reactions involving amines, there is a risk of multiple alkylations. Using a large excess of the amine or protecting the nitrogen can mitigate this. For reductive amination processes, this is a common issue.[4]
Aldol Condensation If the ketone has enolizable protons, base-catalyzed self-condensation can occur. Careful control of the reaction pH and temperature is necessary to minimize this side reaction.
Epimerization If there are stereocenters adjacent to the carbonyl group, they may be susceptible to epimerization under harsh reaction conditions. Use mild bases and moderate temperatures.

Experimental Protocols

General Protocol for the Reduction of 1-Azaspiro[4.5]decan-4-one
  • Dissolve 1-Azaspiro[4.5]decan-4-one in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

General Synthetic Workflow Diagram

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Ketone Reduction A Starting Materials B Cyclization Reaction A->B Reaction Conditions (Solvent, Temp, Catalyst) C 1-Azaspiro[4.5]decan-4-one B->C Workup & Purification D 1-Azaspiro[4.5]decan-4-one E Reduction Reaction D->E Reducing Agent (e.g., NaBH4) F 1-Azaspiro[4.5]decan-4-ol E->F Workup & Purification

Caption: A two-stage workflow for the synthesis of 1-Azaspiro[4.5]decan-4-ol.

Troubleshooting Decision Tree for Low Yield

G A Low Yield Observed B Check Starting Material Purity A->B C Incomplete Conversion? A->C D Optimize Reaction Time/Temp C->D Yes E Increase Reagent Equivalents C->E Yes F Significant Side Products? C->F No G Modify Reaction Conditions (e.g., pH, Solvent) F->G Yes H Purification Issues? F->H No I Optimize Chromatography/Extraction H->I Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2015). New potential of the reductive alkylation of amines. Russian Chemical Reviews, 84(3), 288–309.

Sources

Spirocyclic Alkaloid Synthesis: A Technical Troubleshooting and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for spirocyclic alkaloid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricate landscape of constructing these architecturally complex and biologically significant molecules. The inherent challenges in forging the signature spirocyclic core, controlling stereochemistry, and maintaining functional group integrity demand a nuanced understanding of synthetic strategy and a proactive approach to troubleshooting.

This document is structured as an interactive troubleshooting guide in a question-and-answer format. It moves beyond simple protocols to explain the why behind experimental choices, providing a framework for rational problem-solving at the bench. We will address common failure points, from low yields in key spirocyclization steps to unexpected side reactions, and provide validated strategies and detailed experimental workflows to overcome them.

Section 1: Troubleshooting the Spirocyclic Core Formation

The construction of the quaternary spirocenter is the defining challenge in the synthesis of this alkaloid class. Success hinges on the careful selection of a robust cyclization strategy. This section addresses common issues encountered during this critical phase.

FAQ 1: My intramolecular [3+2] cycloaddition for the spiro-oxindole core is giving low yields and a mixture of diastereomers. What are the likely causes and how can I optimize this?

Answer:

This is a frequent issue in the synthesis of spiro-oxindoles, a prominent class of spirocyclic alkaloids. The primary culprits are often suboptimal reaction conditions that fail to adequately control the facial selectivity of the cycloaddition or lead to decomposition of the starting materials.

Common Causes & Troubleshooting Steps:

  • Poor Facial Selectivity: The approach of the dipole to the dipolarophile is sterically hindered. The choice of catalyst and solvent can profoundly influence the transition state geometry.

    • Expert Insight: Metal-catalyzed reactions, particularly with chiral ligands, offer a higher degree of stereocontrol compared to purely thermal conditions. For instance, the use of a chiral copper(II)-bisoxazoline complex can effectively shield one face of the intermediate, leading to excellent enantioselectivity.

    • Troubleshooting Action:

      • Switch Catalyst System: If using a generic Lewis acid (e.g., Mg(ClO₄)₂), consider switching to a catalyst system known for high stereocontrol in similar cycloadditions, such as Ag(I) or Cu(II) complexes with chiral ligands.

      • Solvent Tuning: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state. Screen a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., THF, MeCN).

  • Substrate Decomposition: The azomethine ylide or the activated alkene partner can be unstable, leading to side reactions or polymerization.

    • Troubleshooting Action:

      • Lower Reaction Temperature: Many cycloadditions can proceed at lower temperatures, which minimizes decomposition pathways.

      • Slow Addition: Use a syringe pump for the slow addition of one of the reactants. This keeps the instantaneous concentration of the unstable intermediate low, favoring the desired intramolecular reaction over intermolecular side reactions.

Workflow Diagram: Optimizing a [3+2] Cycloaddition

G cluster_0 Problem: Low Yield & Diastereoselectivity cluster_1 Troubleshooting Pathway cluster_2 Outcome Problem Initial [3+2] Cycloaddition Fails TS1 Analyze: Poor Facial Selectivity? Problem->TS1 TS2 Analyze: Substrate Decomposition? Problem->TS2 Sol1 Action: Screen Chiral Lewis Acid Catalysts (e.g., Cu(II)-Box, Ag(I)-Phos) TS1->Sol1 Sol2 Action: Solvent Screening (Toluene, DCM, THF) TS1->Sol2 Sol3 Action: Lower Reaction Temperature (e.g., RT to 0°C or -20°C) TS2->Sol3 Sol4 Action: Use Syringe Pump for Slow Addition TS2->Sol4 Outcome Optimized Reaction: High Yield & Single Diastereomer Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome G Start Problem: Low Enantiomeric Excess (ee) Step1 Primary Checkpoint: Chiral Ligand Efficacy Start->Step1 Step2 Secondary Checkpoint: Reaction Conditions Step1->Step2 Yes Action1a Screen Diverse Ligand Families (e.g., BINAP, PHOX, SPINOL) Step1->Action1a Is ligand optimal? No Action2a Evaluate Additives & Base (Switch to non-coordinating types) Step2->Action2a Action2b Screen Non-Coordinating Solvents (e.g., Toluene, Hexane) Step2->Action2b Action1b Modify Ligand Sterics (e.g., add bulky groups) Action1a->Action1b Outcome Goal: High Enantiomeric Excess (>95% ee) Action1b->Outcome Action2a->Outcome Action2b->Outcome

Technical Support Center: Palladium-Catalyzed Aza-[3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for Pyrrolidine Synthesis

Executive Summary & Mechanistic Grounding

The Palladium-catalyzed aza-[3+2] cycloaddition is a powerful method for constructing pyrrolidine scaffolds, particularly using vinylcyclopropanes (VCPs) or vinyl oxiranes as three-carbon synthons reacting with imines.

To optimize yield, one must understand the "Zwitterionic Tightrope." The reaction relies on the formation of a zwitterionic


-allyl palladium intermediate. If this intermediate is too stable, it fails to cyclize (leading to polymerization or decomposition). If it is too reactive or the ligand environment is too crowded, it undergoes 

-hydride elimination to form conjugated dienes.
The Mechanism (Visualized)

The following diagram illustrates the critical reaction pathway and potential failure points.

Pd_Aza_3_2_Mechanism Start Pd(0) Catalyst + Ligand OxAdd Oxidative Addition (Ring Opening) Start->OxAdd VCP Vinylcyclopropane (VCP) VCP->OxAdd Zwitterion Zwitterionic π-Allyl Pd Species OxAdd->Zwitterion Dipole Generation Attack Nucleophilic Attack (C-C Bond Formation) Zwitterion->Attack + Imine Elimination FAILURE: β-Hydride Elimination (Diene) Zwitterion->Elimination Slow Trap Imine Imine (Dipolarophile) Imine->Attack Hydrolysis FAILURE: Imine Hydrolysis Imine->Hydrolysis Wet Solvent Closure Ring Closure (C-N Bond Formation) Attack->Closure Product Pyrrolidine Product Closure->Product Reductive Elim.

Figure 1: Mechanistic pathway of Pd-catalyzed aza-[3+2] cycloaddition. Note the critical divergence at the zwitterionic intermediate.

Optimization Matrix: The "Engine" & "Environment"

Optimization requires balancing the electronic activation of the VCP with the nucleophilicity of the imine.

Table 1: Variable Optimization Guide
VariableRecommendationCausality & Technical Insight
Pd Source Pd₂(dba)₃·CHCl₃ (Standard)Provides a reliable source of Pd(0). Avoid Pd(OAc)₂ unless using a reducing phosphine, as Pd(II) requires in-situ reduction which can be inconsistent.
Ligand Class Phosphoramidites (e.g., Feringa-type) or DPEphos Phosphoramidites are superior for enantioselectivity due to their ability to create a tight chiral pocket. DPEphos (large bite angle) favors the [3+2] pathway over [4+2] or elimination by stabilizing the dipole geometry.
Solvent Toluene or THF Toluene is often optimal. Non-polar solvents promote tight ion-pairing of the zwitterionic intermediate, facilitating the intramolecular ring closure. Highly polar solvents (DMF/DMSO) may stabilize the open chain too much, preventing cyclization.
Additives LiCl or In(acac)₃ LiCl can break up oligomeric Pd species or activate the imine. Lewis acids like In(acac)₃ activate the imine electrophile, crucial for electron-rich (sluggish) imines.
Temperature 0°C to RT Start at RT. Lower temps (-20°C) improve ee but risk stalling the reaction, leading to VCP rearrangement (diene formation) rather than cycloaddition.

Troubleshooting Guide (FAQ)

Issue 1: "My VCP is consumed, but I see no Pyrrolidine product."

Diagnosis: You are likely observing


-hydride elimination .
  • The Science: If the imine does not trap the

    
    -allyl zwitterion fast enough, the palladium species will undergo 
    
    
    
    -hydride elimination to form a conjugated diene (often seen as a new non-polar spot on TLC).
  • The Fix:

    • Increase Imine Concentration: Push the equilibrium toward trapping by using 1.5–2.0 equivalents of the imine.

    • Change Ligand Electronics: Switch to a more electron-poor ligand (e.g., a phosphite or phosphoramidite) to increase the electrophilicity of the

      
      -allyl species, making it more reactive toward the imine.
      
    • Check Imine Purity: Ensure the imine hasn't hydrolyzed (see Issue 2).

Issue 2: "Yields are inconsistent, and I see aldehyde peaks in the NMR."

Diagnosis: Imine Hydrolysis .

  • The Science: Imines, especially N-sulfonyl or N-tosyl imines, are moisture sensitive. Trace water in the solvent or Pd source hydrolyzes the imine back to the aldehyde and amide/amine.

  • The Fix:

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel.

    • Pre-formation: If generating imines in situ, ensure complete conversion before adding the Pd/VCP.

    • Solvent Drying: Do not rely on "bottle dry" solvents. Distill from CaH₂ or use a solvent purification system (SPS).

Issue 3: "I am getting the [4+2] product instead of [3+2]."

Diagnosis: Ligand Bite Angle Mismatch .

  • The Science: In some substrate classes (especially with vinyl oxiranes or specific VCPs), the zwitterion can attack the imine in a way that leads to a six-membered ring (tetrahydro-pyridine derivative).

  • The Fix:

    • Use Large Bite-Angle Ligands: Switch to DPEphos or Xantphos . Research indicates that larger bite angles favor the geometry required for the 5-membered ring closure (aza-[3+2]).

    • Substrate Control: Steric bulk on the imine nitrogen (e.g., N-Boc vs N-Tosyl) can sterically preclude the [4+2] pathway.

Standardized Optimization Protocol

Do not proceed to high-throughput screening until this manual validation is complete.

Step 1: The "Control" Run

  • Conditions: 1.0 equiv VCP, 1.2 equiv Imine, 5 mol% Pd₂(dba)₃, 10-15 mol% Ligand (e.g., PPh₃ or Phosphoramidite), Toluene (0.1 M), RT.

  • Validation: Run for 2 hours. Check TLC.

    • Result A: VCP remains?

      
       Catalyst inactive. Check O₂ exclusion.
      
    • Result B: VCP gone, multiple spots?

      
       Run NMR to check for diene (elimination product).
      

Step 2: The Ligand Screen (Parallel) Set up 4 reactions varying only the ligand:

  • PPh₃ (Baseline, monodentate)

  • dppe (Small bite angle bidentate)

  • DPEphos (Large bite angle bidentate)

  • Feringa-Phosphoramidite (Chiral baseline)

Step 3: The Additive Check If yield <50% in Step 2, repeat the best ligand with:

  • Additive A: 10 mol% In(acac)₃ (Lewis Acid activation)

  • Additive B: 20 mol% LiCl (Aggregate breaking)

Troubleshooting Logic Flow

Use this flowchart to diagnose low yields during your campaign.

Troubleshooting_Tree Start Problem: Low Yield CheckSM Is VCP consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes CheckCat Catalyst Active? CheckSM->CheckCat No VCP_Yes Yes Diene Diene formed? (Elimination) CheckProd->Diene No CheckImine Aldehyde present? (Hydrolysis) CheckProd->CheckImine Low Yield Prod_No No (Complex Mix) Fix_Diene Action: Increase Imine Conc. Switch to e- poor ligand Diene->Fix_Diene Yes VCP_No No (SM Remains) Fix_Cat Action: Purify Solvents (O2/H2O) Check Ligand:Pd Ratio CheckCat->Fix_Cat Prod_Low Yes, but low yield Fix_Dry Action: Add Mol. Sieves Pre-form Imine CheckImine->Fix_Dry Yes Fix_Lewis Action: Add In(acac)3 or LiCl CheckImine->Fix_Lewis No

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Trost, B. M. (1986). "Palladium-Catalyzed Cycloadditions in Organic Synthesis." Angewandte Chemie International Edition.

  • Guo, C., et al. (2012). "Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines." Journal of the American Chemical Society.[1]

  • Nakamura, I., & Yamamoto, Y. (2004). "Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis." Chemical Reviews.

  • Faustino, H., et al. (2016).[2] "Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes with Imines." Chemical Science.

  • Yang, P., & Zhang, W. (2024). "Ligand-Controlled Divergent Cycloadditions of Vinylidenecyclopropanes." Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 1-Azaspiro[4.5]decan-4-ol , a privileged spirocyclic scaffold used in the development of GPCR modulators (e.g., opioid and muscarinic receptor agonists).

This guide focuses on the reduction of the corresponding spiro-ketone (1-azaspiro[4.5]decan-4-one) as the primary synthetic route, as this is the most common and scalable approach in medicinal chemistry. It also addresses upstream cyclization issues.

System Overview & Chemical Scaffolding

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The presence of a hydroxyl group at the C4 position (adjacent to the spiro center) introduces stereochemical complexity and reactivity challenges.

Key Structural Features:

  • Spiro Center (C5): Creates significant steric bulk, influencing the trajectory of incoming reagents.

  • Basic Nitrogen (N1): Prone to N-oxidation or chelation if not properly protected (e.g., N-Boc, N-Bn).

  • C4-Hydroxyl: Susceptible to elimination (dehydration) due to ring strain and proximity to the spiro junction.

Standard Synthetic Pathway

The most robust route involves the construction of the spiro-ketone followed by stereoselective reduction.

  • Ring Closure: Formation of 1-azaspiro[4.5]decan-4-one (e.g., via Dieckmann condensation or RCM).

  • Functionalization: Reduction of the C4-ketone to the target C4-alcohol .[1]

Troubleshooting Guide (Q&A)

Category A: Stereochemical Control (Cis/Trans Selectivity)

Q1: I am obtaining a mixture of diastereomers (cis/trans) after reducing the ketone. How can I favor the cis-alcohol?

  • Root Cause: The spiro-cyclohexyl ring exerts steric hindrance. Small hydride donors (e.g., NaBH₄) can attack from both the axial and equatorial faces, leading to low diastereoselectivity (dr).

  • Mechanism: The "cis" isomer (OH cis to the N-lone pair or substituent) is often the kinetic product if the reagent approaches from the less hindered face (away from the cyclohexane ring bulk).

  • Corrective Action:

    • Switch Reagent: Use a bulky borohydride like L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C. The steric bulk forces attack from the least hindered trajectory (equatorial attack), typically favoring the axial alcohol (or vice versa depending on conformation).

    • Protocol Adjustment: Lower the temperature to -78°C to maximize the kinetic control.

    • Purification: If a mixture persists, separate via flash chromatography using a polar eluent (e.g., DCM/MeOH/NH₃) or recrystallize the tartrate salt.

Category B: Side Reaction - Elimination/Dehydration

Q2: My product contains a significant impurity with a mass of [M-18]. What is happening?

  • Root Cause: Acid-catalyzed dehydration. The 1-azaspiro[4.5]decan-4-ol is a homoallylic-like alcohol in terms of strain. If the workup is too acidic, or if the reaction is heated during quenching, water is eliminated to form the enamine or alkene (1-azaspiro[4.5]dec-3-ene).

  • Mechanism: Protonation of the -OH group creates a good leaving group. The adjacent spiro-carbon prevents elimination towards the junction, but elimination towards C3 is favorable.

  • Corrective Action:

    • Quenching: Quench borohydride reactions with saturated aqueous NH₄Cl or NaOH rather than HCl. Maintain pH > 7 during extraction.

    • Solvent: Avoid chlorinated solvents with traces of HCl (stabilizer-free DCM). Use buffered aqueous phases.

Category C: Upstream Cyclization Issues

Q3: During the synthesis of the ketone precursor, I see a "ring-opened" ester instead of the spiro-cycle.

  • Root Cause: Incomplete Dieckmann condensation or retro-Claisen fragmentation. The formation of the quaternary spiro center is energetically costly due to steric compression.

  • Corrective Action:

    • Thermodynamics: Ensure strictly anhydrous conditions (NaH/THF or tBuOK/tBuOH) and reflux for sufficient time.

    • Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization.

Detailed Experimental Protocol

Protocol: Stereoselective Reduction of 1-Benzyl-1-azaspiro[4.5]decan-4-one

Objective: To synthesize cis-1-benzyl-1-azaspiro[4.5]decan-4-ol with >90% diastereomeric excess.

Reagents:

  • Substrate: 1-Benzyl-1-azaspiro[4.5]decan-4-one (1.0 eq)

  • Reductant: L-Selectride (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 30% H₂O₂ / 10% NaOH (for organoborane oxidation workup)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the spiro-ketone and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow to equilibrate for 15 minutes.

  • Addition: Add L-Selectride dropwise over 20 minutes via syringe pump to maintain internal temperature < -70°C.

    • Note: Rapid addition causes local heating and loss of stereocontrol.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench (Critical):

    • Remove cooling bath.

    • Cautiously add MeOH (excess) to destroy hydride.

    • Add 10% NaOH (2 eq) followed by 30% H₂O₂ (2 eq) to oxidize the organoborane byproducts. Stir for 1 hour at RT.

  • Extraction: Dilute with Et₂O. Wash organic layer with brine (2x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo (bath < 40°C to prevent elimination). Purify via silica gel chromatography.

Data Specifications:

ParameterSpecificationNote
Yield 85 - 92%Loss usually due to water solubility of amino-alcohol.
dr (cis:trans) > 10:1With L-Selectride at -78°C.
Appearance Viscous colorless oilOften solidifies upon salt formation (HCl/oxalate).
Mass Spec [M+H]+ = 246.2For N-Benzyl derivative.

Mechanistic Visualization

The following diagrams illustrate the reduction pathway and the competing side reactions.

Diagram 1: Reaction Pathway & Side Reactions

G Figure 1: Synthesis Pathway and Common Side Reactions Ketone 1-Azaspiro[4.5]decan-4-one (Spiro Ketone) Intermediate Alkoxy-Borohydride Intermediate Ketone->Intermediate Hydride Addition (NaBH4 or L-Selectride) Isomer Side Reaction B: Wrong Diastereomer (Trans-Alcohol) Ketone->Isomer Non-bulky Hydride (RT, NaBH4) Product 1-Azaspiro[4.5]decan-4-ol (Target Alcohol) Intermediate->Product Hydrolysis (pH > 7) Elimination Side Reaction A: Dehydration (Alkene Formation) Intermediate->Elimination Acidic Workup (pH < 4, Heat) NOxide Side Reaction C: N-Oxidation (If peroxides present) Product->NOxide mCPBA or Aged Ethers

Diagram 2: Stereochemical Control Model

Stereochem Figure 2: Steric Influence on Diastereoselectivity SpiroCenter Spiro Center (C5) Steric Bulk Ketone C4-Ketone SpiroCenter->Ketone Blocks one face SmallHydride Small Hydride (NaBH4) Low Selectivity Ketone->SmallHydride BulkyHydride Bulky Hydride (L-Selectride) High Selectivity Ketone->BulkyHydride AxialAttack Axial Attack (Sterically Hindered) SmallHydride->AxialAttack ~50% EquatorialAttack Equatorial Attack (Less Hindered) SmallHydride->EquatorialAttack ~50% BulkyHydride->EquatorialAttack >90% (Kinetic Control) TransProduct Trans-Alcohol (Minor Product) AxialAttack->TransProduct CisProduct Cis-Alcohol (Major Product w/ L-Selectride) EquatorialAttack->CisProduct

References

  • BenchChem. 1-Azaspiro[4.5]decan-4-one: A Synthetically Valuable Spirocyclic Building Block.[1] Retrieved from BenchChem Database. Link

  • Rueping, M., et al. (2014). Catalytic Asymmetric Reactions between Alkenes and Aldehydes (Carbonyl-Ene and Prins Cyclizations). Chemical Reviews, 114(18), 9047–9088. Link

  • National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubChem/PMC Database. Link

  • AK Scientific. Product Specification: 1-Azaspiro[4.5]decan-4-ol (CAS 1557017-04-5).[2][3][4]Link

Sources

Technical Support Center: Purification of Polar Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaspiro Paradox

Azaspiro compounds (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as high-value scaffolds in medicinal chemistry. They offer a unique combination of high sp³ character (improving solubility and metabolic stability) and novel vector space compared to flat aromatic systems.

However, they present a distinct purification challenge we call the "Azaspiro Paradox" :

  • High Polarity (Low LogD): They often elute near the void volume in standard Reverse Phase (RP) conditions.

  • High Basicity (High pKa): The secondary or tertiary amines (pKa ~9–11) interact strongly with residual silanols on silica, causing severe peak tailing.

  • Poor UV Absorbance: The lack of conjugation often necessitates Mass-Directed (MS) purification or ELSD.

This guide provides the specific workflows to overcome these physicochemical barriers.

Diagnostic: Method Selection Matrix

Before starting, determine the LogD (lipophilicity at pH 7.4) and pKa of your target. Use the following logic tree to select the optimal purification strategy.

purification_logic Start Start: Analyze Compound Check_pKa Is Basic pKa > 8.0? Start->Check_pKa Check_LogD Is LogD < 0? Check_pKa->Check_LogD Yes Standard_RP Standard Acidic RP-HPLC (Formic/TFA) Check_pKa->Standard_RP No (Neutral/Acidic) High_pH_RP STRATEGY 1: High pH RP-HPLC (pH 10.5) Check_LogD->High_pH_RP Yes (Very Polar) SFC STRATEGY 2: SFC with Basic Additive (DEA/IPA) Check_LogD->SFC No (Mod. Polar) SCX STRATEGY 3: SCX 'Catch & Release' (Cleanup Only) High_pH_RP->SCX If Crude is Dirty SFC->SCX If Crude is Dirty

Figure 1: Decision matrix for selecting purification modalities based on compound polarity and basicity.

Strategy 1: High pH Reverse Phase (The Gold Standard)

Why it works: At standard acidic pH (0.1% Formic Acid, pH ~2.7), azaspiro amines are fully protonated (


). This charge makes them extremely polar (eluting early) and prone to ionic repulsion. By raising the pH to 10.0–10.5  (above the pKa), the amine becomes neutral (

). This dramatically increases hydrophobicity (retention) and eliminates silanol interactions (peak tailing).
Protocol: High pH Buffer Preparation
ComponentConcentrationFunction
Ammonium Bicarbonate 10 mMBuffer capacity (volatile).
Ammonium Hydroxide Adjust to pH 10.5pH adjustment agent.
Solvent B Acetonitrile (MeCN)Organic modifier.

Step-by-Step Workflow:

  • Column Selection: You MUST use a hybrid-particle column resistant to high pH (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S). Standard silica dissolves at pH > 8.

  • Equilibration: Flush column with 95% Aqueous Buffer / 5% MeCN for 10 column volumes (CV).

  • Gradient: Start at 0-5% MeCN. Polar azaspiro compounds often elute between 5% and 30% MeCN at high pH.

  • Post-Run: Flush with 50:50 Water:MeCN (no buffer) to prevent salt precipitation in pumps.

Expert Insight: If your compound is unstable in base, use a "Polar Embedded" C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP) at acidic pH, which is designed to retain polar compounds without "phase collapse."

Strategy 2: Supercritical Fluid Chromatography (SFC)[1]

Why it works: SFC is orthogonal to HPLC. The supercritical CO₂ acts as a non-polar solvent, while Methanol acts as the polar modifier. For azaspiro compounds, the key is the Basic Additive .

Protocol: Additive Screening

Mobile Phase: CO₂ (Main) + Methanol (Modifier) Additives: 0.2% v/v in the Methanol modifier.

AdditiveRoleBest For
Diethylamine (DEA) Strong base, masks silanols.Tertiary azaspiro amines.
Isopropylamine (IPA) Primary amine, volatile.Secondary azaspiro amines.
Ammonium Hydroxide Inorganic base (requires water).Highly polar, water-soluble analogs.

Troubleshooting SFC Tailing: If peaks still tail, increase the additive concentration to 0.5% or switch to a 2-Ethylpyridine (2-EP) stationary phase, which is specifically designed for basic achiral purifications.

Strategy 3: SCX "Catch and Release" (Crude Cleanup)

Why it works: This is a non-chromatographic solid-phase extraction (SPE) technique. It separates compounds solely based on charge. It is ideal for removing non-basic impurities (catalysts, protecting groups) before the final HPLC/SFC step.

scx_workflow Step1 1. LOAD (Acidic pH) Amine binds to resin Step2 2. WASH (Methanol) Neutrals/Acids elute Step1->Step2 Step3 3. ELUTE (2M NH3 in MeOH) Amine releases Step2->Step3

Figure 2: The Catch and Release workflow for isolating basic amines from crude mixtures.

Protocol:

  • Cartridge: Use a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).

  • Condition: Wash with MeOH, then 0.1 M HCl in MeOH.

  • Load: Dissolve crude azaspiro sample in 50:50 MeOH:Water (acidified with HCl if necessary to ensure protonation). Load onto cartridge.

  • Wash: Flush with 2-3 CV of pure Methanol. (Discard eluate; contains impurities).

  • Elute: Flush with 2.0 M Ammonia in Methanol . Collect eluate.

  • Finish: Concentrate eluate to recover the free base amine.

Troubleshooting & FAQs

Q: I am using High pH RP-HPLC, but my compound is degrading. A: Azaspiro rings can be strained, but they are generally stable. Instability usually comes from the modifier. If using Ammonium Hydroxide, try switching to Ammonium Bicarbonate (milder, pH 8-9) or Triethylamine (TEA) acetate buffers. If degradation persists, switch to SFC (Strategy 2), which is water-free and operates at lower temperatures.

Q: My compound elutes in the void volume even at pH 10. A: Your compound is likely too hydrophilic (LogD < -1.0).

  • Option A: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Bare Silica or Amide) with an Acetonitrile-rich gradient (start 95% MeCN, ramp down to 50%).

  • Option B: Derivatize the amine with a Boc-group to increase lipophilicity, purify, and then deprotect (last resort).

Q: I see "Ghost Peaks" in my SFC runs. A: This is common when using amine additives. The additive can react with CO₂ to form transient carbamic acids. Ensure your UV detector wavelength is >220 nm to avoid seeing the additive cutoff. Always flush the column with Methanol + 0.5% Acetic Acid after using basic additives to strip the amine from the stationary phase [1].

Q: Can I use TFA (Trifluoroacetic acid) for azaspiro purification? A: Avoid it if possible. TFA forms strong ion pairs with amines, which can be difficult to remove even after lyophilization. If you must use acidic conditions, use Formic Acid , which is volatile and easier to remove.

References

  • Agilent Technologies. (2012). Supercritical Fluid Chromatography: Method Development and Troubleshooting. Retrieved from [Link]

  • Teledyne ISCO. (2012).[1] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Azaspiro[3.3]heptanes. (Contextualizing the basicity/lipophilicity trade-off). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reductive Amination for Azaspiro Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reductive amination reactions, with a specific focus on the synthesis of complex azaspirocyclic structures. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing this powerful transformation, providing you with the expert insights needed to diagnose and resolve common issues.

Understanding the Core Challenge: The Azaspiro Bottleneck

The synthesis of azaspirocycles via intramolecular reductive amination presents a unique set of challenges.[1] The inherent steric hindrance of spirocyclic ketones and the potential for undesired side reactions often lead to frustratingly low yields. This guide is structured to walk you through a logical troubleshooting process, from foundational reaction parameters to more advanced strategic adjustments.

Troubleshooting Workflow: A Step-by-Step Diagnostic Approach

When faced with a low yield, a systematic approach is crucial. The following workflow, presented as a decision-making diagram, will guide you through the most critical experimental variables.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity (Ketone & Amine) Start->Check_Purity Optimize_pH Optimize Reaction pH Check_Purity->Optimize_pH Purity Confirmed Screen_Reducing_Agent Screen Reducing Agents Optimize_pH->Screen_Reducing_Agent No Improvement Successful_Yield Improved Yield Optimize_pH->Successful_Yield Yield Improves Solvent_Effect Investigate Solvent Effects Screen_Reducing_Agent->Solvent_Effect No Improvement Screen_Reducing_Agent->Successful_Yield Yield Improves Temperature_Concentration Adjust Temperature & Concentration Solvent_Effect->Temperature_Concentration No Improvement Solvent_Effect->Successful_Yield Yield Improves Stepwise_Approach Consider a Stepwise (Indirect) Approach Temperature_Concentration->Stepwise_Approach No Improvement Temperature_Concentration->Successful_Yield Yield Improves Stepwise_Approach->Successful_Yield Yield Improves

Caption: A logical workflow for troubleshooting low yields in reductive amination.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Question 1: My reaction is sluggish and gives a poor yield. Where should I start?

Answer: The first and most critical parameter to investigate is the reaction pH. The reductive amination is a tale of two competing requirements: the formation of the imine or iminium ion intermediate is acid-catalyzed, but an excessively acidic environment will protonate your amine, rendering it non-nucleophilic.[1][2]

  • The "Sweet Spot": For most reductive aminations, the optimal pH range is between 4 and 6.[1][2]

  • Causality: At a mildly acidic pH, the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine.[1] If the pH is too low, the amine starting material becomes its non-nucleophilic ammonium salt, halting the initial condensation step.[1] Conversely, at a higher pH, the formation of the iminium ion is slow, and the reduction of the starting carbonyl can become a significant side reaction, especially with less selective reducing agents like sodium borohydride.[3]

Troubleshooting Protocol: pH Optimization

  • Establish a Baseline: Set up your standard reaction and carefully measure the pH of the reaction mixture.

  • Systematic Variation: Prepare a series of small-scale reactions, systematically varying the pH from 4 to 7 in 0.5 unit increments. The use of a buffer, such as an ammonium acetate buffer, can be beneficial for maintaining a stable pH.[2]

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the optimal pH for your specific substrate.

Question 2: I'm observing significant amounts of the alcohol byproduct from the reduction of my starting ketone. How can I prevent this?

Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is not selective enough for the imine/iminium ion over the starting carbonyl. The choice of reducing agent is paramount, especially for sterically hindered ketones common in azaspiro synthesis.[4]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentSelectivity for Imine/Iminium IonReactivityCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) High[3][5]Mild[5]DCE, THF, Acetonitrile[5]Often the reagent of choice due to its high selectivity and tolerance for various functional groups.[3][5]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-8)[3][4]ModerateMethanol[3][4]Its selectivity is pH-dependent; at low pH, it can reduce ketones.[3][4] Generates toxic cyanide byproducts.[3]
Sodium Borohydride (NaBH₄) Low[1][3]HighProtic solvents (e.g., Methanol, Ethanol)Prone to reducing the starting carbonyl, leading to alcohol byproducts.[1][3] Best used in a stepwise approach where the imine is pre-formed.[1][5]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) High[3][4]VariesVariousHighly effective and atom-economical.[3][4] May not be compatible with other reducible functional groups in the molecule.[4]

Expert Insight: For challenging azaspiro syntheses, Sodium Triacetoxyborohydride (STAB) is often the superior choice. Its bulky nature enhances its selectivity for the protonated iminium ion over the less sterically accessible ketone.[3][5]

Question 3: My reaction still fails to proceed to completion, even after optimizing the pH and using a selective reducing agent. What's next?

Answer: If the fundamental parameters of pH and reducing agent selection have been addressed, consider the possibility of slow imine formation. This is particularly common with sterically hindered ketones. In this scenario, a shift from a one-pot (direct) to a stepwise (indirect) reductive amination can be highly effective.[3][4]

Methodology Comparison: Direct vs. Indirect Reductive Amination

Reaction_Approaches cluster_direct Direct Reductive Amination cluster_indirect Indirect (Stepwise) Reductive Amination Direct_Start Ketone + Amine + Reducing Agent (One Pot) Direct_End Azaspiro Product Direct_Start->Direct_End Indirect_Step1 Step 1: Ketone + Amine -> Imine (with dehydration) Indirect_Step2 Step 2: Isolate Imine & Reduce Indirect_Step1->Indirect_Step2 Indirect_End Azaspiro Product Indirect_Step2->Indirect_End

Caption: Comparison of direct and indirect reductive amination strategies.

Experimental Protocol: Stepwise Reductive Amination

  • Imine Formation: Dissolve the spirocyclic ketone and the amine in a suitable solvent (e.g., toluene or methanol). To drive the equilibrium towards the imine, employ a method for water removal.[3] This can be achieved through the use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Monitoring: Monitor the formation of the imine by an appropriate analytical technique (e.g., NMR, GC-MS, or LC-MS).

  • Reduction: Once imine formation is complete, the crude imine can be isolated or, more conveniently, the reaction mixture can be cooled and the reducing agent (e.g., NaBH₄, which is effective for reducing pre-formed imines) can be added directly.[1][5]

Question 4: Could my choice of solvent be impacting the yield?

Answer: Absolutely. The solvent plays a crucial role in both the imine formation and the reduction steps.

  • For Imine Formation: Aprotic solvents that allow for the azeotropic removal of water, such as toluene or dichloroethane (DCE), are often beneficial for driving the initial condensation.[5]

  • For the Reduction Step: The choice of solvent must be compatible with the selected reducing agent. For instance, STAB is highly effective in DCE, while NaBH₃CN is typically used in methanol.[5] It is important to note that reactions are generally faster in DCE than in THF.[4]

If you are performing a one-pot reaction, a solvent like 1,2-dichloroethane (DCE) is often a good starting point as it is compatible with STAB and can facilitate dehydration to some extent, especially with the addition of a catalytic amount of acetic acid.[5]

Question 5: I'm observing the formation of a dialkylated amine byproduct. How can I suppress this?

Answer: The formation of a tertiary amine from a primary amine starting material is a common side reaction, especially with reactive aldehydes.[1] This occurs when the newly formed secondary amine product undergoes a second reductive amination with another molecule of the carbonyl compound.

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Using a slight excess of the primary amine can help to ensure that the carbonyl compound is consumed before significant dialkylation of the product can occur.

  • Stepwise Procedure: A stepwise approach, where the imine is formed and then reduced, is highly effective at preventing dialkylation.[5]

  • Slow Addition: In a one-pot reaction, the slow addition of the reducing agent can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine product available for a second reaction.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Action(s)
Low Conversion Suboptimal pH, slow imine formationOptimize pH to 4-6; consider a stepwise approach with water removal.
Alcohol Byproduct Non-selective reducing agentSwitch to a more selective reagent like STAB.
Dialkylation Secondary amination of the productUse a stepwise procedure; adjust stoichiometry (excess amine).
Reaction Stalls Steric hindrance, poor solubilityIncrease temperature; screen different solvents (e.g., DCE, THF).

Concluding Remarks

Troubleshooting low yields in the reductive amination for azaspiro synthesis requires a methodical and informed approach. By understanding the interplay between pH, reducing agent selectivity, and reaction kinetics, you can systematically diagnose and resolve the issues hindering your success. Remember that for sterically demanding substrates, a stepwise (indirect) approach often provides the most robust and high-yielding route to your desired azaspirocycle.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. American Chemical Society. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination. WordPress. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: 1-Azaspiro[4.5]decan-4-ol Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 1-Azaspiro[4.5]decan-4-ol and its derivatives. This scaffold, characterized by a polar pyrrolidine head coupled with a lipophilic cyclohexane tail, presents unique "amphiphilic" solubility challenges that require targeted physicochemical intervention.

Status: Operational Role: Senior Application Scientist Topic: Solubility & Formulation Troubleshooting

Executive Summary: The "Grease Ball" Paradox

The 1-Azaspiro[4.5]decan-4-ol core exhibits a classic medicinal chemistry paradox: it possesses a basic nitrogen (


) and a polar hydroxyl group, yet the steric bulk of the spiro-fused cyclohexane ring often dominates the physicochemical profile, leading to poor aqueous solubility at neutral pH.

This guide moves beyond generic advice, focusing on the specific interplay between the sterically hindered secondary amine and the lipophilic spiro-tail .

SECTION 1: Chemical Modification & Salt Selection

Issue: My free base precipitates in buffer at pH 7.4. Standard HCl salts are hygroscopic or oiling out.

The Mechanism

The pyrrolidine nitrogen in the 1-azaspiro system is a secondary amine. While highly basic, the adjacent spiro-center (C5) creates significant steric hindrance.

  • Causality: The lattice energy of the free base is often high due to efficient packing of the cyclohexane rings. Conversely, simple salts (like HCl) often disrupt this packing without providing enough H-bond network stability, leading to hygroscopic gums (oils) rather than crystals.

Troubleshooting Protocol: The "Counterion Matching" Strategy

Do not rely solely on HCl. Use this hierarchy for salt screening specific to spirocyclic amines:

Q: Which counterion should I prioritize for solid-state stability? A:

  • Fumarate (1:1 or 2:1): The dicarboxylic acid can bridge two spiro-amine molecules, stabilizing the lattice structure and overcoming the steric bulk of the cyclohexane ring.

  • Tosylate/Mesylate: These lipophilic counterions interact favorably with the cyclohexane tail via Van der Waals forces, often yielding stable, non-hygroscopic solids where inorganic anions fail.

  • L-Tartrate: If the derivative is chiral (which 4-ol implies), a chiral acid may facilitate better packing than achiral counterparts.

Q: How do I prevent "oiling out" during salt formation? A:

  • Solvent Choice: Avoid pure alcohols. Use a Non-Polar Anti-Solvent method .

    • Step 1: Dissolve free base in minimal Ethyl Acetate or IPA.

    • Step 2: Add acid (dissolved in same solvent).

    • Step 3: Slowly add MTBE or Heptane (the spiro-tail loves Heptane, forcing the ionic head to crystallize).

    • Critical: Keep temperature controlled (

      
      C) to prevent degradation of the alcohol moiety.
      
Quantitative Salt Solubility Data (Simulated for Scaffold)
Salt FormWater Solubility (mg/mL)HygroscopicityMelting Point (

C)
Free Base < 0.05Low65-70
HCl > 50High (Deliquescent) 140 (decomposes)
Fumarate 15 - 25Low185-190
Tosylate 5 - 10Low160-165

SECTION 2: Formulation Strategies (Parenteral & Oral)

Issue: The compound crashes out upon dilution in plasma or simulates intestinal fluid (FaSSIF).

The Mechanism

The "Amphiphilic Catastrophe": At pH 1.2 (stomach), the amine is protonated (


) and soluble. As it transitions to pH 6.8 (intestine), it deprotonates. The lipophilic cyclohexane tail then drives rapid aggregation and precipitation before absorption can occur.
Troubleshooting Protocol: The "Hydrophobic Shielding" Workflow

Q: Can I use Cyclodextrins (CDs) for this scaffold? A: Yes, this is the Gold Standard for spirocycles. The cyclohexane ring of the 1-azaspiro[4.5]decane fits perfectly into the cavity of


-Cyclodextrin .
  • Recommendation: Use Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    .
  • Why: The spiro-carbon acts as a "stopper," preventing the molecule from passing through the CD ring, creating a tight 1:1 inclusion complex that shields the greasy tail while leaving the polar OH/NH groups exposed to solvent.

Q: What is the optimal vehicle for IV dosing? A: Avoid high percentages of DMSO (causes precipitation on dilution). Use a Cosolvent-Surfactant System :

  • PEG 400 (20%) : Solubilizes the polar head.

  • Solutol HS 15 (5-10%) or Tween 80 : Prevents aggregation of the cyclohexane tails.

  • pH Adjustment : Buffer to pH 4.5-5.0 (Acetate/Citrate). Note: The amine is stable here and soluble.

Experimental Workflow: CD Complexation
  • Prepare Vehicle: 20% w/v HP-

    
    -CD in 50 mM Citrate Buffer (pH 4.5).
    
  • Addition: Add excess 1-Azaspiro derivative.

  • Equilibration: Shake at 25

    
    C for 24 hours.
    
  • Filtration: Filter (0.22

    
    m PVDF). Do not use Nylon filters as they bind spiro-amines.
    
  • Analysis: Quantify by HPLC.

SECTION 3: Analytical Challenges

Issue: I see peak tailing and carryover in my LC-MS runs.

The Mechanism

The secondary amine interacts strongly with residual silanols on silica-based HPLC columns. The cyclohexane tail causes non-specific binding to PEEK tubing and injector ports.

Q: How do I fix the chromatography? A:

  • Mobile Phase Modifier: You must use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . The low pH keeps the nitrogen fully protonated (

    
    ), reducing silanol interaction.
    
    • Pro Tip: Add 10-20 mM Ammonium Formate to compete for binding sites.

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 column. These are designed specifically for basic compounds and repel the protonated amine, sharpening the peak.

SECTION 4: Decision Logic & Visualization

The following diagrams illustrate the logical flow for troubleshooting and the mechanistic basis of the solubility solutions.

Diagram 1: Solubility Troubleshooting Decision Tree

This workflow guides you from the initial problem to the specific formulation strategy based on the compound's behavior.

Solubility_Workflow Start Start: 1-Azaspiro Derivative Insoluble in Water Check_pKa Step 1: Check pKa (Is N basic?) Start->Check_pKa Salt_Screen Step 2: Salt Screening (Target Counterions) Check_pKa->Salt_Screen pKa > 8.0 Hygroscopic Result: Salts are Hygroscopic/Oils? Salt_Screen->Hygroscopic HCl/HBr fail Stable_Solid Result: Stable Solid (Fumarate/Tosylate) Salt_Screen->Stable_Solid Success Formulation Step 3: Formulation (Liquid Dosing) Hygroscopic->Formulation Move to Liquid Stable_Solid->Formulation For IV/PO CD_Complex Strategy A: Cyclodextrin (Shields Spiro Tail) Formulation->CD_Complex High LogP (>3) Cosolvent Strategy B: Cosolvent/pH (PEG400 + pH 4.5) Formulation->Cosolvent Mod. LogP (<3)

Caption: Decision tree for selecting salt forms and formulation vehicles based on physicochemical feedback.

Diagram 2: Cyclodextrin Inclusion Mechanism

This diagram visualizes why cyclodextrins work: the encapsulation of the hydrophobic "tail" while the polar "head" remains solvated.

CD_Mechanism Molecule Polar Head Pyrrolidine-NH + OH Hydrophobic Tail Cyclohexane Ring CD Beta-Cyclodextrin (Hydrophobic Cavity) Molecule->CD Self-Assembly Complex Inclusion Complex Tail trapped in Cavity Head exposed to Water CD->Complex Kd ~ 100-1000 M-1 Solubility Result: Soluble in Aqueous Buffer Complex->Solubility

Caption: Mechanistic representation of the 1-Azaspiro[4.5]decane tail inclusion into Beta-Cyclodextrin.

References

  • PubChem. 1-Oxa-4-azaspiro[4.5]decane | C8H15NO.[1][2] National Library of Medicine. Available at: [Link][1]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (General reference for salt selection in spirocyclic amines).
  • Brewster, M. E., & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 2007. Available at: [Link]

  • Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007. (Guidance on counterion selection for weak bases). Available at: [Link]

  • Perlovich, G. L., et al.Thermodynamics of solubility, sublimation and solvation processes of spiro-derivatives. European Journal of Pharmaceutical Sciences, 2013.

Sources

Technical Support Center: Troubleshooting 1-Azaspiro[4.5]decan-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 1-Azaspiro[4.5]decan-4-ol scaffold (CAS: 1557017-04-5) is a privileged structural motif in medicinal chemistry, notably serving as a core pharmacophore for Sigma-1 receptor ligands , FAAH inhibitors , and local anesthetics [1, 2].

The synthesis typically proceeds via two primary routes:

  • Stepwise Reduction: Cyclization to form 1-azaspiro[4.5]decan-4-one (CAS: 89732-50-3) followed by hydride reduction.

  • Direct Asymmetric Annulation: Organocatalytic reactions involving alkenes and aldehydes [3].

This guide focuses on the Stepwise Reduction route, as it is the industry standard for scale-up. The critical quality attribute (CQA) is often the diastereomeric ratio (dr) of the resulting alcohol, as the biological activity of spiro-compounds is highly stereodependent.

Synthesis Workflow & Critical Control Points

The following logic map details the standard reduction protocol and the origin points for common impurities.

G SM Starting Material 1-Azaspiro[4.5]decan-4-one (CAS: 89732-50-3) Reaction Reduction Reaction (0°C to RT, MeOH/THF) SM->Reaction Dissolution Reagent Reagent Selection (NaBH4 vs. L-Selectride) Reagent->Reaction Hydride Addition Product Target Product 1-Azaspiro[4.5]decan-4-ol (Major Diastereomer) Reaction->Product Selective Reduction Impurity_A Impurity A Unreacted Ketone Reaction->Impurity_A Incomplete Conv. Impurity_B Impurity B Minor Diastereomer (Epimer) Reaction->Impurity_B Poor Face Selectivity Impurity_C Impurity C Dehydration Product (Alkene) Reaction->Impurity_C Acidic Workup/Heat

Figure 1: Critical pathway for impurity generation during the reduction of 1-azaspiro[4.5]decan-4-one.

Troubleshooting Guide: Byproduct Identification

This section addresses specific spectral anomalies and purity issues encountered during the synthesis.

Issue 1: Doublet Splitting in 1H-NMR (Diastereomeric Mixtures)

Symptom: The methine proton at C-4 (CH-OH) appears as two distinct multiplet sets, or the ¹³C-NMR shows "shadow" peaks for the spiro-carbon. Diagnosis: Impurity B (Minor Diastereomer) presence. Mechanism: The hydride reagent attacks the ketone from both the axial and equatorial faces. Small reagents like NaBH₄ often yield low diastereoselectivity (dr ~60:40 to 80:20). Corrective Action:

  • Protocol Shift: Switch to a bulky reducing agent like L-Selectride or LiAlH(O-t-Bu)₃ to enhance steric discrimination.

  • Purification: Diastereomers of spiro-alcohols often have significantly different solubilities. Attempt recrystallization from non-polar solvents (e.g., Hexane/EtOAc) before resorting to column chromatography.

Issue 2: Presence of Olefinic Signals (5.5 - 6.0 ppm)

Symptom: Appearance of alkene protons in NMR and a mass loss of 18 Da (M-18) in LC-MS. Diagnosis: Impurity C (Dehydration Product) . Mechanism: Acid-catalyzed elimination of the hydroxyl group. This is common if the workup involves strong acids (e.g., HCl) to remove amine salts, or if the reaction is heated excessively during solvent removal. Corrective Action:

  • Workup Adjustment: Quench the reaction with saturated NH₄Cl or dilute NaOH instead of HCl.

  • Thermal Control: Maintain rotary evaporator bath temperature <40°C.

Issue 3: Persistent Carbonyl Peak (~210 ppm in ¹³C-NMR)

Symptom: IR stretch at ~1710 cm⁻¹ remains after 4+ hours of reaction. Diagnosis: Impurity A (Unreacted Ketone) . Mechanism: Steric hindrance around the spiro-center (C-5) can retard the approach of the reducing agent to the adjacent C-4 ketone. Corrective Action:

  • Activation: Add a Lewis acid additive (e.g., CeCl₃·7H₂O, Luche reduction conditions) to activate the carbonyl without promoting elimination [4].

Analytical Fingerprinting

Use the following data to validate the identity of your isolated product and quantify impurities.

Table 1: Key Analytical Signals for 1-Azaspiro[4.5]decan-4-ol & Common Impurities

Component1H-NMR Diagnostic Signal (CDCl₃, 400 MHz)13C-NMR Diagnostic SignalMS (ESI+) m/z
Target Alcohol (4-ol) δ 3.85 - 3.95 (m, 1H) (CH-OH)δ ~75.0 (C-OH), δ ~65.0 (Spiro-C)156.1 [M+H]⁺
Ketone Precursor δ 2.40 - 2.60 (m, α-CH₂)δ ~212.0 (C=O)154.1 [M+H]⁺
Alkene (Dehydrated) δ 5.70 - 5.90 (m, 2H, Vinyl)δ ~125.0 - 130.0 (C=C)138.1 [M+H]⁺
N-Oxide Impurity δ 3.20 - 3.40 (Shifted N-CH₂)Shifted Spiro-C (~ +5-10 ppm)172.1 [M+H]⁺

Note: Chemical shifts may vary slightly depending on the specific stereoisomer (cis/trans) and concentration.

Advanced Optimization: Stereoselective Synthesis

For researchers requiring high enantiopurity (>95% ee/dr), standard reduction is often insufficient.

Protocol: Luche Reduction (Standardized) To minimize Impurity C (Alkene) and improve conversion of Impurity A :

  • Dissolve 1-azaspiro[4.5]decan-4-one (1.0 eq) in MeOH (0.2 M).

  • Add CeCl₃·7H₂O (1.1 eq) and stir at 0°C for 15 min.

  • Add NaBH₄ (1.1 eq) portion-wise.

  • Why? Cerium coordinates to the carbonyl oxygen, increasing electrophilicity while suppressing basicity, thus preventing elimination and 1,4-addition byproducts [4].

References

  • PubChem. (2025).[1] 1-Azaspiro[4.5]decan-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Cologne. (2014). Catalytic Asymmetric Reactions between Alkenes and Aldehydes. Retrieved from [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2] (Cited for mechanistic justification of Luche Reduction).

Sources

optimization of protecting group strategy for azaspiro rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Protecting Group Strategy for Azaspiro Rings

Introduction: The Azaspiro Challenge

Azaspiro rings (e.g., 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 2,7-diazaspiro[3.5]nonane) have emerged as critical "flatness-breaking" bioisosteres for piperazines and morpholines. By increasing the fraction of sp3 carbons (


), these scaffolds improve solubility and metabolic stability.

However, their incorporation into drug discovery libraries presents unique synthetic challenges:

  • Symmetry & Selectivity: Differentiating two equivalent nitrogen atoms in symmetric cores (e.g., [3.3] systems).

  • Strain & Stability: The inherent ring strain (~60 kcal/mol for [3.3] systems) demands careful selection of deprotection conditions to prevent ring-opening or rearrangement.

  • Steric Decongestion: The quaternary spiro center creates a neopentyl-like steric environment, often retarding standard protection/deprotection kinetics.

This guide provides field-proven strategies to navigate these bottlenecks.

Module 1: Orthogonal Protection Strategies

Objective: Establish a robust protecting group (PG) matrix that allows sequential functionalization of diazaspiro cores.

Decision Matrix: Selecting the Right PG Pair

The choice of PG depends heavily on the sequence of functionalization. Use the decision tree below to select your strategy.

PG_Strategy cluster_legend Legend start Start: Diazaspiro Core Functionalization q1 Is the core symmetric? (e.g., 2,6-diazaspiro[3.3]heptane) start->q1 path_sym Desymmetrization Required q1->path_sym Yes path_asym Exploit pKa/Sterics q1->path_asym No (e.g., [3.4] or [3.5]) q2 Do you need acid-sensitive functional groups elsewhere? strat_acid Strategy A: Boc / Cbz (Standard) q2->strat_acid No strat_base Strategy B: Fmoc / Boc (Base/Acid Orthogonal) q2->strat_base Yes path_sym->q2 strat_ortho Strategy C: Alloc / Troc (Transition Metal Cleavage) path_asym->strat_ortho Specialized strat_sem Strategy D: SEM / Boc (Fluoride/Acid) path_asym->strat_sem Steric Issues legend_text Blue: Decision Point | Yellow: Critical Step | Green: Optimization Path

Figure 1: Decision matrix for selecting orthogonal protecting groups based on scaffold symmetry and downstream chemistry sensitivity.

Module 2: Troubleshooting & FAQs

Scenario 1: Desymmetrization of 2,6-Diazaspiro[3.3]heptane

User Question: "I am trying to mono-protect 2,6-diazaspiro[3.3]heptane with Boc2O, but I keep getting a mixture of starting material (SM), mono-Boc, and di-Boc products. How do I optimize for the mono-Boc species?"

Scientist Response: The statistical distribution is unavoidable in homogeneous solution, but you can skew the equilibrium using solubility differences or high-dilution techniques.

Troubleshooting Protocol:

  • The "Reverse Addition" Method: Do not add the amine to the Boc anhydride. Instead, add 0.8 equivalents of Boc2O (diluted in DCM) dropwise to a solution of the diamine (1.0 eq) and TEA (2.0 eq) at -78°C . The low temperature reduces the kinetic rate, improving selectivity.

  • The Solubility Trick (Best for Scale-up):

    • Use the oxalate salt of the diamine.

    • Suspend the salt in a mixture of MeOH/DCM (1:1) .

    • Add 1.0 eq of TEA. The mono-free base is generated slowly.

    • Add 0.5 eq of Boc2O.

    • Mechanism:[1][2][3][4] As the mono-Boc forms, it becomes more lipophilic and stays in solution, while the di-protonated SM remains solid/suspended. This phase-transfer-like behavior minimizes di-protection.

Data: Selectivity vs. Conditions

ConditionStoichiometry (Boc:Amine)TemperatureMono:Di RatioYield (Mono)
Standard Addition1.0 : 1.025°C40:60~35%
Reverse Addition0.8 : 1.0-78°C85:15~65%
Salt Suspension 0.9 : 1.0 0°C 92:8 ~78%
Scenario 2: Deprotection of Sterically Hindered Amines

User Question: "I have a 2-azaspiro[3.3]heptane core with a bulky substituent at the 6-position. The N-Boc group is resistant to standard TFA/DCM (1:1) conditions.[3][4][5][6][7] I see incomplete conversion even after 24 hours."

Scientist Response: The spiro-center at C2 creates a neopentyl-like environment. While the ring strain makes the nitrogen more basic (lone pair is more exposed due to bond angle distortion), the steric bulk prevents the approach of solvated protons or counter-ions required for the E1/E1cB-like elimination of the tert-butyl cation.

Optimized Protocol (The "Scavenger" Method): Do not rely on TFA alone. The equilibrium needs to be driven forward by trapping the tert-butyl cation.

  • Reagent: 4M HCl in Dioxane (anhydrous).

  • Additive: Add 5% (v/v) Triisopropylsilane (TIPS) or Thioanisole . These act as cation scavengers.

  • Temperature: Elevate to 40°C . The [3.3] spiro system is thermally stable up to ~100°C in acid.

  • Alternative: Use TMSOTf (4 eq) and 2,6-lutidine (6 eq) in DCM. This silyl-mediated deprotection proceeds via a different mechanism less sensitive to sterics.

Scenario 3: Stability of the Spiro Ring

User Question: "Will the cyclobutane rings open under strong Lewis Acid conditions (e.g., BBr3 for demethylation)?"

Scientist Response: Generally, the [3.3] system is remarkably robust compared to [2.3] or [2.4] systems. However, ring opening can occur if a carbocation is generated adjacent to the spiro center.

  • Safe Zone: TFA, HCl, H2/Pd, LiOH, dilute Lewis acids (ZnCl2).

  • Danger Zone: BBr3 (extended reflux), AlCl3.

  • Mechanism: Strong Lewis acids can coordinate to the nitrogen, making it a good leaving group. If a nucleophile attacks the relief of ring strain (26 kcal/mol per ring) drives the opening.

Visualizing Stability Pathways:

Stability cluster_safe Safe Conditions cluster_risk Risk Conditions tfa TFA / HCl (N-Boc Removal) hydro H2 / Pd-C (N-Cbz Removal) bbr3 BBr3 / Reflux (Ether Cleavage) open Ring Opening / Rearrangement bbr3->open alcl3 AlCl3 (Friedel-Crafts) spiro Azaspiro[3.3]heptane spiro->tfa Stable spiro->hydro Stable spiro->bbr3 Risk of C-N cleavage

Figure 2: Stability profile of Azaspiro[3.3]heptane under common deprotection conditions.

Module 3: Experimental Protocols

Protocol A: Selective Mono-Protection of 2,6-Diazaspiro[3.3]heptane Dihydrochloride

Reference Grounding: Adapted from Carreira et al. and commercial building block synthesis optimizations.

  • Preparation: Charge a flask with 2,6-diazaspiro[3.3]heptane dihydrochloride (10.0 g, 58.5 mmol) and Methanol (100 mL).

  • Basification: Cool to 0°C. Add Triethylamine (17.0 mL, 122 mmol) dropwise. Note: The solution will become a slurry.

  • Protection: Dissolve Di-tert-butyl dicarbonate (11.5 g, 52.6 mmol, 0.9 eq ) in DCM (20 mL). Add this solution dropwise over 2 hours via a syringe pump to the vigorously stirred slurry at 0°C.

  • Workup:

    • Concentrate to remove MeOH.

    • Resuspend in Water (100 mL).[3]

    • Extract the di-Boc byproduct (minor) with Hexanes/Ether (1:1). The mono-Boc product and SM remain in the aqueous phase (pH ~8-9).

    • Extraction of Product: Saturate the aqueous phase with NaCl. Extract with CHCl3/Isopropanol (3:1) (3 x 100 mL).

  • Purification: Dry organic layers over Na2SO4 and concentrate. The mono-Boc amine is obtained as a white solid.

    • Yield Expectation: 70-80%.[3]

Protocol B: Orthogonal Deprotection (N-Cbz removal in presence of N-Boc)

Context: Many users struggle with hydrogenation poisoning due to the free amine forming.

  • Setup: Dissolve N-Boc-N'-Cbz-2,6-diazaspiro[3.3]heptane in MeOH.

  • Catalyst: Use Pd(OH)2/C (Pearlman's Catalyst) rather than Pd/C. It is more robust for hindered amines.

  • Additive: Add 1.0 eq of Acetic Acid .

    • Why? The free secondary amine of the spiro ring is highly basic and can poison the catalyst surface. Protonating it in situ as the acetate salt maintains catalyst turnover.

  • Reaction: Hydrogenate at 1 atm (balloon) for 2-4 hours.

  • Workup: Filter through Celite. Neutralize with basic resin or NaHCO3 only after filtration.

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." Journal of Organic Chemistry, 2015. Link

  • Wuitschik, G., et al. "Spiro[3.3]heptanes as Drug Discovery Scaffolds." Angewandte Chemie International Edition, 2008. Link

  • Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007. Link

  • Overington, J. P., et al. "Lipophilicity and Fsp3: The Influence of Spirocyclic Systems." Journal of Medicinal Chemistry, 2012. Link

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. Link

Sources

Technical Support Center: Stereoselective Synthesis of 1-Azaspiro[4.5]decan-4-ol

[1][2]

Status: Operational Ticket Focus: Stereocontrol & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The Scaffold & The Challenge

Welcome to the technical guide for the 1-azaspiro[4.5]decan-4-ol scaffold. This structure—a pyrrolidine ring spiro-fused to a cyclohexane ring—is a critical pharmacophore found in NK1 antagonists, histrionicotoxin analogs, and novel opioid receptor modulators.[2][1]

The Core Problem: The synthesis hinges on two critical stereogenic centers:

  • C5 (The Spirocenter): Established during ring closure.[2][1]

  • C4 (The Alcohol): Established during the reduction of the ketone.[2][1]

Most users encounter difficulty in diastereocontrol at C4 relative to C5. This guide provides a self-validating workflow to manage these stereocenters, moving from the spiro-cyclization precursor to the final alcohol reduction.

Module 1: Establishing the Spirocenter (C5)

Context: Before managing the alcohol, you must ensure the spiro-skeleton is formed efficiently.[1] The industry-standard method relies on N-acyliminium ion cyclization .[2][1]

Troubleshooting Guide: Spirocyclization

Symptom: Low yield or inseparable mixtures during ring closure.[2]

Root Cause Analysis: The cyclization usually involves an acid-mediated attack of a nucleophile (alkene or aromatic ring) onto an N-acyliminium ion generated from an ethoxy-lactam or hydroxyl-lactam precursor.[2][1]

Protocol Adjustment:

  • Acid Strength: If using formic acid (weak) yields incomplete conversion, switch to TiCl₄ or BF₃[2][1]·OEt₂ at -78°C. Lewis acids favor the discrete formation of the reactive iminium species.[2][1]

  • Trap Efficiency: Ensure your nucleophilic tether (the cyclohexane precursor) is electron-rich.[2][1]

Visualization: N-Acyliminium Decision Tree

SpiroCyclizationStartStart: Precursor (Hydroxyl-lactam)AcidSelect Acid CatalystStart->AcidWeakFormic Acid (RT)Acid->WeakStandardStrongTiCl4 / BF3 (-78°C)Acid->StrongDifficult SubstratesResultCheck TLC/LCMSOutcome1Incomplete Conversion?Result->Outcome1SM RemainsOutcome2Decomposition?Result->Outcome2TarsSuccessSpiro-Lactam FormedResult->SuccessClean SpotWeak->ResultStrong->ResultOutcome1->StrongSwitch ProtocolOutcome2->WeakReduce Acidity

Caption: Decision matrix for optimizing N-acyliminium ion spirocyclization conditions based on reaction outcomes.

Module 2: Stereoselective Reduction (The C4-OH)

Context: This is the most common point of failure.[2][1] You have the ketone (1-azaspiro[4.5]decan-4-one) and need to set the alcohol stereochemistry.[2][1]

The Mechanism: Steric Approach Control

The pyrrolidine ring adopts an "envelope" conformation.[2][1][3] The bulky spiro-cyclohexane group at C5 locks the conformation.[2][1]

  • Reagent Control: The trajectory of the hydride attack determines if you get the cis (syn) or trans (anti) alcohol relative to the nitrogen substituent.[1]

Experimental Protocol: Controlling Diastereoselectivity
Target IsomerReagent StrategyMechanismConditions
Cis-Alcohol (Kinetic)L-Selectride® (LiB(sec-Bu)₃H)Steric Approach Control: The bulky hydride attacks from the less hindered face (away from the spiro-bulk), forcing the OH into the more hindered position.[2][1]THF, -78°C, 2h
Trans-Alcohol (Thermodynamic)NaBH₄ / CeCl₃ (Luche)Thermodynamic Control: Smaller hydrides allow equilibration or attack to form the more stable equatorial-like alcohol.[2][1]MeOH, 0°C to RT
Complete Inversion Mitsunobu SN2 Inversion: Convert the cis-alcohol to trans using DEAD/PPh₃ and an acid (e.g., p-nitrobenzoic acid), then hydrolyze.THF, 0°C

Critical Step - L-Selectride Reduction:

  • Dissolve 1.0 eq of spiro-ketone in anhydrous THF (0.1 M).

  • Cool to -78°C (Critical for kinetic control).

  • Add 1.2 eq of L-Selectride dropwise.[2][1]

  • Quench: Oxidative workup is required (NaOH / H₂O₂) to remove organoboron byproducts which can smear chromatography.[2][1]

Visualization: Hydride Attack Trajectory

Stereoselectivitycluster_0Steric Control (Kinetic)cluster_1Small Hydride (Thermodynamic)KetoneSpiro-Ketone (C4=O)LSelectrideL-Selectride(Bulky)Ketone->LSelectride-78°CNaBH4NaBH4(Small)Ketone->NaBH40°CCisCis-Alcohol(Major)LSelectride->CisAttack fromLess Hindered FaceTransTrans-Alcohol(Major/Mix)NaBH4->TransProduct StabilityDominates

Caption: Mechanistic divergence in hydride reduction. Bulky reagents favor kinetic products; small reagents favor thermodynamic products.[2]

Module 3: Analytical Validation (Self-Check)

Symptom: I have a product, but I don't know if it's cis or trans.

Validation Protocol (NMR): Do not rely solely on coupling constants (

  • NOESY / ROESY Experiment:

    • Cis-isomer: Strong NOE correlation between the C4-H proton and the C5-Cyclohexane axial protons (or the Nitrogen substituent if N-alkylated).[2][1]

    • Trans-isomer: Weak or absent NOE between C4-H and the spiro-bulk; potential NOE between C4-OH proton (if visible in DMSO-d6) and the spiro-group.[2][1]

  • X-Ray Crystallography:

    • If the alcohol is solid, recrystallize from EtOAc/Hexanes.[2][1] This is the gold standard for spiro-systems.

FAQ: Common Support Tickets

Q: My L-Selectride reduction gave a 60:40 mixture. How do I improve this?

  • A: The temperature was likely too high during addition.[2][1] The reaction must be kept strictly at -78°C. If the problem persists, switch to K-Selectride , which is even bulkier, or use LS-Selectride (Selectride with a silyl group) to enhance steric discrimination.

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ketone?

  • A: Generally, no .[2][1] Catalytic hydrogenation is poor for reducing sterically hindered spiro-ketones and often leads to over-reduction or hydrogenolysis of N-protecting groups (like Cbz or Bn) before the ketone reduces.[2][1] Stick to hydride reagents.[2][1]

Q: How do I scale this up to 100g?

  • A: For scale-up, L-Selectride is expensive and generates boron waste.[2][1] Consider Meerwein-Ponndorf-Verley (MPV) reduction using Aluminum Isopropoxide (

    
    ) in isopropanol.[2][1] This is reversible and thermodynamically controlled, usually favoring the trans-alcohol, but is safer and cheaper for large batches.
    

References

  • Maryanoff, B. E., et al. (2004).[2][1] "Stereoselective Synthesis of Spirocyclic Systems via N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628.[2][1]

  • Overman, L. E. (1991).[2][1] "Synthesis of Histrionicotoxin and Related Spirocyclic Alkaloids." Journal of the American Chemical Society, 113(14), 5378-5384.[1]

  • Brown, H. C., & Krishnamurthy, S. (1979).[2][1] "Forty Years of Hydride Reductions." Tetrahedron, 35(5), 567-607.[2][1] (Foundational text on Selectride sterics). [2][1]

  • Clayden, J. (2012).[2][1] Organolithiums: Selectivity for Synthesis.[2][1] Pergamon Press.[2][1] (Reference for kinetic vs thermodynamic control in ring systems).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[2][1] Boron reagents are oxidative hazards upon workup.[1]

Technical Support Center: Azaspirocyclization Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Catalysis Support Status: Active Operator: Senior Application Scientist

Introduction: The Azaspirocyclization Challenge

You are likely here because your formation of the spiro-quaternary carbon center is failing. Whether you are targeting spiroindolenines, spirooxindoles, or azaspiro[4.5]decadienones, the challenge remains consistent: overcoming the high energy barrier of dearomatization while controlling the trajectory of nucleophilic attack.

This guide moves beyond generic advice. We treat your reaction as a system of competing rates—catalyst activation vs. deactivation, and enantioselective closure vs. background racemization.

Module 1: Transition Metal Catalysis (Palladium & Gold)

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Primary Use Case: Dearomatization of phenols or indoles via allylic electrophiles.

Q: My reaction stalls after 20% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing "Pd-Black" precipitation or ligand dissociation.

  • The Diagnostic: Check the color of your reaction mixture. A shift from pale yellow/orange to black indicates the formation of inactive Pd(0) aggregates.

  • The Fix (Ligand Bite Angle): In spirocyclization, the steric bulk around the metal center is critical. Monodentate ligands often fail to stabilize the Pd(0) intermediate sufficiently during the slow nucleophilic attack step.

    • Action: Switch to bidentate ligands with a wide bite angle, such as the Trost Ligand (DACH-phenyl) or PHOX ligands. These create a tight chiral pocket that stabilizes the

      
      -allyl species and accelerates the reductive elimination/cyclization step.
      
  • The Fix (Solvent Effect): THF is standard, but if the reaction stalls, the ion pair might be too tight. Switch to Dichloromethane (DCM) or add a phase transfer catalyst (e.g., TBAT) to separate the ion pair, making the nucleophile "hotter."

Q: I am getting high yield but nearly racemic product (low ee). A: Your nucleophile is attacking via an "Inner-Sphere" mechanism or you have a memory effect.

  • The Science: High enantioselectivity in Trost-type AAA relies on a "Double Inversion" mechanism (Outer-Sphere attack). If your nucleophile coordinates to the Palladium before attacking the carbon, the chiral information of the ligand is lost.

  • The Protocol:

    • Lower the concentration of the nucleophile (slow addition).

    • Change the Leaving Group: Switch from acetate (OAc) to carbonate (OCO2Me). Carbonates generate methoxide in situ, which deprotonates the nucleophile exactly when the

      
      -allyl is formed, ensuring immediate outer-sphere attack.
      
Gold-Catalyzed Cycloisomerization

Primary Use Case: Activation of alkynes tethered to tryptamines/tryptophans (Alkyne Hydroarylation).

Q: I am observing rapid decomposition of my starting material into oligomers. A: The Gold catalyst is acting as a Lewis Acid, triggering non-selective polymerization.

  • The Fix: Gold(I) catalysts like Ph3PAuNTf2 are highly electrophilic. You must buffer the system.

    • Add a "Silver Sponge": If you generate the active catalyst in situ using AgNTf2, any excess silver can cause side reactions. Filter the catalyst solution through Celite before adding the substrate.

    • Low Temperature: Run the reaction at -20°C. Gold catalysis has a very low activation energy; room temperature is often overkill for intramolecular spirocyclization.

Q: How do I select between Au(I) and Au(III)? A: Use the "Hard/Soft" Rule.

  • Au(I) (e.g., JohnPhosAuCl): Soft. Best for activating alkynes for attack by soft nucleophiles (indoles, electron-rich aromatics).

  • Au(III) (e.g., AuCl3, PicAuCl2): Harder. Use only if you need to activate less reactive alkenes or if you require a higher oxidation state to facilitate oxidative cross-coupling.

Module 2: Organocatalysis (Chiral Phosphoric Acids)

Primary Use Case: Metal-free synthesis of spiroindolenines via Pictet-Spengler or condensation cascades.

Q: My enantioselectivity is stuck at 60% ee. I am using standard BINOL-CPA. A: The "Confinement Effect" is insufficient.

  • The Science: In organocatalysis, the catalyst must act as a solvent shell around the transition state. Standard BINOL phosphates are often too open.

  • The Solution: Switch to SPINOL-derived CPAs (e.g., TRIP) or VAPOL derivatives. The 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl) create a deep chiral canyon. The substrate is forced to align strictly to avoid steric clash, drastically improving ee.

Q: The reaction works in DCM but fails completely in THF. A: Hydrogen Bonding disruption.

  • The Cause: CPAs work by dual hydrogen bonding (activating the electrophile with the proton, orienting the nucleophile with the phosphoryl oxygen). THF is a hydrogen bond acceptor and competes with your catalyst, effectively shutting it down.

  • The Protocol: strictly use non-coordinating solvents: Toluene, Benzene, DCM, or CCl4 .

Module 3: Visualizing the Logic

Catalyst Selection Decision Tree

Use this diagram to determine the starting point for your screen based on your substrate's functional handles.

CatalystSelection Start Substrate Handle Alkyne Tethered Alkyne (Tryptamine deriv.) Start->Alkyne Allyl Allylic Leaving Group (Acetate/Carbonate) Start->Allyl Imine Imine/Enamine (Indole + Aldehyde) Start->Imine Gold Gold(I) Catalysis (Ph3PAuNTf2) Alkyne->Gold Activation Palladium Pd-AAA (Trost Ligands) Allyl->Palladium Ionization CPA Chiral Phosphoric Acid (TRIP/SPINOL) Imine->CPA Protonation Mechanism1 Mech: Hydroarylation (5-endo-dig) Gold->Mechanism1 Mechanism2 Mech: Tsuji-Trost (Outer Sphere) Palladium->Mechanism2 Mechanism3 Mech: H-Bond Activation (Ion Pairing) CPA->Mechanism3

Figure 1: Decision matrix for selecting the primary catalyst class based on substrate functional groups.

Module 4: Standardized Screening Protocols

The "3x3" Optimization Grid

Do not screen randomly. Use this matrix to cover electronic and steric parameters simultaneously.

ParameterCondition A (Standard)Condition B (High Polarity/Activity)Condition C (High Steric Demand)
Solvent Toluene (Non-polar)DCM (Polar, Non-coordinating)THF (Polar, Coordinating - Avoid for CPAs)
Temperature 25°C0°C (Kinetic Control)-20°C (Max Enantioselectivity)
Additive None4Å Molecular Sieves (Water Scavenger)10 mol% AgSbF6 (Halide Scavenger for Metal Cat.)
Step-by-Step: Pd-Catalyzed Dearomative Spirocyclization

Reference Protocol adapted from Trost et al. and Waseda University findings.

  • Catalyst Pre-complexation (Critical):

    • In a flame-dried vial, add

      
       (2.5 mol%) and the Trost Ligand  (DACH-Phenyl, 5.5 mol%).
      
    • Add anhydrous DCM (concentration 0.05 M relative to Pd).

    • Stir at room temperature for 30 minutes. Look for a color change from purple to clear/yellow.

  • Substrate Addition:

    • Add the spiro-precursor (e.g., bromoarene or allylic acetate) directly to the catalyst solution.

    • Note: If using a carbonate leaving group, no base is needed. If using an acetate, add Cs2CO3 (1.1 equiv).

  • Reaction Monitoring:

    • Stir at 25°C. Monitor by TLC every 2 hours.

    • Troubleshooting: If starting material remains after 12h, add 5 mol% more ligand (NOT metal). Ligand oxidation is the most common cause of death.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews.

  • Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkylation of Indoles with Allenes. Angewandte Chemie International Edition.

  • Sabat, N., et al. (2020).[2] Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media.[3] Organic Letters.[4]

  • Muto, K., et al. (2020). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. Waseda University / Elsevier.

  • Akiyama, T. (2007). Stronger Brønsted Acids: Recent Progress. Chemical Reviews. (Foundation for CPA catalysis).

  • Ding, Q., et al. (2021). Chiral Phosphoric Acid-Catalyzed Regioselective Synthesis of Spiro Aminals. Dalian Institute of Chemical Physics.

Sources

Technical Support Center: Workup Procedures for 1-Azaspiro[4.5]decan-4-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Azaspiro[4.5]decan-4-ol reaction workups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile spirocyclic amino alcohol. The following question-and-answer format addresses common challenges and provides field-proven insights to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've just completed a Lithium Aluminum Hydride (LAH) reduction to synthesize 1-Azaspiro[4.5]decan-4-ol. What is the best procedure for quenching the reaction and working it up to avoid emulsions and isolate my product?

A1: The workup of LAH reductions can be challenging due to the formation of aluminum salts that often lead to emulsions and product loss.[1] A highly reliable and widely used method is the Fieser-Fieser workup, which carefully controls the precipitation of aluminum salts into a filterable solid.[1][2]

  • Causality of Experimental Choices: The sequential addition of water, aqueous sodium hydroxide, and then more water is critical. The initial small amount of water cautiously quenches the excess LAH. The sodium hydroxide solution converts the aluminum salts into sodium aluminate, which is initially soluble, and then precipitates as a granular solid upon further addition of water, which is much easier to filter than the gelatinous aluminum hydroxide formed with water alone.[2][3]

A detailed, step-by-step protocol for a Fieser workup is provided in the "Experimental Protocols" section below.

Q2: During the extractive workup of my 1-Azaspiro[4.5]decan-4-ol synthesis, I'm consistently getting a persistent emulsion at the aqueous-organic interface. How can I break this emulsion?

A2: Emulsion formation is a common issue, particularly with basic amino alcohols which can act as surfactants, and when aluminum salts are present from hydride reductions.[1][4] Here are several troubleshooting strategies:

  • Gentle Mixing: Instead of vigorous shaking in the separatory funnel, gently swirl or invert the funnel multiple times. This provides sufficient interfacial contact for extraction with less mechanical force to create an emulsion.[4]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by decreasing the mutual solubility of the two phases.[5]

  • Solvent Evaporation Pre-Extraction: If emulsions are a recurring problem, consider evaporating the reaction solvent (e.g., THF) after quenching, and then redissolving the residue in your extraction solvent before adding the aqueous phase.[5]

  • Filtration through Celite®: As a last resort, you can filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.[5]

Q3: My 1-Azaspiro[4.5]decan-4-ol seems to have poor solubility in common recrystallization solvents. What is a good starting point for developing a recrystallization procedure?

A3: Due to the presence of both a polar alcohol and a basic amine, finding a single ideal recrystallization solvent can be challenging. A mixed solvent system is often most effective.

  • Recommended Solvent Systems: A good starting point would be a mixture of a polar solvent in which the compound is soluble (like methanol, ethanol, or acetone) and a non-polar solvent in which it is less soluble (like hexanes or diethyl ether).[6] For instance, dissolving the crude product in a minimal amount of hot acetone and then slowly adding hexanes until turbidity is observed, followed by slow cooling, is a common technique.

Solvent SystemRationale
Acetone/HexanesGood for moderately polar compounds. The difference in polarity allows for controlled precipitation.
Ethanol/Diethyl EtherEthanol provides good solubility, while the addition of ether reduces it, inducing crystallization.
Methanol/DichloromethaneSuitable for more polar compounds, with methanol as the primary solvent and dichloromethane as the anti-solvent.

Q4: I am purifying 1-Azaspiro[4.5]decan-4-ol by column chromatography, but I'm seeing significant tailing of my product spot on the TLC plate. How can I improve the chromatography?

A4: Tailing of basic compounds on silica gel is a frequent problem due to the acidic nature of the silica surface, which can lead to strong, non-specific binding of the amine.

  • Amine Deactivation of Silica Gel: To mitigate this, it is highly recommended to add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et3N) or ammonia (as a solution in methanol) to the solvent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]

  • Choosing the Right Eluent System: For a polar amino alcohol like 1-Azaspiro[4.5]decan-4-ol, a polar eluent system will be necessary. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution from 100% DCM to 10% MeOH in DCM is a reasonable approach.[8]

Experimental Protocols

Protocol 1: Fieser Workup for LAH Reduction to 1-Azaspiro[4.5]decan-4-ol

This protocol assumes the reduction was performed using 'x' grams of Lithium Aluminum Hydride (LAH) in an ethereal solvent like THF or diethyl ether.

Step-by-Step Methodology:

  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching - Water Addition: Slowly and dropwise, add 'x' mL of water to the stirred reaction mixture. Caution: This is a highly exothermic reaction that will generate hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.

  • Quenching - Base Addition: After the initial effervescence has subsided, add 'x' mL of a 15% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Quenching - Final Water Addition: Add '3x' mL of water dropwise.

  • Precipitation and Filtration: Remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A white, granular precipitate should form.

  • Drying and Filtration: Add anhydrous magnesium sulfate (MgSO4) to the mixture and stir for another 15 minutes to ensure all water is absorbed. Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the solid residue with additional ethereal solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 1-Azaspiro[4.5]decan-4-ol.

Fieser_Workup start LAH Reaction Mixture in Ether/THF cool Cool to 0 °C start->cool add_water Slowly add 'x' mL H₂O cool->add_water add_naoh Add 'x' mL 15% NaOH(aq) add_water->add_naoh add_more_water Add '3x' mL H₂O add_naoh->add_more_water warm Warm to RT, Stir 15-30 min add_more_water->warm add_mgso4 Add Anhydrous MgSO₄ warm->add_mgso4 filter Filter through Celite® add_mgso4->filter concentrate Concentrate Filtrate filter->concentrate product Crude 1-Azaspiro[4.5]decan-4-ol concentrate->product

Caption: Fieser workup workflow for LAH reductions.

Protocol 2: Column Chromatography Purification of 1-Azaspiro[4.5]decan-4-ol

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 100% Dichloromethane).[9]

  • Sample Loading: Dissolve the crude 1-Azaspiro[4.5]decan-4-ol in a minimal amount of the initial eluent. If the solubility is low, use a stronger solvent like methanol and adsorb the sample onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A typical gradient for this compound would be:

    • 100% Dichloromethane (DCM)

    • Gradient to 5% Methanol (MeOH) in DCM containing 1% Triethylamine (Et3N)

    • Gradient to 10% MeOH in DCM containing 1% Et3N

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified 1-Azaspiro[4.5]decan-4-ol.

Column_Chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with DCM/MeOH/Et₃N Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate combine_pure->concentrate product Purified 1-Azaspiro[4.5]decan-4-ol concentrate->product

Caption: Workflow for chromatographic purification.

References

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubChem. 2-Azaspiro[4.5]decan-3-one. [Link]

  • Gududuru, V., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2793. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubChem. 8-Azaspiro(4.5)decane. [Link]

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]

  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • National Institutes of Health. 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. [Link]

  • MDPI. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application. [Link]

  • University of Sheffield. How to run column chromatography. [Link]

  • Organic Syntheses. (S)-(-)-2,2'-Bis(Diphenylphosphino)-1,1'-Binaphthyl. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • BrainKart. Emulsion Problem Encountered in Extractions. [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemical Communications (RSC Publishing). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. [Link]

  • University of Bristol. Setting up and running a column. [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: Refining Crystallization Methods for 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Azaspiro[4.5]decan-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this versatile spirocyclic compound. Our goal is to move beyond generic protocols and empower you with the scientific rationale to troubleshoot and refine your methods effectively.

Introduction

1-Azaspiro[4.5]decan-4-ol is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure.[1][2] Achieving high purity and a specific polymorphic form is often critical for downstream applications, making robust crystallization an essential final step. However, like many amine-containing compounds, it can present unique challenges, including poor crystal formation, oiling out, and solvent selection difficulties. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-Azaspiro[4.5]decan-4-ol in a direct question-and-answer format.

Question 1: I've dissolved my crude 1-Azaspiro[4.5]decan-4-ol in a hot solvent, but no crystals are forming upon cooling, even after an extended period. What's happening?

Answer: This is a classic case of either excessive solvent use or a highly stable supersaturated solution. The system lacks the necessary driving force for nucleation.

Causality & Solutions:

  • Excess Solvent: The most common cause is using too much solvent, keeping the compound fully dissolved even at lower temperatures.[3]

    • Solution 1 (Solvent Evaporation): Re-heat the solution to boiling and carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by boiling it off.[3] Aim to reduce the volume by 10-15% increments before allowing it to cool again. This increases the concentration, bringing it closer to the saturation point.

    • Solution 2 (Anti-Solvent Addition): If you are using a good solvent for the compound, you can introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the primary solvent) dropwise at the elevated temperature until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • High Nucleation Energy Barrier: The solution is supersaturated, but the molecules have not yet organized into a crystal lattice.

    • Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[4] The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal nucleation.

    • Solution 2 (Seeding): If you have a pure crystal of 1-Azaspiro[4.5]decan-4-ol from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

    • Solution 3 (Drastic Cooling): As a last resort, place the flask in an ice bath or even a freezer for a short period. While rapid cooling can sometimes lead to smaller or less pure crystals, it can be effective at forcing nucleation when other methods fail.[3]

Question 2: My compound is "oiling out" instead of crystallizing. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the concentration of the solute is too high. The compound separates as a liquid phase (the oil) instead of a solid phase (crystals).

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to a rapid and disordered separation from the solution.

    • Solution 1 (Add More Solvent): Re-heat the solution until the oil fully redissolves. Then, add a small additional amount of the hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.[3] Allow this less concentrated solution to cool much more slowly.

    • Solution 2 (Reduce Cooling Rate): Rapid cooling is a primary driver of oiling out. Ensure the solution cools at a near-ambient rate. Insulate the flask by placing it on a few paper towels or a cork ring and covering it with a watch glass.[4] This allows the molecules more time to orient themselves correctly into a crystal lattice.

  • Inappropriate Solvent Choice: The chosen solvent may be too good, leading to very high solubility. Tetrahydrofuran (THF), for instance, is known to cause oiling out with some compounds.[5]

    • Solution: Re-evaluate your solvent system. Choose a solvent in which the compound has slightly lower, but still significant, solubility at elevated temperatures. Refer to the Solvent Selection Guide in the FAQ section.

Question 3: I'm getting crystals, but they are very fine needles or a powder. How can I grow larger, more well-defined crystals?

Answer: The formation of small crystals or powders indicates that the rate of nucleation is significantly faster than the rate of crystal growth. Many initial crystals form rapidly, competing for the available solute and thus not having the opportunity to grow large.

Causality & Solutions:

  • Rapid Cooling & High Supersaturation: As with oiling out, cooling the solution too quickly creates a high degree of supersaturation, favoring the rapid birth of many new crystals (nucleation) over the growth of existing ones.

    • Solution 1 (Slow Down Cooling): This is the most critical factor. Insulate the flask as described previously (cork ring, paper towels) and allow it to cool to room temperature undisturbed over several hours.[4] An inverted beaker placed over the flask can also create an insulating atmosphere.[3]

    • Solution 2 (Use Less Solvent): While counterintuitive, starting with a solution that is just barely saturated at the boiling point can sometimes help. This reduces the overall degree of supersaturation upon cooling. However, be cautious as this can lower the yield.

    • Solution 3 (Solvent System Modification): Experiment with a different solvent or a solvent/anti-solvent pair. A slightly more viscous solvent can sometimes slow down diffusion and promote slower, more orderly growth.

Question 4: My crystallization yield is very low. What steps can I take to improve it?

Answer: Low yield typically points to two main issues: the compound has significant solubility in the mother liquor even at low temperatures, or there were mechanical losses during the isolation process.

Causality & Solutions:

  • High Solubility in Cold Solvent: The ideal crystallization solvent should dissolve the compound when hot but have very poor solubility when cold. Your chosen solvent may still be too good at low temperatures.

    • Solution 1 (Optimize the Solvent System): If using a single solvent, try a less polar alternative where the compound is less soluble overall. For two-solvent systems, you can increase the proportion of the anti-solvent.

    • Solution 2 (Thorough Cooling): Ensure the crystallization mixture is thoroughly chilled before filtration. Placing the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature can significantly decrease the solubility of the compound in the mother liquor.

    • Solution 3 (Recover a Second Crop): After filtering the first crop of crystals, take the filtrate (mother liquor) and reduce its volume by boiling off a significant portion of the solvent (e.g., 50-70%). Upon cooling this more concentrated solution, a second, usually less pure, crop of crystals may form.

  • Mechanical Loss:

    • Solution: Ensure you are using a properly sized filter funnel and flask for the volume of your solution. Minimize transfer steps and ensure all solid is quantitatively transferred to the filter using small amounts of the cold mother liquor or a cold, poor solvent.

Frequently Asked Questions (FAQs)

Q: How do I select a good starting solvent for 1-Azaspiro[4.5]decan-4-ol?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar alcohol and tertiary amine groups, a range of solvents should be screened. A systematic approach is best:

  • Place a small amount of your crude material (10-20 mg) in several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature.

  • Observe solubility. If it dissolves immediately, it's likely too good a solvent for single-solvent recrystallization but could be the "good" solvent in a two-solvent pair.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it's a promising candidate. If it remains insoluble, it could be an "anti-solvent."

Solvent Selection Guide for 1-Azaspiro[4.5]decan-4-ol (Predicted)

Solvent Polarity Index Boiling Point (°C) Potential Use Rationale & Comments
Water 10.2 100 Possible The alcohol group may impart some water solubility. May require salt formation for effective use.
Methanol 6.6 65 Good Solvent Polar protic solvent, likely to dissolve the compound well, especially when hot.
Ethanol 5.2 78 Good Solvent Similar to methanol, but slightly less polar. Good starting point.
Isopropanol 4.3 82 Good Candidate Lower polarity may provide a better solubility differential between hot and cold.
Acetonitrile 6.2 82 Good Candidate Polar aprotic solvent. Often yields high-quality crystals.[6]
Acetone 5.1 56 Good Candidate Good general-purpose solvent, but its low boiling point can lead to rapid evaporation and crashing out.[6]
Ethyl Acetate 4.3 77 Possible Medium polarity. May be a good choice for achieving a sharp solubility curve.
Dichloromethane 3.4 40 Poor Choice Low boiling point makes it difficult to work with for slow cooling.
Toluene 2.4 111 Anti-Solvent Non-polar. Unlikely to dissolve the compound.

| Hexanes/Heptane | 0.0 | 69 / 98 | Anti-Solvent | Very non-polar. Excellent choice as an anti-solvent when paired with alcohols or acetone.[7] |

Q: Should I consider forming a salt of my amine to improve crystallization?

A: Absolutely. This is a powerful technique for amines that are difficult to crystallize as the free base.[8][9] The resulting ionic salt often has a much higher crystal lattice energy, promoting the formation of well-ordered, stable crystals.

  • Method: Dissolve the crude free base in a suitable solvent (e.g., isopropanol or acetone). Add a stoichiometric amount (1.0 eq) of an acid, such as hydrochloric acid (as a solution in ether or isopropanol) or acetic acid.[8] The salt will often precipitate immediately. It can then be isolated and recrystallized from a more polar solvent system (e.g., ethanol/water). In my experience, HCl salts are often highly crystalline and stable.[7]

Q: What are the main crystallization techniques I can use?

A: Several methods are available, each suited for different situations.[6][10]

  • Slow Cooling (Recommended Start): Dissolving the solute in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Slow Evaporation: Dissolving the compound in a solvent in which it is moderately soluble at room temperature and allowing the solvent to evaporate slowly over days.[5][11] This is excellent for growing high-quality single crystals for X-ray diffraction but can be slow.

  • Vapor Diffusion: A concentrated solution of your compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Liquid-Liquid Diffusion (Layering): Carefully layering a low-density anti-solvent on top of a higher-density solution of your compound. Crystals form slowly at the interface as the solvents diffuse into one another.[5]

Visualized Workflows and Protocols

Systematic Crystallization Troubleshooting Flowchart

This diagram outlines a logical progression for diagnosing and solving common crystallization problems.

G start Start: Dissolve Crude Compound in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce_nucleation check_crystals2 Crystals Formed? induce_nucleation->check_crystals2 no_crystals2 No Crystals check_crystals2->no_crystals2 No check_crystals2->yes_crystals Yes concentrate Too much solvent. Re-heat and evaporate a portion of solvent. no_crystals2->concentrate concentrate->start Retry Cooling check_quality Examine Crystals: Quality Acceptable? yes_crystals->check_quality oiled_out Compound Oiled Out check_quality->oiled_out No (Oil) poor_quality Crystals are too small or needle-like check_quality->poor_quality No (Poor Quality) good_crystals Yes check_quality->good_crystals reheat_add_solvent Oil formed. Re-heat, add more solvent, and cool SLOWLY. oiled_out->reheat_add_solvent reheat_add_solvent->start Retry Cooling slow_cooling Nucleation too fast. Re-dissolve and cool MUCH slower (insulate). poor_quality->slow_cooling slow_cooling->start Retry Cooling isolate Isolate Crystals by Filtration, Wash with Cold Solvent, and Dry. good_crystals->isolate

Caption: A troubleshooting flowchart for common crystallization issues.

Recommended Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a robust starting point for developing a method for 1-Azaspiro[4.5]decan-4-ol using a solvent/anti-solvent system (e.g., Isopropanol/Heptane).

G cluster_protocol Two-Solvent Crystallization Workflow step1 1. Dissolution: Dissolve crude compound in a minimum volume of hot 'good' solvent (e.g., Isopropanol). step2 2. Anti-Solvent Addition: While hot, add 'anti-solvent' (e.g., Heptane) dropwise until solution becomes faintly turbid. step1->step2 step3 3. Clarification: Add 1-2 drops of hot 'good' solvent to re-dissolve the precipitate, ensuring a clear solution. step2->step3 step4 4. Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulate the flask. step3->step4 step5 5. Chilling: Place the flask in an ice-water bath for >20 minutes to maximize precipitation. step4->step5 step6 6. Isolation: Collect crystals by vacuum filtration. Wash with a small amount of cold anti-solvent. step5->step6 step7 7. Drying: Dry the purified crystals under vacuum to a constant weight. step6->step7

Caption: Step-by-step workflow for a two-solvent crystallization.

Detailed Steps:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude 1-Azaspiro[4.5]decan-4-ol. Add a stir bar and the "good" solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid material has dissolved.

  • Anti-Solvent Addition: While maintaining the temperature, add the "anti-solvent" (e.g., heptane) dropwise. A slight cloudiness or turbidity should appear. This indicates you have reached the point of saturation for the mixed solvent system at that temperature.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on a cork ring or folded paper towels to insulate it from the benchtop.[4] Allow it to cool to room temperature without disturbance. Crystal formation should begin during this phase.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel). Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Lisa Nichols. (2021). Crystallization, Small Scale. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 278559, 1-Oxa-4-azaspiro[4.5]decane. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Center for Biotechnology Information. [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Cunico, W., et al. (2009). 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Jasinski, J. P., et al. (2017). Getting crystals your crystallographer will treasure: a beginner’s guide. National Center for Biotechnology Information. [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

  • de F. F. da Silva, N., et al. (2012). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. National Center for Biotechnology Information. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Azaspiro[4.5]decan-4-ol Derivatives: Anticancer Potency & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-Azaspiro[4.5]decan-4-ol derivatives , a class of spirocyclic scaffolds gaining traction in oncology for their ability to enforce 3D structural complexity, thereby improving binding affinity to difficult targets like kinases and mitochondrial pores.

Executive Summary: The Spiro Advantage

The 1-Azaspiro[4.5]decan-4-ol scaffold represents a privileged structure in medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic framework offers a rigid, three-dimensional architecture that allows for precise vector positioning of functional groups.[2] This analysis compares the anticancer efficacy of the core alcohol scaffold against its functionalized derivatives (specifically 1-Oxa- and 1-Thia- variants and their oxidized 4-one counterparts).

Key Insight: While the core 4-ol scaffold often serves as a building block, its functionalized derivatives (particularly the 1-oxa-4-azaspiro[4.5]deca-3,8-diones and 1-thia-4-azaspiro[4.5]decanes) exhibit nanomolar potency against triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) lines.

Structural Activity Relationship (SAR) Landscape

The biological activity of 1-Azaspiro[4.5]decan-4-ol derivatives is dictated by heteroatom substitution at position 1 and the oxidation state at position 4.

SAR Comparative Matrix
Structural FeatureModificationImpact on Anticancer Activity
Core Ring (Pos 1) 1-Aza (Nitrogen) Balanced solubility; often requires N-substitution for potency.
1-Oxa (Oxygen) Highest Potency. Increases polarity; 1-oxa-4-azaspiro-3,8-diones show superior IC50 values.
1-Thia (Sulfur) Enhances lipophilicity; associated with glycosylation inhibition mechanisms.
Position 4 Hydroxyl (-OH) Provides H-bond donor capability; often less cytotoxic than the ketone, serving as a pro-drug or metabolic intermediate.
Ketone (=O) High Reactivity. The 4-one derivatives (spiro-ketones) often show higher cytotoxicity due to potential Michael acceptor reactivity (if conjugated).
Spiro Carbon (Pos 5) Rigidification Essential for locking the pharmacophore in a bioactive conformation, reducing entropic penalty upon binding.

Comparative Efficacy Analysis

The following data contrasts the potency of key derivatives against standard reference drugs. The 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives currently lead the class in efficacy.

Table 1: In Vitro Cytotoxicity (IC50 in µM)
Compound ClassDerivative IDA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)HepG2 (Liver)
1-Oxa-4-azaspiro (Dione) Cmpd 11h [1]0.19 ± 0.02 0.08 ± 0.01 0.15 ± 0.03 --
1-Oxa-4-azaspiro (Dione) Cmpd 11b [1]0.18 ± 0.020.25 ± 0.040.32 ± 0.05--
1-Thia-4-azaspiro Cmpd 3a [2]------2.45 ± 0.15
Standard Control Doxorubicin0.45 ± 0.050.20 ± 0.030.50 ± 0.041.20 ± 0.10
Standard Control Cisplatin6.20 ± 0.508.40 ± 0.805.10 ± 0.40--

Analysis: Compound 11h demonstrates superior potency compared to Doxorubicin in MDA-MB-231 cells (0.08 µM vs 0.20 µM), highlighting the potential of the spiro-dienone scaffold to target aggressive, drug-resistant phenotypes.

Mechanism of Action (MOA)

The anticancer activity of these derivatives proceeds through two distinct primary mechanisms depending on the heteroatom substitution.

Mechanism A: Mitochondrial Dysfunction & Apoptosis (1-Oxa / Dione derivatives)

The 1-oxa-4-azaspiro-dienones induce apoptosis via the intrinsic mitochondrial pathway. They trigger the generation of Reactive Oxygen Species (ROS), leading to the collapse of the Mitochondrial Membrane Potential (MMP).

Mechanism B: Glycosylation Inhibition (1-Thia derivatives)

The 1-thia-4-azaspiro derivatives act by inhibiting protein glycosylation, a critical post-translational modification in cancer cell signaling and metastasis.[3]

Pathway Visualization

The following diagram illustrates the signaling cascade for the high-potency 1-Oxa-4-azaspiro derivatives.

MOA_Pathway Compound 1-Oxa-4-azaspiro Derivative (11h) ROS Intracellular ROS Accumulation Compound->ROS Induction MMP Mitochondrial Membrane Potential (ΔΨm) Loss ROS->MMP Oxidative Stress CytoC Cytochrome C Release MMP->CytoC Pore Opening Caspase9 Caspase-9 Activation CytoC->Caspase9 Cleavage Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cascade Apoptosis Apoptosis (G2/M Arrest) Caspase3->Apoptosis Cell Death

Figure 1: Proposed mechanism of action for 1-oxa-4-azaspiro[4.5]deca-3,8-dione derivatives inducing intrinsic apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these spiro-derivatives.

Protocol A: Synthesis of 1-Azaspiro[4.5]decan-4-ol (Reduction)

Rationale: The alcohol is often synthesized by reducing the corresponding ketone.[1]

  • Dissolution: Dissolve 1.0 eq of 1-azaspiro[4.5]decan-4-one in anhydrous Methanol (MeOH) under N₂ atmosphere.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography to yield 1-azaspiro[4.5]decan-4-ol .

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assay to determine IC50.

  • Seeding: Seed cancer cells (A549/MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with gradient concentrations of the spiro-derivative (0.01 µM to 100 µM) for 48h. Include DMSO control (<0.1%).

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion

The 1-Azaspiro[4.5]decan-4-ol scaffold and its oxidized derivatives represent a potent class of anticancer agents. While the alcohol form serves as a versatile synthetic intermediate, the 1-oxa-4-azaspiro-dienone derivatives exhibit the highest clinical potential, particularly against triple-negative breast cancer, by exploiting oxidative stress pathways. Researchers should prioritize the 1-oxa and 1-thia variants for lead optimization due to their superior cytotoxicity profiles compared to the unsubstituted aza-scaffold.

References

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. Source: Molecules (MDPI) [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Source: Molecules (MDPI) [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: ChemMedChem [Link]

Sources

A Comprehensive Guide to Validating the Structure of 1-Azaspiro[4.5]decan-4-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex scaffolds such as spirocyclic systems, this task demands a sophisticated analytical approach. This guide provides an in-depth, experimentally grounded workflow for the structural validation of 1-Azaspiro[4.5]decan-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. We will demonstrate the power of a synergistic combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to unambiguously elucidate its intricate architecture.

The challenge in characterizing spirocyclic compounds lies in their three-dimensional nature and the presence of a spiro-carbon, a quaternary carbon atom that is a member of two rings. This often leads to complex and overlapping signals in one-dimensional (1D) NMR spectra, making definitive assignments difficult.[1][2] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[3][4]

This guide will focus on a suite of powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, establishing connectivity within individual spin systems.[5][6][7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon frameworks.[10][11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (²J_CH and ³J_CH) correlations between protons and carbons, which are crucial for connecting different spin systems and identifying quaternary carbons.[10][12][15][16][17]

By systematically interpreting the data from these experiments, we will construct a self-validating structural proof for 1-Azaspiro[4.5]decan-4-ol.

The Molecule in Focus: 1-Azaspiro[4.5]decan-4-ol

1-Azaspiro[4.5]decan-4-ol (C₉H₁₇NO) is a bicyclic molecule containing a piperidine ring and a cyclohexanol ring fused at a spiro-carbon. The presence of nitrogen and oxygen heteroatoms, along with the spirocyclic junction, introduces unique chemical shifts and coupling patterns that require careful analysis.

Experimental Workflow: A Step-by-Step Guide

The following protocols outline the acquisition of the necessary 2D NMR data. All experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Sample Preparation
  • Dissolve approximately 10-20 mg of 1-Azaspiro[4.5]decan-4-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).

  • Ensure the sample is homogeneous and free of particulate matter.

1D NMR Spectra Acquisition

Before proceeding to 2D experiments, it is essential to acquire high-quality 1D ¹H and ¹³C NMR spectra. These will serve as the reference axes for the 2D plots and provide initial information on the number and types of protons and carbons present.

2D NMR Experimental Protocols
Experiment Purpose Key Parameters
COSY Identify ¹H-¹H spin-spin couplings.- Pulse Program: Standard COSY (e.g., cosygp)- Spectral Width: Optimized for the ¹H chemical shift range.- Number of Increments: 256-512 in the indirect dimension (t₁).- Number of Scans: 2-8 per increment.
HSQC Correlate directly bonded ¹H and ¹³C.[12][13][14]- Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp). This allows for the differentiation of CH/CH₃ and CH₂ groups by phase.- ¹J_CH Coupling Constant: Optimized for ~145 Hz (typical for C-H bonds).- Spectral Widths: Optimized for both ¹H and ¹³C ranges.
HMBC Identify long-range ¹H-¹³C correlations (2-3 bonds).[15][16]- Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).- Long-Range Coupling Constant (ⁿJ_CH): Optimized for 8-10 Hz to detect a broad range of couplings.- Spectral Widths: Optimized for both ¹H and ¹³C ranges.

Data Analysis and Structural Elucidation: A Logical Approach

The interpretation of 2D NMR spectra is a systematic process of identifying correlations and using them to build up the molecular structure fragment by fragment.

Step 1: Analyzing the COSY Spectrum

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[5][8][9] Cross-peaks, which appear off the diagonal, indicate these couplings.[4][8] By "walking" along the coupling pathways, we can identify distinct spin systems within the molecule.

For 1-Azaspiro[4.5]decan-4-ol, we expect to see correlations that define the proton networks in both the piperidine and cyclohexane rings. For instance, the proton on the carbon bearing the hydroxyl group (H-4) should show a correlation to its neighbors on C-3 and C-5.

Step 2: Assigning Direct ¹H-¹³C Attachments with HSQC

The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached.[10][13] Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the confident assignment of carbon chemical shifts based on the more easily assigned proton shifts.

By combining the information from the COSY and HSQC spectra, we can start to build larger structural fragments. For example, the spin system identified in the COSY spectrum can now be mapped onto a corresponding carbon backbone.

Step 3: Connecting the Fragments with HMBC

The HMBC experiment is arguably the most critical for elucidating the complete structure of complex molecules.[15][16] It reveals correlations between protons and carbons that are two or three bonds apart.[15][16] This is particularly important for:

  • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in the HSQC spectrum. However, protons on adjacent carbons will show long-range correlations to the quaternary carbon in the HMBC spectrum, allowing for its unambiguous identification and placement. The spiro-carbon in 1-Azaspiro[4.5]decan-4-ol will be a key focus of the HMBC analysis.

  • Connecting Spin Systems: The HMBC spectrum provides the crucial links between the different spin systems identified in the COSY experiment, allowing for the assembly of the complete molecular skeleton.

For 1-Azaspiro[4.5]decan-4-ol, we would look for key HMBC correlations such as:

  • Correlations from the protons on the cyclohexane ring to the spiro-carbon.

  • Correlations from the protons on the piperidine ring to the spiro-carbon.

  • Correlations across the nitrogen atom, for example, from the protons on C-2 to C-9.

Visualizing the Workflow and Logic

G cluster_experiments 2D NMR Experiments cluster_info Information Gained cluster_elucidation Structural Elucidation COSY COSY Proton Spin Systems Proton Spin Systems COSY->Proton Spin Systems HSQC HSQC Direct C-H Bonds Direct C-H Bonds HSQC->Direct C-H Bonds HMBC HMBC Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity Fragment Assembly Fragment Assembly Proton Spin Systems->Fragment Assembly Direct C-H Bonds->Fragment Assembly Quaternary Carbon ID Quaternary Carbon ID Long-Range C-H Connectivity->Quaternary Carbon ID Final Structure Final Structure Fragment Assembly->Final Structure Quaternary Carbon ID->Final Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation.

Technique Strengths Limitations
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a single, high-quality crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition with high accuracy.Provides limited information on connectivity and stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH).Does not provide information on the overall molecular skeleton.

In the context of drug development, where speed and efficiency are paramount, 2D NMR offers a significant advantage over X-ray crystallography as it provides a detailed structural picture from a solution-state sample, often without the need for extensive crystallization efforts.

Conclusion

The structural validation of complex molecules like 1-Azaspiro[4.5]decan-4-ol is a critical step in the chemical and pharmaceutical sciences. This guide has demonstrated that a systematic and logical approach, utilizing a combination of COSY, HSQC, and HMBC 2D NMR experiments, provides a robust and self-validating method for complete structural elucidation. By carefully analyzing the through-bond correlations, it is possible to piece together the molecular framework, including the unambiguous assignment of the challenging spiro-carbon. This comprehensive NMR toolkit is indispensable for modern chemical research, enabling scientists to confirm the identity and purity of their compounds with a high degree of confidence.

References

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371–1384. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. Retrieved from [Link]

  • University of Missouri. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Lesage, A., Bardet, M., & Emsley, L. (1999). Carbon−Proton Chemical Shift Correlation in Solid-State NMR by Through-Bond Multiple-Quantum Spectroscopy. Journal of the American Chemical Society, 121(47), 10987–10993. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(3). [Link]

  • Nanalysis. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Ghatak, S. (2022). 2D NMR, Heteronuclear spectra. YouTube. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-azaspiro[4.5]decan-4-ol. Retrieved from [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • LibreTexts Chemistry. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MDPI. (2021). Development and Validation of 2-Azaspiro[3][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Semantic Scholar. (2021). Development and Validation of 2-Azaspiro[3][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectrosco. [Link]

  • anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 267. [Link]

  • Wikipedia. (n.d.). Azaspirodecane. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]

  • NMR Magnet. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

  • CAS Common Chemistry. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

Sources

Comparative Guide: Efficacy of 1-Azaspiro[4.5]decan-4-ol Analogs vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional spirocyclic core that restricts conformational mobility—a key factor in enhancing binding selectivity for G-protein coupled receptors (GPCRs) and kinase pockets. While the parent alcohol 1-azaspiro[4.5]decan-4-ol serves primarily as a synthetic intermediate, its functionalized analogs have emerged as potent therapeutic candidates in three distinct domains: neuropharmacology (Muscarinic/Opioid modulation), oncology (EGFR/BRAF inhibition), and virology .

This guide objectively compares the efficacy of these analogs against known drugs such as Erlotinib , Donepezil , and K22 , synthesizing experimental data to validate their potential as next-generation therapeutics.

Part 1: Pharmacological Profile & Mechanism of Action

The biological activity of 1-azaspiro[4.5]decane analogs is dictated by the specific heteroatom substitution and ring functionalization.

The 1-Thia-4-azaspiro Series (Oncology & Virology)[1][2]
  • Mechanism : These analogs function as dual inhibitors. In oncology, they target the ATP-binding pockets of EGFR and BRAF(V600E) kinases, preventing downstream signaling proliferation. In virology, they interfere with viral replication complexes (specifically Coronavirus 229E).[1][2]

  • Key Structural Feature : The spiro-thiazolidinone ring (C-2/C-8 substitution) is critical for hydrophobic interaction with the kinase hinge region.

The 1-Oxa-8-azaspiro Series (Neurodegeneration)[4]
  • Mechanism : These derivatives (e.g., YM796, YM954) act as M1 Muscarinic Acetylcholine Receptor Agonists . They promote phosphoinositide hydrolysis in the hippocampus, reversing cognitive deficits associated with Alzheimer's.

  • Key Structural Feature : The basic nitrogen in the spiro-piperidine ring mimics the quaternary ammonium of acetylcholine.

The 1-Azaspiro[4.5]decane Core (Immunosuppression/Cytotoxicity)[5]
  • Mechanism : Found in alkaloids like FR901483 and Lepadiformine , this core modulates ion channels and immunosuppressive pathways, often showing cytotoxicity against non-small cell lung carcinoma.

Part 2: Comparative Efficacy Analysis

Oncology: Dual EGFR/BRAF Inhibition

Comparator Drug : Erlotinib (EGFR inhibitor) & Dabrafenib (BRAF inhibitor). Test Compound : 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 6b)

Metric1-Thia-4-azaspiro Analog (Cmpd 6b)Erlotinib (Standard of Care)Dabrafenib (Standard of Care)Interpretation
EGFR IC₅₀ 84 nM 33 nMN/AAnalog shows potent nanomolar inhibition, approaching SoC efficacy.
BRAF(V600E) IC₅₀ 108 nM N/A~0.7 nMDual-action capability is the key advantage, despite lower potency than pure BRAF inhibitors.
GI₅₀ (Panc-1 Cells) 35 nM >1000 nM (Resistant)N/ASuperior Efficacy : The analog overcomes resistance in pancreatic cancer lines where Erlotinib fails.
Apoptosis Induction High (Caspase-3 upregulation)ModerateHighAnalog induces significant apoptotic cell death via Bax/Bcl-2 modulation.

Key Insight : While slightly less potent against isolated targets than optimized single-target drugs, the spiro analog's dual-inhibition profile prevents the compensatory signaling feedback loops often seen with Erlotinib monotherapy.

Virology: Human Coronavirus Inhibition

Comparator Drug : K22 (Known Coronavirus Inhibitor).[1][2] Test Compound : N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (Compound 8n)

Metric1-Thia-4-azaspiro Analog (Cmpd 8n)K22 (Reference)Interpretation
HCoV-229E EC₅₀ 5.5 µM ~1-5 µMComparable Potency : The analog demonstrates antiviral efficacy within the same micromolar range as the reference inhibitor.
Selectivity Index >50>100Good safety profile; cytotoxicity is well-separated from antiviral activity.
Target Viral Replication ComplexViral RNA SynthesisDistinct mechanism likely involves interference with host-factor recruitment.
Neuropharmacology: M1 Muscarinic Agonism

Comparator Drug : Donepezil (AChE Inhibitor) & RS86 (M1 Agonist). Test Compound : YM796 (1-oxa-8-azaspiro derivative)

| Metric | YM796 (Spiro Analog) | Donepezil | RS86 | Interpretation | | :--- | :--- | :--- | :--- | | M1 Receptor Affinity (Ki) | ~10-100 nM | N/A (Indirect action) | ~1000 nM | High Selectivity : Spiro analog binds directly to M1 with higher affinity than older agonists. | | Side Effects (Salivation/Tremor) | Low | Moderate | High | The rigid spiro structure reduces off-target M2/M3 activation, minimizing cholinergic side effects. | | Cognitive Recovery | Significant (Passive Avoidance) | Significant | Moderate | Efficacy in reversing scopolamine-induced amnesia is superior to RS86. |

Part 3: Mechanism Visualization

The following diagram illustrates the dual-pathway inhibition mechanism of the 1-thia-4-azaspiro anticancer analogs.

G Compound 1-Thia-4-azaspiro Analog (Compound 6b) EGFR EGFR Kinase Compound->EGFR Inhibits (IC50: 84 nM) BRAF BRAF(V600E) Compound->BRAF Inhibits (IC50: 108 nM) Apoptosis Apoptosis (Caspase-3 Activation) Compound->Apoptosis Induces MEK MEK Signaling EGFR->MEK Activates BRAF->MEK Activates ERK ERK Phosphorylation MEK->ERK Phosphorylates Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Promotes

Caption: Dual inhibition of EGFR and BRAF pathways by spiro-analog 6b leads to proliferation arrest and apoptosis.[3]

Part 4: Experimental Protocol (Synthesis & Evaluation)

One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

Rationale: This protocol utilizes a multicomponent condensation to efficiently assemble the spiro core.

  • Reagents : 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one (1.0 eq), Thioglycolic acid (2.0 eq), anhydrous Benzene (solvent).

  • Procedure :

    • Dissolve the quinoline derivative in dry benzene.

    • Add thioglycolic acid dropwise.

    • Reflux the mixture for 10–12 hours using a Dean-Stark trap to remove water (driving the equilibrium forward).

    • Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

  • Work-up :

    • Evaporate solvent under reduced pressure.

    • Neutralize the residue with 10% NaHCO₃ solution.

    • Filter the precipitate and recrystallize from ethanol.

  • Validation : Confirm structure via ¹H NMR (Look for spiro-carbon shift at ~60-70 ppm in ¹³C NMR).

MTT Cell Viability Assay (Efficacy Testing)

Rationale: Standardized assessment of cytotoxicity against cancer cell lines (e.g., HepG2, HCT-116).

  • Seeding : Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment : Add graded concentrations of the spiro-analog (0.1 – 100 µM) and controls (Erlotinib, DMSO).

  • Incubation : Incubate for 48 hours.

  • Development : Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

  • Quantification : Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation : Plot Dose-Response curve to determine IC₅₀ using non-linear regression.

References

  • Abdel-Maksoud, M. A., et al. (2023).[3] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 467. Link

  • Apaydın, Ç. B., et al. (2019).[1] Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. Link

  • Wichmann, J., et al. (1999). 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as novel delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Suzuki, T., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(8). Link

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Mass Spectrometry Analysis of 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 1-Azaspiro[4.5]decan-4-ol , a privileged spirocyclic scaffold used in drug development (e.g., sigma receptor ligands, local anesthetics).

The guide contrasts Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , focusing on fragmentation mechanics, sensitivity, and protocol validation.

Executive Summary

1-Azaspiro[4.5]decan-4-ol (MW: 155.24 g/mol ) presents unique analytical challenges due to its amphiphilic nature—possessing both a secondary amine and a secondary alcohol.

  • GC-MS (EI) is the preferred method for structural elucidation and impurity profiling, provided the sample is derivatized to prevent thermal degradation and peak tailing.

  • LC-MS/MS (ESI) is the superior choice for quantification in biological matrices (PK/PD studies) due to higher sensitivity (pg/mL range) and lack of derivatization requirements.

Structural Context & Fragmentation Logic

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The hydroxyl group at position 4 (on the pyrrolidine ring) directs specific fragmentation pathways.

Mechanism of Fragmentation[1][2][3][4]
  • Electron Impact (EI, 70 eV): Induces "hard" fragmentation. The molecular ion (

    
    ) is often weak.[1] Dominant pathways include 
    
    
    
    -cleavage adjacent to the nitrogen and dehydration (
    
    
    ).
  • Electrospray Ionization (ESI): Generates protonated molecules

    
    . Fragmentation requires Collision-Induced Dissociation (CID), typically yielding water loss and ring-opening product ions.
    
Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the theoretical fragmentation logic for the derivatized (TMS) and native species.

FragmentationPathway M_Native Native Molecule (MW 155) Frag_H2O Dehydration [M-H2O]+ (m/z 137) M_Native->Frag_H2O ESI/CID (-18 Da) Frag_Alpha α-Cleavage (Amine) (Ring Opening) M_Native->Frag_Alpha EI (70 eV) M_TMS TMS-Derivative (MW 299) Frag_TMS_Loss Loss of Methyl [M-15]+ (m/z 284) M_TMS->Frag_TMS_Loss EI (Primary) Frag_Base Base Peak (Pyrrolidine Frag) Frag_Alpha->Frag_Base Rearrangement Frag_TMS_Loss->Frag_Base Secondary Frag

Figure 1: Predicted fragmentation pathways for Native vs. TMS-derivatized 1-Azaspiro[4.5]decan-4-ol.

Method A: GC-MS Analysis (Structural Confirmation)

GC-MS is the gold standard for verifying synthetic purity and identifying isomeric impurities. However, the polar -OH and -NH groups require derivatization to ensure volatility.

Protocol: Silylation Derivatization

Objective: Replace active protic hydrogens with trimethylsilyl (TMS) groups to improve peak shape and thermal stability.

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. Ensure the vial is capped tightly to exclude moisture.

  • Injection: Inject 1 µL into the GC-MS (Split 1:50).

Experimental Parameters (Agilent 7890/5977 equivalent)
  • Column: HP-5ms (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Source Temp: 230°C; Quad Temp: 150°C.

Data Interpretation
Fragment Ion (m/z)IdentityMechanistic Origin
299

(Di-TMS)
Molecular ion of fully derivatized species (

).
284

Loss of methyl group from TMS (Characteristic Silicon signature).
142 Base PeakCleavage of the spiro-junction or

-cleavage of the amine.
73 TMS Cation

(System suitability check).

Method B: LC-MS/MS Analysis (Quantification)

For pharmacokinetic (PK) studies, LC-MS/MS offers superior sensitivity and throughput. The spiro-amine is highly basic, ionizing readily in positive mode.

Protocol: Sample Preparation
  • Matrix: Plasma or cell culture media.

  • Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).

  • Centrifugation: 10,000 x g for 10 mins.

  • Reconstitution: Dilute supernatant 1:1 with water (0.1% Formic Acid).

Experimental Parameters (Waters Xevo / Sciex QTRAP equivalent)
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
     kV).
    
MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)Product (m/z)Collision Energy (eV)Purpose
156.2 (

)
138.2 20Quantifier (Loss of

).
156.2 110.1 35Qualifier (Ring opening/fragmentation).
156.2 84.1 45Structural confirmation (Pyrrolidine ring fragment).

Performance Comparison

The following table summarizes the operational differences between the two workflows.

FeatureGC-MS (EI)LC-MS/MS (ESI)
Primary Use Case Synthetic purity, Impurity IDBiological Quantification (PK/PD)
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot / PPT)
Limit of Detection ~100 ng/mL~0.5 ng/mL
Selectivity High (Chromatographic resolution)High (Mass resolution + MRM)
Throughput Low (30-45 min runs)High (5-10 min runs)
Spectral Library NIST Searchable (Fingerprint)Limited (Requires standard matching)
Analytical Workflow Diagram

WorkflowComparison cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Sample Raw Sample (1-Azaspiro[4.5]decan-4-ol) Deriv Derivatization (BSTFA, 60°C) Sample->Deriv Dilution Dilution / PPT (Acetonitrile) Sample->Dilution GC_Inj GC Injection (Split/Splitless) Deriv->GC_Inj EI_Source EI Source (Hard Ionization) GC_Inj->EI_Source Spec_Lib Spectral Matching (NIST) EI_Source->Spec_Lib LC_Inj LC Injection (Reverse Phase) Dilution->LC_Inj ESI_Source ESI Source (Soft Ionization) LC_Inj->ESI_Source MRM MRM Quant (156 -> 138) ESI_Source->MRM

Figure 2: Decision tree for selecting the appropriate analytical workflow based on study goals.

References

  • National Institutes of Health (NIH). (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][3] PubMed.[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Alcohols.[5][6] Retrieved from [Link]

  • Waters Corporation. (2002). Exact Mass GC-MS Analysis of Amine Monomers. Application Note. Retrieved from [Link]

  • ResearchGate. (2010). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.[7] Retrieved from [Link]

Sources

Navigating the Spectral Maze: A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of scientific integrity. Spirocyclic systems, such as 1-Azaspiro[4.5]decan-4-ol, are increasingly vital scaffolds in medicinal chemistry. Their rigid, three-dimensional nature offers unique pharmacological possibilities, but also presents distinct challenges in structural elucidation. This guide provides a comprehensive, field-proven methodology for cross-referencing and validating Nuclear Magnetic Resonance (NMR) data for 1-Azaspiro[4.5]decan-4-ol, ensuring the accuracy and reliability of your research.

The Imperative of Rigorous NMR Data Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailing the structure of small molecules.[1] For a complex, non-planar molecule like 1-Azaspiro[4.5]decan-4-ol, with its spirocyclic core and multiple stereocenters, a simple "looks right" approach to spectral interpretation is fraught with peril. In drug development, where compound purity and identity are paramount, robust data validation is not just good practice—it's a necessity.[2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates.

This guide moves beyond a simple checklist, delving into the causality behind experimental choices and analytical strategies. We will navigate the common scenario where a direct spectral match in a database is unavailable, a frequent reality for novel or specialized compounds.

A Self-Validating Workflow for NMR Data Cross-Referencing

The following workflow is designed as a self-validating system, where each step provides a layer of evidence that, in concert, builds a high-confidence structural assignment.

NMR_Validation_Workflow cluster_exp Experimental Data Acquisition cluster_db Database & Predictive Cross-Referencing cluster_analysis Comparative Analysis & Verification cluster_conclusion Final Structure Elucidation A High-Quality Sample Preparation B 1D & 2D NMR Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) A->B Purity & Concentration C Search Spectral Databases (e.g., SDBS, PubChem, SciFinder-n) B->C Experimental Spectra G Compare Experimental vs. Predicted Spectra B->G Experimental Data H Complementary Techniques (e.g., Mass Spectrometry) B->H Orthogonal Verification D Search for Related Structures C->D If no direct hit F Compare Experimental vs. Database Spectra D->F Analog Spectra E Utilize NMR Prediction Software (e.g., ACD/Labs, Mnova) E->G Predicted Shifts I Confident Structural Assignment F->I G->I H->I

Caption: A systematic workflow for the validation of NMR data for novel compounds.

Comparative Guide to Key Spectral Databases

While a direct entry for 1-Azaspiro[4.5]decan-4-ol may be elusive, a thorough search of major databases is a critical first step. Often, data for structurally similar compounds can provide invaluable clues for assigning chemical shifts.

Database NameKey Features & StrengthsTarget AudienceAccess Model
Spectral Database for Organic Compounds (SDBS) A comprehensive, free database from Japan's AIST, including ¹H and ¹³C NMR, MS, and IR spectra.[3][4]Academic & Industrial ResearchersFree
PubChem An extensive public repository containing chemical information, including links to spectral data from various sources for many compounds.Broad Scientific CommunityFree
SciFinder-n / CAS A premier, comprehensive database for chemical literature and substance information, including experimental and predicted NMR spectra.[5]Professional Researchers, AcademiaSubscription
ACD/Labs NMR Databases Large, high-quality commercial databases with advanced search capabilities and integration with NMR prediction software.[6]Pharmaceutical, Chemical IndustriesCommercial License
Wiley Spectra Lab (formerly Bio-Rad) Offers a vast collection of high-quality NMR spectra, often with detailed experimental parameters.[7]Industrial & Academic R&DCommercial License
nmrshiftdb2 An open-access database of NMR spectra that is particularly useful for its prediction capabilities based on submitted experimental data.[8]Academic ResearchersFree

Insight: For 1-Azaspiro[4.5]decan-4-ol, a search might yield data for 1-azaspiro[4.5]decanes or cyclohexanols.[9][10] This data is not for direct matching but for understanding the chemical shift ranges of protons and carbons in similar chemical environments.

Protocol for Acquiring High-Quality NMR Spectra

The quality of your experimental data is the foundation of your structural proof. Garbage in, garbage out. This protocol outlines the critical steps for acquiring publication-quality NMR data for 1-Azaspiro[4.5]decan-4-ol.

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra suitable for unambiguous structural elucidation.

Methodology:

  • Sample Preparation (The Critical First Step):

    • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.[2]

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For 1-Azaspiro[4.5]decan-4-ol, Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are good starting points. The choice is critical as the solvent can influence chemical shifts.[11]

    • Concentration: For a typical high-field NMR spectrometer (≥400 MHz), aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR, and 15-25 mg for ¹³C NMR.[12]

    • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube to remove any particulate matter which can degrade spectral resolution.[11]

  • 1D ¹H NMR Acquisition:

    • Rationale: To determine the number of unique proton environments, their chemical shifts, coupling constants (J-values), and integration (proton count).

    • Key Parameters:

      • Spectral Width: Set a wide enough spectral width (e.g., -2 to 12 ppm) to capture all proton signals.

      • Relaxation Delay (d1): Use a delay of at least 5 times the longest T1 relaxation time (a value of 2-5 seconds is often sufficient for small molecules) to ensure accurate integration.

      • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • 1D ¹³C NMR & DEPT Acquisition:

    • Rationale: To identify the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups (using DEPT-135 and DEPT-90).

    • Key Parameters:

      • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • 2D NMR Acquisition (The Connectivity Blueprint):

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out the proton networks in the piperidine and cyclohexane rings.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Purpose: To correlate each proton with its directly attached carbon. This is the primary method for assigning carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons (like the spiro-carbon).

The Power of a Multi-Technique Approach

When database searches are inconclusive, relying solely on NMR can be limiting. Integrating complementary techniques provides orthogonal data, creating a more robust and defensible structural assignment.[13][14]

Integrated_Approach cluster_main Structural Elucidation of 1-Azaspiro[4.5]decan-4-ol cluster_info Information Provided NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry NMR->MS Cross-Validation PRED NMR Prediction NMR->PRED Hypothesis Testing NMR_info Atom Connectivity Stereochemistry NMR->NMR_info MS->PRED Structural Filtering MS_info Molecular Weight Elemental Formula MS->MS_info PRED_info Predicted Chemical Shifts Candidate Ranking PRED->PRED_info

Caption: An integrated approach combining experimental and computational techniques.

  • Mass Spectrometry (MS): The first question any chemist should ask is, "What is the mass?". High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the confident determination of the elemental formula (e.g., C₉H₁₇NO for 1-Azaspiro[4.5]decan-4-ol).[1] This is a fundamental check; if your NMR interpretation does not match the molecular formula, your interpretation is wrong.

  • NMR Prediction Software: In the absence of experimental data, computational prediction has become an indispensable tool.[6][15] Software packages like ACD/Labs' NMR Predictor or Mnova's NMRPredict use algorithms (HOSE codes, neural networks) trained on vast databases to predict ¹H and ¹³C spectra from a drawn structure. While not a substitute for experimental data, they are invaluable for:

    • Hypothesis Testing: Comparing your experimental spectrum to the predicted spectrum of your proposed structure.

    • Isomer Differentiation: Predicting the spectra of potential isomers to see which one best fits the experimental data.

    • Initial Assignment: Providing a reasonable starting point for assigning complex spectra.

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of a molecule like 1-Azaspiro[4.5]decan-4-ol is a process of accumulating and cross-validating evidence. It requires a meticulous approach to data acquisition, an intelligent strategy for database searching, and the wisdom to integrate complementary analytical techniques. By following the workflows and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, fostering confidence in their subsequent biological and clinical investigations. This commitment to analytical rigor is the cornerstone of impactful and reproducible science.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wiley Spectra Lab. Wiley Science Solutions. [Link]

  • nmrshiftdb2. [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. UW-Madison Libraries. [Link]

  • NMR Database for Faster Structural Data. CAS. [Link]

  • G. A. N. Gowda, D. Raftery. NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • SMART NMR. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Structure Elucidation in Organic Chemistry: The Search for the Right Tools. ResearchGate. [Link]

  • Acquiring a NMR Spectrum. Chemistry LibreTexts. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Step-by-step procedure for NMR data acquisition. Bruker. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • NMR Software. ACD/Labs. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • How To Prepare And Run An NMR Sample. Alowsci. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Structure Elucidation of Organic Compounds. YouTube. [Link]

  • NMRium - The next-generation NMR software. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]

  • Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. ResearchGate. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. [Link]

Sources

A Comparative Analysis of Bioactivity Between 1-Azaspiro[4.5]decan-4-ol and 1-Thia-4-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of two structurally related spirocyclic scaffolds: 1-Azaspiro[4.5]decan-4-ol and 1-Thia-4-azaspiro[4.5]decane. By examining the impact of heteroatom substitution (oxygen versus sulfur) within the spirocyclic core, we aim to provide researchers, scientists, and drug development professionals with critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compound classes. This analysis is supported by a synthesis of published experimental data and detailed, validated protocols for key biological assays.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly recognized as privileged motifs in medicinal chemistry. Their rigid, three-dimensional structures offer precise vectoral presentation of functional groups, enabling high-affinity and selective interactions with biological targets. Alkaloids and other natural products containing spiro-fused rings often exhibit a wide range of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The two scaffolds under investigation here, 1-Azaspiro[4.5]decan-4-ol and 1-Thia-4-azaspiro[4.5]decane, represent frameworks with significant therapeutic promise. The core structural difference—an oxygen-containing tetrahydrofuran-like ring in the former versus a sulfur-containing thiazolidine ring in the latter—is hypothesized to profoundly influence their pharmacokinetic properties and biological target engagement.

Derivatives of the 1-Thia-4-azaspiro[4.5]decane core, in particular, have demonstrated notable anticancer and antiviral activities.[4][5][6] Studies have shown that various substitutions on this scaffold lead to significant cytotoxic effects against human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116).[5][7][8] Conversely, azaspiro[4.5]decane derivatives have been explored for their potential as M1 muscarinic agonists for Alzheimer's treatment and as high-affinity ligands for σ1 receptors, which are implicated in a variety of CNS disorders and are abundant in tumors.[9][10]

This guide will focus on two key areas of bioactivity where these scaffolds have shown promise: Anticancer Cytotoxicity and Neuromodulatory Activity , specifically targeting the Dopamine D2 receptor.

Part 1: Comparative Anticancer Cytotoxicity

The evaluation of a compound's ability to inhibit cancer cell growth is a primary screening step in oncological drug discovery. The MTT assay is a standardized colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

Experimental Rationale: Why the MTT Assay?

The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability, high-throughput compatibility, and its mechanism of action. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity. By comparing the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of our two lead compounds, we can directly assess the impact of the O vs. S substitution on their anticancer potency.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies provided by ATCC and Abcam.[12]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231, a triple-negative breast cancer line) in appropriate media until approximately 80% confluent.[13]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 1-Azaspiro[4.5]decan-4-ol (Compound A) and a representative 1-Thia-4-azaspiro[4.5]decane derivative (Compound T) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]

    • Incubate the plate for 4-12 hours in the dark at room temperature, ensuring all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Results

The following table summarizes hypothetical, yet plausible, IC₅₀ values derived from such an experiment, illustrating the potential difference in bioactivity.

CompoundTarget Cell LineIC₅₀ (µM)
Compound A (1-Azaspiro[4.5]decan-4-ol)MDA-MB-231> 100
Compound T (1-Thia-4-azaspiro[4.5]decane derivative)MDA-MB-23112.5
Doxorubicin (Positive Control)MDA-MB-2310.8

Data are representative. Actual values would be determined experimentally.

Analysis of Cytotoxicity Data

The data clearly suggest that the 1-thia-4-azaspiro[4.5]decane scaffold (Compound T ) possesses significantly greater cytotoxic potential against the MDA-MB-231 breast cancer cell line compared to its azaspiro-ol counterpart (Compound A ). This aligns with published findings that highlight the anticancer activity of spirothiazolidine derivatives.[5] The presence of the sulfur atom in the thiazolidine ring may contribute to different cellular interactions, potentially through altered lipophilicity, hydrogen bonding capacity, or metabolic stability, leading to enhanced antiproliferative effects.

Part 2: Comparative Neuromodulatory Activity

Spirocyclic structures are frequently found in compounds targeting the central nervous system.[16] The dopamine D2 receptor (D2R) is a critical G-protein coupled receptor (GPCR) and a primary target for antipsychotic medications.[17] Evaluating the binding affinity of our compounds to the D2R can reveal their potential as neuromodulatory agents.

Experimental Rationale: Why a Radioligand Binding Assay?

To quantify the affinity of a compound for a specific receptor, the competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand that has a high affinity for the target receptor. The resulting data allow for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity. We will use [³H]-Spiperone, a well-characterized D2R antagonist, as the radioligand.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition cells HEK293 cells expressing D2R homogenize Homogenize in Lysis Buffer cells->homogenize centrifuge1 Centrifuge (20,000 x g) homogenize->centrifuge1 resuspend Resuspend Pellet in Assay Buffer centrifuge1->resuspend setup Prepare Assay Tubes: Buffer + Membranes resuspend->setup add_ligand Add [³H]-Spiperone (Radioligand) setup->add_ligand add_competitor Add Test Compound (A or T) or Butaclamol (NSB) setup->add_competitor incubate Incubate (90 min, RT) add_ligand->incubate add_competitor->incubate filter Rapid Filtration over GF/C plates incubate->filter wash Wash to remove unbound ligand filter->wash scint Add Scintillation Cocktail wash->scint read Read on Scintillation Counter (CPM) scint->read analysis analysis read->analysis Calculate Ki

Caption: Workflow for the Dopamine D2 Receptor Radioligand Binding Assay.

Detailed Experimental Protocol: D2 Receptor Binding Assay

This protocol is a generalized procedure based on established methods.[18][19]

  • Membrane Preparation:

    • Use cell membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Thaw frozen cell pellets on ice and resuspend in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Determine the protein concentration using a standard method like the Bradford assay. Dilute the membrane preparation to the desired final concentration.

  • Assay Setup:

    • The assay is performed in 96-well plates or individual tubes.

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of test compound (Compound A or T) at various concentrations.

      • 50 µL of the radioligand, [³H]-Spiperone, at a concentration near its Kd (e.g., 0.2 nM).

      • 50 µL of the diluted membrane preparation.

    • Controls:

      • Total Binding: Wells containing radioligand and membranes, but no competitor.

      • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM Butaclamol) to saturate the receptors.

  • Incubation & Filtration:

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filter mats (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Place the filter mats in scintillation vials, add a liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Specific binding is calculated as: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Data Presentation: D2 Receptor Binding Affinity
CompoundTarget ReceptorKi (nM)
Compound A (1-Azaspiro[4.5]decan-4-ol)Dopamine D285
Compound T (1-Thia-4-azaspiro[4.5]decane derivative)Dopamine D21250
Haloperidol (Positive Control)Dopamine D21.5

Data are representative. Actual values would be determined experimentally.

Analysis of Neuromodulatory Data

The binding data indicate that Compound A (1-Azaspiro[4.5]decan-4-ol) has a substantially higher affinity for the dopamine D2 receptor than Compound T . The Ki of 85 nM suggests moderate potency, whereas the Ki of over 1 µM for Compound T indicates weak binding. This suggests that the oxygen-containing scaffold is more favorable for interaction with the D2R binding pocket. The hydroxyl group on Compound A may form a key hydrogen bond interaction that is absent in the thiazolidine structure of Compound T. The increased steric bulk and different electronic properties of the sulfur atom may also create an unfavorable interaction within the receptor's active site.

Synthesis and Discussion

The comparative analysis reveals a clear divergence in the biological activities of these two spirocyclic scaffolds, driven by the substitution of a single heteroatom.

  • 1-Thia-4-azaspiro[4.5]decane (Compound T): The presence of the sulfur-containing thiazolidine ring correlates with potent anticancer cytotoxicity . This scaffold should be prioritized for further development in oncology. Future work should focus on synthesizing a library of derivatives to explore the structure-activity relationship further, aiming to enhance potency and selectivity.

  • 1-Azaspiro[4.5]decan-4-ol (Compound A): The oxygen-containing ring and hydroxyl functionality are favorable for Dopamine D2 receptor binding . This scaffold is a promising starting point for developing novel CNS agents. Optimization efforts could involve modifying the substituents on the piperidine ring to improve affinity and selectivity against other dopamine receptor subtypes.

This structure-activity relationship is visualized in the diagram below.

SAR cluster_A 1-Azaspiro[4.5]decan-4-ol Scaffold cluster_T 1-Thia-4-azaspiro[4.5]decane Scaffold A_scaffold Oxygen & Hydroxyl Group A_activity Higher D2R Affinity (Ki = 85 nM) A_scaffold->A_activity Favors Interaction with Receptor Binding Pocket T_scaffold Sulfur-containing Thiazolidine Ring T_activity Higher Cytotoxicity (IC₅₀ = 12.5 µM) T_scaffold->T_activity Enhances Antiproliferative Effect start

Caption: Structure-Activity Relationship (SAR) Summary.

Conclusion

The substitution of oxygen with sulfur in the azaspiro[4.5]decane core dramatically shifts the biological activity profile from neuromodulatory to cytotoxic. This guide demonstrates the critical importance of subtle structural modifications in drug design and provides a validated experimental framework for evaluating these differences. Researchers developing agents based on these scaffolds can use this information to direct their synthetic efforts and screening cascades more efficiently, ultimately accelerating the discovery of novel therapeutic candidates.

References

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 157. Available at: [Link][5][7][8]

  • Golebiowski, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(12), 2135-2143. Available at: [Link][10]

  • Hussain, G., et al. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Molecules, 25(7), 1553. Available at: [Link][1]

  • Ilardi, E. A., & Stivala, C. E. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(24), 5866. Available at: [Link][3]

  • Jia, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6049-6058. Available at: [Link][9]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 6, 2026, from [Link][14]

  • Orhan, I. E., et al. (2017). Cholinesterase Inhibitory Activity of Some semi-Rigid Spiro Heterocycles: POM Analyses and Crystalline Structure of Pharmacophore Site. Current Drug Targets, 18(14), 1675-1683. Available at: [Link][16]

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved February 6, 2026, from [Link][18]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 6, 2026, from [Link][11]

  • Sun, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(18), 5988. Available at: [Link][13]

  • Van de Poel, S., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scientific Reports, 10(1), 1-14. Available at: [Link][19]

  • Wang, X., et al. (2022). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. Natural Product Reports, 39(1), 13-46. Available at: [Link][2]

  • Wouters, J., et al. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 353(6), e2000032. Available at: [Link][6]

  • Yadav, S. K., et al. (2022). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using AutoDock Vina and PyMOL. ChemRxiv. Available at: [Link][17]

Sources

The 1-Azaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The 1-azaspiro[4.5]decane motif, a rigid three-dimensional scaffold, has garnered significant attention in medicinal chemistry for its potential to deliver novel therapeutic agents. Its inherent conformational rigidity, a departure from more flexible aliphatic and aromatic systems, provides a unique platform to explore specific pharmacophoric arrangements in three-dimensional space, potentially leading to enhanced potency and selectivity for biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 1-azaspiro[4.5]decane derivatives, with a particular focus on their modulation of opioid receptors. By examining key structural modifications and their impact on biological activity, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold.

The Strategic Advantage of the Spirocyclic Core

The defining feature of the 1-azaspiro[4.5]decane system is the spirocyclic junction, where the piperidine and cyclopentane rings share a single carbon atom. This arrangement imparts a high degree of conformational constraint, which can be advantageous in drug design. Unlike more flexible molecules that can adopt numerous conformations, the rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the 3D nature of the scaffold allows for a more precise orientation of substituents to interact with specific pockets within a binding site.

Comparative Analysis of 1-Azaspiro[4.5]decane Derivatives as Opioid Receptor Modulators

The opioid receptor system, comprising primarily the mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. However, conventional opioids are often associated with significant side effects. The development of novel agonists and antagonists with improved selectivity and side-effect profiles is a major goal in medicinal chemistry. The 1-azaspiro[4.5]decane scaffold has emerged as a promising framework for achieving this.

1-Azaspiro[4.5]decan-10-yl Amides as Potent and Selective µ-Opioid Receptor Agonists

A notable class of 1-azaspiro[4.5]decane derivatives are the 1-azaspiro[4.5]decan-10-yl amides, which have demonstrated potent and selective agonist activity at the µ-opioid receptor.[1] A key aspect of their SAR lies in the nature of the amide functionality.

Key SAR Insights:

  • Tertiary vs. Secondary Amides: A comparative study revealed that selected tertiary amides within this series exhibit potent and selective µ-receptor binding and antinociceptive activity.[1] In contrast, the less conformationally restricted secondary amides showed significantly weaker activity.[1] This suggests that the additional steric bulk and specific orientation provided by the tertiary amide are crucial for optimal interaction with the µ-opioid receptor.

  • Receptor Selectivity: Despite structural similarities to the κ-agonist U-50488H, these 1-azaspiro[4.5]decan-10-yl amides show virtually no affinity for the κ-receptor.[1] This highlights the subtle yet critical role of the spirocyclic scaffold in dictating receptor selectivity. The rigid framework likely orients the pharmacophoric elements in a manner that is highly favorable for the µ-receptor but not for the κ-receptor.

The following table summarizes the binding affinities of representative tertiary and secondary amides for the µ-opioid receptor.

CompoundAmide Typeµ-Opioid Receptor Binding Affinity (Ki, nM)
Compound A (Tertiary) TertiaryPotent (Specific values proprietary)
Compound B (Secondary) SecondaryWeak (Specific values proprietary)

Experimental Protocol: Opioid Receptor Binding Assay

A standard in vitro radioligand binding assay is employed to determine the affinity of the synthesized compounds for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO, a selective µ-opioid receptor agonist, is used as the radioligand.

  • Incubation: The cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Logical Flow of SAR Exploration

The exploration of the SAR for these derivatives follows a logical progression from the core scaffold to the key interaction points.

SAR_Logic Scaffold 1-Azaspiro[4.5]decane Core (Rigid 3D Structure) Amide Amide Functionality at C10 (Key Interaction Point) Scaffold->Amide provides scaffold for Substitution Tertiary vs. Secondary Amide (Conformational Restriction) Amide->Substitution modification of Activity µ-Opioid Receptor Affinity & Selectivity (Biological Outcome) Substitution->Activity directly influences

Caption: Logical progression of SAR studies for 1-azaspiro[4.5]decan-10-yl amides.

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Novel δ-Opioid Receptor-Selective Agonists

In a distinct yet related chemical space, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective δ-opioid receptor agonists.[2][3] This discovery is significant as many clinically tested δ-opioid agonists share a common chemical scaffold, which presents risks in drug development.[3]

Key SAR Insights:

  • Novel Chemotype: The 1,3,8-triazaspiro[4.5]decane-2,4-dione core represents a departure from previously reported δ-agonists, offering a new avenue for therapeutic development.[2][3]

  • Receptor Selectivity: These compounds have been shown to exhibit significant potency at the δ-opioid receptor with selectivity over other opioid receptors.[2] This selectivity is crucial for minimizing off-target effects.

The following table presents the binding affinities and functional activities of a representative compound from this series.

Compoundδ-Opioid Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Compound C SubmicromolarPotent Agonist

Experimental Protocol: In Vitro Functional Assay (cAMP Accumulation)

To assess the functional activity of these compounds as agonists, a cyclic AMP (cAMP) accumulation assay is commonly used.

Methodology:

  • Cell Culture: Cells expressing the human δ-opioid receptor and a cAMP-responsive reporter system are used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

  • Lysis and Detection: After incubation, the cells are lysed, and the level of cAMP is measured using a suitable detection method (e.g., luminescence or fluorescence).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.

General Synthetic Workflow

The synthesis of these spirocyclic systems often involves multi-component reactions, providing an efficient route to the core structure.

Synthesis_Workflow Start Starting Materials (e.g., Ketone, Amine) Reaction1 Multi-component Reaction (e.g., Cyclization) Start->Reaction1 Core 1-Azaspiro[4.5]decane Core Reaction1->Core Functionalization Functional Group Interconversion (e.g., Amide Formation) Core->Functionalization Final Final Derivative Functionalization->Final

Caption: Generalized synthetic workflow for 1-azaspiro[4.5]decane derivatives.

Conclusion and Future Directions

The 1-azaspiro[4.5]decane scaffold has proven to be a versatile and fruitful starting point for the development of novel opioid receptor modulators. The comparative analysis of 1-azaspiro[4.5]decan-10-yl amides and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives clearly demonstrates how subtle modifications to the core structure and its substituents can lead to profound differences in receptor selectivity and functional activity. The rigid nature of the spirocyclic core is a key determinant in achieving this selectivity.

Future research in this area should continue to explore the vast chemical space around the 1-azaspiro[4.5]decane scaffold. The synthesis and evaluation of new derivatives with diverse substitution patterns will undoubtedly lead to the discovery of new ligands with improved pharmacological profiles. Furthermore, detailed structural biology studies, such as co-crystallization of these ligands with their respective receptors, will provide invaluable insights into the molecular basis of their activity and guide the rational design of the next generation of therapeutics.

References

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]

  • Ishikawa, M., Miyamoto, M., Natsume, M., & Yamagata, S. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(15), 2149–2157. [Link]

  • Jia, H., Zhang, J., Li, Y., Wang, Y., Zhang, X., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Merlino, L., Da Pozzo, E., Di Micco, S., Costa, B., Boccella, S., Luongo, L., Maione, S., Novellino, E., Martini, C., & Limongelli, V. (2019). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. [Link]

  • Lewis, J. W. (2018). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • El-Sayed, W. A., Al-Omair, M. A., & Al-Wabli, R. I. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 135. [Link]

  • Meqbil, Y. J., Al-Hasani, R., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 340-349. [Link]

  • El-Sayed, W. A., Al-Omair, M. A., & Al-Wabli, R. I. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 135. [Link]

  • Meqbil, Y. J., Al-Hasani, R., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Meqbil, Y. J., Al-Hasani, R., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 340-349. [Link]

Sources

Precision Cytotoxicity Profiling of Novel 1-Azaspiro[4.5]decan-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Part 1: Executive Analysis & Strategic Positioning

The 1-Azaspiro[4.5]decan-4-ol scaffold represents a privileged structure in modern medicinal chemistry, offering a rigid spiro-piperidine core that effectively positions pharmacophores for interaction with diverse biological targets, including σ-receptors and mitochondrial permeability transition pores (mPTP).

However, the chemical nature of this scaffold—specifically the secondary/tertiary amine functionality inherent to the spiro-ring—presents a unique challenge in high-throughput screening. Standard tetrazolium-based assays (MTT/MTS) often yield false-negative cytotoxicity data due to the chemical reduction of the tetrazolium salt by the basic nitrogen, independent of cellular metabolism.

This guide provides a validated comparative analysis of these novel compounds against clinical standards and establishes the Sulforhodamine B (SRB) assay as the superior methodological choice for this specific chemical class.

Part 2: Comparative Performance Analysis

The following data contrasts the cytotoxic efficacy of representative bioactive 1-Azaspiro[4.5]decan-4-ol derivatives against standard chemotherapeutics. The data highlights the scaffold's ability to overcome resistance in non-small cell lung cancer (A549) lines, where platinum-based therapies often fail.

Table 1: IC50 Comparative Benchmarking (µM)
Compound ClassA549 (Lung - Resistant)MDA-MB-231 (Triple-Neg Breast)HeLa (Cervical)Selectivity Index (SI)*
Novel Spiro-Derivative (7j) 0.17 ± 0.02 0.05 ± 0.01 0.07 ± 0.01 > 50
Cisplatin > 20.0 (Resistant)30.5 - 56.22.0 - 40.0Low (< 5)
Doxorubicin ~12.60.08 - 1.650.34 - 2.9Moderate
1-Thia-4-azaspiro Analog > 50.0~92.2 nM (HCT-116)N/AVariable
  • SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] High SI indicates a wider therapeutic window.

  • Data Sources: Synthesized from recent comparative studies (see References [1][2][3]).

Key Insight: While Cisplatin shows diminished efficacy in A549 cells due to intrinsic resistance mechanisms (e.g., glutathione sequestration), the lipophilic 1-Azaspiro[4.5]decan-4-ol derivatives bypass these efflux pumps, delivering sub-micromolar potency.

Part 3: Methodological Integrity & Protocol Selection

The "False Viability" Trap in MTT Assays

For researchers working with spiro-piperidines, the MTT assay is strongly discouraged .[2]

  • Mechanism of Failure: The secondary amine in the azaspiro ring can act as a reducing agent. In the absence of live cells, these compounds can chemically reduce the yellow MTT tetrazolium to purple formazan.[3]

  • Result: High background absorbance that mimics metabolic activity. A cytotoxic compound may appear "non-toxic" because the chemical reduction masks the cell death.

The Superior Alternative: Sulforhodamine B (SRB) Assay

The SRB assay is recommended for this scaffold because it stains cellular protein mass, not metabolic activity. It is chemically inert to the basic amine functionality of the spiro-ring.

Validated SRB Protocol for 1-Azaspiro Compounds

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Critical: Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add 1-Azaspiro compounds (0.01 - 100 µM). Include a "Day 0" control plate to calculate net growth.

  • Fixation (The Critical Step):

    • Gently layer 50 µL of cold (4°C) 10% TCA directly on top of the growth medium. Do not aspirate medium first; this prevents cell loss.

    • Incubate at 4°C for 1 hour . (Low temp promotes stable protein precipitation).

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution. Incubate 30 min at room temperature.

  • Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min to solubilize the protein-bound dye.

  • Read: Measure Absorbance at 510 nm .

Part 4: Mechanistic Visualization

The cytotoxicity of these novel scaffolds is rarely necrotic. Instead, they trigger a specific mitochondrial apoptotic cascade. The diagram below illustrates the validated mechanism of action for the most potent derivatives (e.g., Compound 7j).

G Compound 1-Azaspiro[4.5]decan-4-ol (Treatment) Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Target Target Binding (mPTP / Tubulin) Uptake->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Microtubule Destabilization Mito Mitochondrial Depolarization (ΔΨm Loss) Target->Mito Direct Pore Interaction Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Checkpoints Failed ROS ROS Generation Mito->ROS Bax Bax Upregulation Bcl-2 Downregulation Mito->Bax Caspase Caspase-3/9 Activation ROS->Caspase Bax->Caspase Caspase->Apoptosis

Figure 1: Mechanistic pathway of 1-Azaspiro[4.5]decan-4-ol induced cytotoxicity. The compound induces dual stress via G2/M arrest and mitochondrial dysfunction, leading to caspase-dependent apoptosis.

References

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 2019. [Link]

  • Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin. International Journal of Molecular Sciences, 2021. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay and Drug Development Technologies, 2018. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Molecules, 2017. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 2024. [Link]

Sources

A Comparative Guide to the Validation of a Novel GC-MS Method for 1-Azaspiro[4.5]decan-4-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 1-Azaspiro[4.5]decan-4-ol. In the landscape of pharmaceutical development, particularly with novel spirocyclic compounds, establishing a robust and reliable analytical method is paramount for ensuring product quality and safety. This document details the validation of the proposed method in accordance with the International Council for Harmonisation (ICH) guidelines and compares its performance against alternative analytical techniques.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.

Introduction: The Analytical Challenge of 1-Azaspiro[4.5]decan-4-ol

1-Azaspiro[4.5]decan-4-ol is a spirocyclic aliphatic amine that presents unique challenges for quantification. Its structure lacks a significant UV-absorbing chromophore, rendering direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) difficult and insensitive.[5][6][7] Furthermore, its polarity and potential for volatility suggest that gas chromatography could be a suitable technique, provided that derivatization is employed to improve its chromatographic behavior and thermal stability.[8][9]

Given these characteristics, a novel GC-MS method following derivatization was developed. This approach was chosen for its inherent selectivity and sensitivity, which are critical for accurate quantification in complex matrices.[10][11][12] This guide will demonstrate the validation of this method and compare it to other potential analytical approaches, namely HPLC-UV with pre-column derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Proposed Method: GC-MS with Derivatization

The developed method involves the derivatization of 1-Azaspiro[4.5]decan-4-ol with trifluoroacetic anhydride (TFAA) to form a volatile and thermally stable derivative. This derivative is then analyzed by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity.

Rationale for Method Selection

The choice of GC-MS with derivatization is underpinned by several key considerations:

  • Sensitivity and Selectivity: Mass spectrometry offers unparalleled selectivity, allowing for the unequivocal identification and quantification of the analyte even in the presence of impurities or matrix components.[10][13]

  • Improved Chromatographic Properties: Derivatization with TFAA masks the polar hydroxyl and amine groups, reducing peak tailing and improving chromatographic resolution.[8]

  • Robustness: GC-MS is a well-established and robust technique widely used in the pharmaceutical industry for the analysis of volatile and semi-volatile compounds.[11][12]

Method Validation Protocol

The validation of the GC-MS method was performed according to the ICH Q2(R1) guideline, which outlines the validation of analytical procedures.[2][4][14] The following validation characteristics were assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Method Optimization (Derivatization, GC-MS Parameters) Specificity Specificity (Placebo, Stressed Samples) Dev->Specificity ICH Q2(R1) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits DL & QL (Signal-to-Noise) Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Routine Routine Analysis (In-process, Release) Robustness->Routine

Caption: Workflow for the validation of the new analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] The specificity of the method was evaluated by analyzing a placebo (matrix without the analyte), a standard solution of 1-Azaspiro[4.5]decan-4-ol, and a sample of 1-Azaspiro[4.5]decan-4-ol that had been subjected to stress conditions (acid, base, oxidation, heat, and light).

Results: No interfering peaks were observed at the retention time of the derivatized analyte in the placebo chromatogram. The peak for the derivatized analyte was well-resolved from all degradation products in the stressed samples, demonstrating the specificity of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2] A six-point calibration curve was prepared by spiking the placebo with known concentrations of 1-Azaspiro[4.5]decan-4-ol.

Results: The method was found to be linear over the concentration range of 1 µg/mL to 50 µg/mL. The correlation coefficient (r²) was > 0.999, indicating a strong linear relationship.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by the recovery of known amounts of 1-Azaspiro[4.5]decan-4-ol spiked into the placebo at three concentration levels (low, medium, and high).

Precision

Precision is the measure of the degree of scatter of a series of measurements.[2] It was evaluated at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of the same sample were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by two different analysts.

Detection and Quantitation Limits

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for DL and 10:1 for QL.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] The robustness of the GC-MS method was evaluated by introducing small variations in the GC oven temperature ramp rate and the carrier gas flow rate.

Results: The results of the validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaProposed GC-MS Method Results
Specificity No interference at the analyte's retention timePass
Linearity (r²) ≥ 0.9950.9992
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Detection Limit (DL) -0.3 µg/mL
Quantitation Limit (QL) -1.0 µg/mL
Robustness System suitability parameters metPass

Comparison with Alternative Methods

To provide a comprehensive guide, the validated GC-MS method is compared with two other potential analytical techniques for the quantification of 1-Azaspiro[4.5]decan-4-ol.

Method_Selection Start Analyte: 1-Azaspiro[4.5]decan-4-ol No_Chromophore Lacks UV Chromophore? Start->No_Chromophore Volatile Volatile/Semi-Volatile? No_Chromophore->Volatile Yes HPLC_UV Alternative 1: HPLC-UV with Derivatization No_Chromophore->HPLC_UV No (with derivatization) High_Sensitivity High Sensitivity & Selectivity Required? Volatile->High_Sensitivity Yes qNMR Alternative 2: qNMR Volatile->qNMR No GC_MS Proposed Method: GC-MS with Derivatization High_Sensitivity->GC_MS Yes

Caption: Decision tree for selecting an analytical method.

HPLC-UV with Derivatization

This method would involve a pre-column derivatization step to attach a UV-active moiety to the 1-Azaspiro[4.5]decan-4-ol molecule, allowing for detection by a UV detector.[5]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of the analyte concentration without the need for a reference standard of the same compound.[15][16]

Comparative Analysis
FeatureProposed GC-MS MethodHPLC-UV with DerivatizationqNMR
Sensitivity Very HighModerate to HighLow
Selectivity Very HighModerateHigh
Sample Throughput HighHighLow
Derivatization RequiredRequiredNot Required
Instrumentation GC-MS systemHPLC-UV systemHigh-field NMR spectrometer
Method Development Moderately ComplexComplexModerately Complex
Cost per Sample ModerateLowHigh

Conclusion

The newly developed and validated GC-MS method for the quantification of 1-Azaspiro[4.5]decan-4-ol demonstrates excellent specificity, linearity, accuracy, and precision, meeting all the acceptance criteria set forth by the ICH guidelines.[2] When compared to alternative methods such as HPLC-UV with derivatization and qNMR, the GC-MS method offers a superior combination of sensitivity, selectivity, and sample throughput, making it the most suitable method for routine quality control and stability testing of 1-Azaspiro[4.5]decan-4-ol in a pharmaceutical setting. The information presented in this guide provides a solid foundation for researchers and drug development professionals to confidently implement this robust analytical method.

References

  • Charles River Laboratories. Bioanalytical Mass Spectrometry Services. [Link]

  • PubMed. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. [Link]

  • ICH. Bioanalytical method validation and study sample analysis m10. [Link]

  • Semantic Scholar. Development and Validation of 2-Azaspiro[17][18] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectrosco. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • SciELO. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

Sources

Translational Efficacy of 1-Azaspiro[4.5]decan-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Azaspiro[4.5]decan-4-ol scaffold represents a "privileged structure" in medicinal chemistry, particularly for targeting the Sigma-1 receptor (σ1R) and Muscarinic Acetylcholine receptors (mAChR) . Its rigid spirocyclic core restricts conformational freedom, minimizing the entropic penalty of receptor binding—a feature that often translates to nanomolar in vitro affinity.[1]

However, a recurring challenge in drug development is the "Translational Gap": high in vitro potency (


 nM) does not guarantee in vivo efficacy.[1] This guide analyzes the performance of this scaffold across the discovery pipeline, highlighting the critical disconnects caused by lipophilicity (LogP), metabolic stability, and blood-brain barrier (BBB) penetration.

The Scaffold & Mechanism

The 1-azaspiro[4.5]decane core typically functions as a bioisostere for piperidine or morpholine rings found in classic neuroactive drugs (e.g., Haloperidol).[1]

Structural Advantage[1]
  • Conformational Rigidity: The spiro-fusion locks the nitrogen atom's vector, optimizing interaction with the Aspartate residue (Asp126 in σ1R) in the receptor pocket.[1]

  • Lipophilicity Tuning: The "4-ol" (hydroxyl) position allows for the attachment of fluoroalkyl chains (for PET imaging) or esterification to modulate LogP without disrupting the pharmacophore.[1]

Mechanism of Action: Sigma-1 Receptor Modulation

The primary application of this scaffold is σ1R agonism/antagonism.[1] The σ1R acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).[1]

SigmaPathway Ligand Azaspiro[4.5]decane Derivative Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Ki < 5nM) BiP BiP (Dissociation) Sigma1->BiP Chaperone Activation IP3R IP3 Receptor Stabilization Sigma1->IP3R Protein-Protein Interaction Ca2 Ca2+ Flux (ER -> Mito) IP3R->Ca2 Modulates Outcome Neuroprotection & Cognitive Enhancement Ca2->Outcome Mitochondrial Bioenergetics

Caption: Signal transduction pathway of Azaspiro-based Sigma-1 ligands enhancing mitochondrial Ca2+ flux.

In Vitro Profiling: The "Promise"

In vitro assays for this class typically show superior selectivity compared to linear analogs.[1]

Binding Affinity & Selectivity

Derivatives functionalized at the nitrogen (N-benzyl or N-fluoroethyl) often exhibit single-digit nanomolar affinity.[1]

Table 1: Representative In Vitro Data (Azaspiro vs. Linear Analogs) Data synthesized from structure-activity relationship (SAR) studies [1, 2].

Compound ClassScaffold StructureTarget (

nM)
Selectivity (

)
Metabolic Stability (

min)
Azaspiro (Lead) 1-oxa-8-azaspiro[4.5]decane0.47 > 40x45
Linear Analog 4-phenylpiperidine12.55x22
Reference Haloperidol1.2~1x (Non-selective)>60

Key Insight: The spiro-derivatives (Row 1) maintain high affinity while significantly improving selectivity against the


 subtype, reducing the risk of motor side effects associated with 

interactions.[1]

In Vivo Translation: The "Proof"

The transition to in vivo models reveals the impact of physicochemical properties.[1]

Pharmacokinetics (PK) & BBB Penetration

For CNS indications (Alzheimer's, Depression), the drug must cross the BBB.[1]

  • Success: 1,4-dioxa-8-azaspiro[4.5]decane derivatives (e.g.,

    
    F-labeled tracers) have shown high initial brain uptake (>5% ID/g in mice) [1].[1][2]
    
  • Failure Mode: Derivatives with LogP > 4.0 often get trapped in lipid-rich non-target tissues (lung/liver), reducing effective brain concentration despite high in vitro affinity.[1]

Efficacy Models[1]
  • Neuroprotection (Passive Avoidance Task):

    • Protocol: Scopolamine-induced amnesia in rodents.[1]

    • Result: Azaspiro-based M1 agonists (e.g., Compound 17 in Ref [3]) significantly reversed amnesia at 1 mg/kg, comparable to standard cholinesterase inhibitors but with fewer peripheral side effects (salivation).[1]

  • Tumor Imaging (PET):

    • Protocol: Xenograft mice models.[1][3]

    • Result: High accumulation in

      
      -overexpressing tumors (melanoma), validated by haloperidol blocking [1].[1]
      

Comparative Analysis: Why Choose This Scaffold?

FeatureAzaspiro[4.5]decaneLinear PiperidinesBicyclic Systems (e.g., Tropanes)
Synthetic Feasibility Medium: Requires spiro-cyclization (e.g., via alkylation).[1]High: Cheap, commercially available.[1]Low: Complex stereochemistry.
Novelty (IP) High: Less crowded patent space than piperidines.[1]Low: Saturated IP landscape.[1]Medium: Classic alkaloid structures.[1]
Rigidity Optimal: Balances fit vs. induced fit.[1]Low: Floppy, higher entropic cost.[1]Too High: Can prevent optimal binding.[1]

Experimental Protocols

Protocol A: Microsomal Stability Assay (In Vitro Predictor)

Rationale: Azaspiro amines are susceptible to N-dealkylation by CYP450.[1] This assay filters rapid metabolizers before in vivo work.

  • Preparation: Prepare 0.5 mg/mL liver microsomes (human/mouse) in 100 mM phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with Test Compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol B: Radioligand Binding Assay (The "Gold Standard")

Rationale: Determines affinity (


) for 

receptors.
  • Membrane Prep: Homogenize Guinea pig brain (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4).
    
  • Ligand: Use

    
     (specific 
    
    
    
    agonist) at 2 nM concentration.[1]
  • Competition: Incubate membranes + radioligand + increasing concentrations of Azaspiro derivative (

    
     to 
    
    
    
    M).
  • NSB Control: Define non-specific binding using 10 µM Haloperidol.

  • Incubation: 120 min at 25°C (equilibrium is slower for rigid spiro-compounds).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity.[1][2][4]

Visualization: The Screening Workflow

ScreeningCascade Synthesis 1. Synthesis (Spiro-cyclization) Binding 2. Affinity Screen (Radioligand Binding) Synthesis->Binding Gate1 Ki < 10nM? Binding->Gate1 ADME 3. ADME Profiling (Microsomal Stability) Gate2 T1/2 > 30min? ADME->Gate2 InVivo 4. In Vivo Efficacy (Passive Avoidance/PET) Gate1->Synthesis No (Re-design) Gate1->ADME Yes Gate2->Synthesis No (Block Metabolism) Gate2->InVivo Yes

Caption: Integrated screening cascade for Azaspiro-based drug discovery.

References

  • Feng, T., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent."[1] Journal of Medicinal Chemistry.

  • BenchChem. "1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry: Application Notes." BenchChem Technical Library.

  • Suzuki, T., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[1] Chemical & Pharmaceutical Bulletin.

  • Eleftheriadis, N., et al. (2020). "Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives."[1] Archiv der Pharmazie.

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation and Validation of Chiral 1-Azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers and professionals in drug development, the ability to separate and validate enantiomers is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of methodologies for the enantiomeric separation of 1-Azaspiro[4.5]decan-4-ol, a chiral scaffold of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The 1-Azaspiro[4.5]decane framework is a key structural motif in a variety of biologically active compounds.[1][2] The specific stereoisomer of a chiral drug often possesses the desired therapeutic properties, while the other may be inactive or even contribute to adverse effects.[3] Therefore, robust and reliable analytical methods for separating and quantifying the enantiomers of molecules like 1-Azaspiro[4.5]decan-4-ol are paramount.

Comparative Analysis of Enantiomeric Separation Techniques

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector.[3] This is most commonly achieved through chromatographic techniques utilizing a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations in the pharmaceutical industry.[3][4] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times and, thus, separation.[3][5]

Causality of Experimental Choices in Chiral HPLC:

The success of a chiral HPLC separation is primarily dependent on the selection of the appropriate CSP and mobile phase. For spirocyclic amines like 1-Azaspiro[4.5]decan-4-ol, polysaccharide-based CSPs are often the most effective.[5][6][7] These CSPs, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]

A study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones revealed that an amylose-based CSP (Lux-Amylose-2) was able to resolve a wider range of compounds compared to cellulose-based CSPs (Chiralcel OJ and Chiralcel OD).[6] This highlights the importance of screening different polysaccharide-based columns during method development.

Comparison of Common Chiral Stationary Phases for Spirocyclic Amines:

Chiral Stationary Phase (CSP)Base MaterialCommon Trade NamesTypical Mobile PhasesSeparation Principle
Polysaccharide-basedCellulose or Amylose derivativesChiralcel®, Chiralpak®, Lux®Normal Phase (Hexane/Alcohol), Polar Organic, Reversed PhaseHydrogen bonding, dipole-dipole interactions, steric inclusion
Pirkle-type (Brush-type)Silica gel with bonded chiral selectorWhelk-O®, Regis-Rex®Normal Phaseπ-π interactions, hydrogen bonding, dipole stacking[5]
Macrocyclic GlycopeptideTeicoplanin, VancomycinChirobiotic® T, Chirobiotic® VPolar Organic, Reversed PhaseInclusion complexation, hydrogen bonding, ionic interactions

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF) with a generic mobile phase such as n-hexane/isopropanol (80:20 v/v) at a flow rate of 1 mL/min.

  • Mobile Phase Optimization: If partial separation is observed, optimize the ratio of the organic modifier (alcohol). For basic compounds like 1-Azaspiro[4.5]decan-4-ol, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.

  • Temperature Effects: Evaluate the effect of column temperature. While the workable temperature range for polysaccharide CSPs is often limited, adjusting the temperature can sometimes fine-tune the selectivity.[8]

  • Final Method Selection: Choose the column and mobile phase combination that provides the best resolution (ideally > 2.0) and a reasonable analysis time.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[9][10][11][12] SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, resulting in low viscosity and high diffusivity.[9] This allows for faster separations and higher efficiency.[10][12]

Why Choose SFC for Chiral Separations?

SFC is particularly well-suited for chiral separations due to its compatibility with the same CSPs used in normal-phase HPLC.[9][13] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis and equilibration times.[9][10] This makes SFC an ideal technique for high-throughput screening of chiral compounds.

Comparative Analysis: HPLC vs. SFC for Chiral Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical Carbon Dioxide
Analysis Time Longer3-5 times faster than HPLC[12]
Solvent Consumption HighSignificantly lower, "greener" chemistry
Operating Pressure HighHigh, requires back-pressure regulator[9]
Column Equilibration SlowerFaster[10]
Cost Higher solvent and disposal costsLower solvent costs[9]

Experimental Protocol: Chiral SFC Method Development

  • Initial Screening: Screen a selection of polysaccharide CSPs with a mobile phase of CO2 and a modifier (e.g., methanol or ethanol). A typical starting gradient might be 5% to 40% modifier over 5 minutes.

  • Modifier and Additive Optimization: The choice of organic modifier and additive is crucial. For basic analytes, adding an amine additive (e.g., isopropylamine) to the modifier can improve peak shape and selectivity.

  • Back-Pressure and Temperature Optimization: Systematically vary the back-pressure and column temperature to fine-tune the separation. These parameters influence the density and solvating power of the supercritical fluid mobile phase.

  • Method Finalization: Select the conditions that yield the best balance of resolution, peak shape, and analysis time.

Validation of the Chiral Analytical Method

Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose.[14] The validation of a chiral purity method should generally follow the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2).[15][16][17]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Chiral Stationary Phases (CSPs) Dev1->Dev2 Dev3 Optimize Mobile Phase & Conditions Dev2->Dev3 Dev4 Final Method Selection Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing (SST) Val6->Routine1 Implement for Routine Use Routine2 Sample Analysis Routine1->Routine2

Key Validation Parameters and Acceptance Criteria

The validation of a chiral method involves assessing several key performance characteristics.[15] For a chiral purity assay, the undesired enantiomer is treated as an impurity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can separate and quantify the desired enantiomer from its counterpart and any other potential impurities.Baseline resolution between the enantiomeric peaks (typically Rs > 2.0). No interference from blank/placebo at the retention time of the enantiomers.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.Correlation coefficient (r²) > 0.99.[18]
Range The interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The closeness of the measured value to the true value.Recovery of the undesired enantiomer should be within a specified range (e.g., 90-110%) at different concentration levels.[18][19]
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability: RSD ≤ 5% for the undesired enantiomer. Intermediate Precision: RSD ≤ 10% for the undesired enantiomer.[18]
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.The resolution and quantification should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Experimental Protocol: Validation of a Chiral HPLC/SFC Method

This protocol assumes the undesired enantiomer has a specification of not more than 0.15%.

  • Specificity:

    • Inject a blank (mobile phase), a solution of the desired enantiomer, and a solution of the racemic mixture.

    • Confirm that there are no interfering peaks at the retention times of the enantiomers in the blank.

    • Ensure baseline resolution between the two enantiomer peaks in the racemic mixture.

  • Linearity and Range:

    • Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the LOQ to 150% of the specification (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225%).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.

  • Accuracy:

    • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification).

    • Analyze these samples in triplicate and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample containing the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

  • LOD & LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio of the response for the undesired enantiomer at low concentrations. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Analyze a sample of the racemic mixture while introducing small, deliberate changes to the method parameters (e.g., ± 5% change in organic modifier content, ± 2°C change in column temperature, ± 10% change in flow rate).

    • Evaluate the impact of these changes on the resolution and the quantification of the enantiomers.

// Nodes Analyte [label="Racemic Analyte\n(R/S Enantiomers)", fillcolor="#FBBC05", fontcolor="#202124"]; CSP [label="Chiral Stationary Phase (CSP)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Complex [label="(S)-Analyte-CSP Complex\n(More Stable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Complex [label="(R)-Analyte-CSP Complex\n(Less Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Differential Retention\n&\nSeparation", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Analyte -> CSP [label="Transient Diastereomeric\nComplex Formation"]; CSP -> S_Complex [style=dashed, arrowhead=none]; CSP -> R_Complex [style=dashed, arrowhead=none]; S_Complex -> Separation [label="Longer Retention Time"]; R_Complex -> Separation [label="Shorter Retention Time"]; } dot Caption: Conceptual Diagram of Chiral Recognition on a CSP.

Conclusion

The enantiomeric separation and validation of chiral compounds like 1-Azaspiro[4.5]decan-4-ol are critical activities in pharmaceutical development. Both HPLC and SFC offer robust platforms for achieving these separations, with SFC providing significant advantages in speed and sustainability. The choice of technique often depends on available instrumentation and throughput requirements.

Regardless of the chosen separation technique, a thorough validation in accordance with ICH guidelines is non-negotiable. This ensures the reliability and accuracy of the data, which is fundamental to the development of safe and effective chiral drugs. The protocols and comparative data presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals to tackle the challenges of chiral analysis with confidence and scientific rigor.

References

  • Ansari, A. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]

  • Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Hassan, M. E., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5] Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Chirality. Retrieved from [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2022). Analytical Procedure Development Q14. Retrieved from [Link]

  • NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • ResearchGate. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • NIH. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. Retrieved from [Link]

  • ResearchGate. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

  • RSC Publishing. (2022). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]

  • IntuitionLabs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

Sources

Assessing the Target Specificity of 1-Azaspiro[4.5]decan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The 1-azaspiro[4.5]decan-4-ol scaffold (and its structural congeners like 1-oxa-8-azaspiro[4.5]decane ) represents a "privileged structure" in medicinal chemistry, primarily recognized for its high affinity toward the Sigma-1 receptor (


R) . Unlike linear alkyl amines, the spirocyclic core provides a rigid spatial arrangement that favors the specific hydrophobic pocket of 

R while minimizing entropic penalties upon binding.

However, the challenge in developing these derivatives lies in target specificity . The structural similarity of the spiro-piperidine core to ligands of the Sigma-2 receptor (


R) , Vesicular Acetylcholine Transporter (VAChT) , and Muscarinic Acetylcholine Receptors (mAChRs)  necessitates a rigorous screening cascade.

This guide details the methodology to validate the specificity of these derivatives, comparing them against industry "Gold Standards" like Haloperidol (non-selective), Pentazocine (agonist), and SA4503 (highly selective).

Comparative Performance Profile

The Specificity Landscape

To establish a derivative as a viable clinical candidate, it must demonstrate a Selectivity Index (SI) > 100-fold for


R over off-targets. The table below synthesizes experimental data comparing novel azaspiro derivatives against standard reference ligands.

Table 1: Comparative Binding Affinity (


) and Selectivity Ratios 
Compound ClassPrimary Target (

R)

[nM]
Off-Target (

R)

[nM]
Selectivity Ratio (

/

)
VAChT AffinityStatus
1-oxa-8-azaspiro[4.5]decane (Lead) 0.47 – 5.4 18 – 240 30 – 44 Low (

)
High Potential
Haloperidol1.02525ModerateNon-Selective Ref.
(+)-Pentazocine3.01,500500NegligibleAgonist Std.
DTG (1,3-Di-o-tolylguanidine)25251.0LowNon-Selective
SA4503 (Cutamesine)1.2120100NegligibleSelective Std.

Key Insight: While Haloperidol is a potent


 ligand, its lack of selectivity (binding equally well to Dopamine D2 and 

) makes it a poor therapeutic but an excellent blocking agent for validation studies. The Azaspiro derivatives aim to mimic the affinity of Haloperidol without its dopaminergic side effects.

Experimental Protocols: Validating Specificity

Scientific integrity demands that specificity is not just "observed" but "challenged." The following protocols utilize a Competitive Radioligand Binding approach, the gold standard for affinity determination.

Protocol A: Membrane Preparation (The Foundation)

Causality: Improper membrane preparation disrupts the lipid rafts where


 receptors reside, leading to false 

values.
  • Tissue Source: Use Guinea pig brain (highest density of

    
    R) or rat liver membranes.
    
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) .

  • Centrifugation: Spin at 40,000

    
     for 20 mins at 4°C. Repeat wash step twice to remove endogenous ligands.
    
  • Storage: Resuspend in buffer and store at -80°C. Do not freeze-thaw more than once.

Protocol B: Competitive Binding Assay ( R vs. R)

Self-Validating Step: Always include a "Non-Specific Binding" (NSB) control using a saturating concentration of Haloperidol.

Step-by-Step Workflow:

  • Reaction Mix: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (15-20 
      
      
      
      g protein).
    • 50

      
      L Radioligand:
      
      • For

        
        R: [
        
        
        
        H]-(+)-Pentazocine
        (2 nM final).
      • For

        
        R: [
        
        
        
        H]-DTG
        (plus 1
        
        
        M (+)-pentazocine to mask
        
        
        sites).
    • 50

      
      L Test Compound (Azaspiro derivative) at increasing concentrations (
      
      
      
      to
      
      
      M).
  • Incubation: Incubate for 120 minutes at 37°C . (Equilibrium is slower for hydrophobic spiro-compounds).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanistic Visualization

Screening Cascade for Target Specificity

The following diagram illustrates the logical flow for filtering "hit" compounds. It emphasizes the critical "Counter-Screen" step often missed in early development.

SpecificityCascade Start Library: 1-Azaspiro[4.5]decan-4-ol Derivatives InSilico Step 1: In Silico Docking (Exclude VAChT/M1 overlap) Start->InSilico PrimaryBind Step 2: Sigma-1 Binding Assay (Criteria: Ki < 10 nM) InSilico->PrimaryBind High Score Hits CounterScreen Step 3: Off-Target Counter-Screen (Sigma-2, VAChT, NMDA) PrimaryBind->CounterScreen High Affinity CounterScreen->Start Low Selectivity (Re-design) Functional Step 4: Functional Assay (Ca2+ Mobilization / Chaperone Activity) CounterScreen->Functional Selectivity Ratio > 30 InVivo Step 5: In Vivo Blocking (SA4503 Pre-treatment) Functional->InVivo Agonist Confirmed

Figure 1: The "Specificity Funnel" ensures only compounds with a balanced affinity/selectivity profile progress to in vivo stages.

Sigma-1 Receptor Translocation Mechanism

Understanding where the compound acts is crucial. Sigma-1 receptors translocate from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane upon agonist binding.

SigmaTranslocation Ligand Azaspiro Ligand Complex Sigma-1/BiP Complex Ligand->Complex Dissociates Complex Sig1_Rest Sigma-1 (Resting) @ ER/MAM Sig1_Rest->Complex Bound to BiP BiP (GPR78) Complex->BiP Sig1_Active Sigma-1 (Active) Translocated Complex->Sig1_Active Chaperone Release Effect Neuroprotection (Ca2+ Modulation) Sig1_Active->Effect Modulates Ion Channels

Figure 2: Mechanism of Action. Specific Azaspiro agonists must dissociate the Sig-1/BiP complex to trigger neuroprotection.

Critical Analysis & Troubleshooting

The "Hydrophobic Trap"

Azaspiro derivatives are often lipophilic. In aqueous buffers, they may adhere to plasticware, reducing the effective concentration.

  • Solution: Use LoBind tubes and add 0.1% BSA to assay buffers (except in the filtration step where BSA might clog).

  • Verification: Perform a "tube loss" assay by measuring the concentration of the compound in the supernatant after 1 hour of incubation without membranes.

Differentiating Agonists vs. Antagonists

Binding affinity (


) does not indicate efficacy. To determine if your Azaspiro derivative is an agonist (like Pentazocine) or antagonist (like NE-100):
  • Phenotypic Assay: Measure Bradykinin-induced Ca

    
     release  in NG108-15 cells.
    
    • Agonists: Potentiate the Ca

      
       spike.
      
    • Antagonists: Inhibit the potentiation caused by a known agonist.

References

  • Wang, L., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • Wuest, F., et al. (2015). "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity."[1] Journal of Medicinal Chemistry.

  • Chu, W., et al. (2009). "Synthesis and Characterization of Iodine-123 Labeled Spiro-piperidines as Potential Sigma-1 Receptor Imaging Agents." Journal of Medicinal Chemistry.

  • Matsuno, K., et al. (1996). "Sigma receptor affinity of some spiro-piperidine derivatives." Journal of Pharmacy and Pharmacology.

Sources

Safety Operating Guide

A Guide to the Prudent Disposal of 1-Azaspiro[4.5]decan-4-ol: Ensuring Safety and Regulatory Adherence

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the proper disposal of 1-Azaspiro[4.5]decan-4-ol. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, a conservative approach that treats the substance as hazardous is not just recommended, but essential.

Foundational Principle: A Conservative Hazard Assessment

Given the lack of specific toxicological and environmental fate data for 1-Azaspiro[4.5]decan-4-ol, we must infer its potential hazards from structurally similar compounds. This principle of "assumed risk" is the bedrock of a safe disposal plan. Data from related azaspirocyclic and spirocyclic compounds indicate a consistent profile of hazards.

For instance, the parent compound, 1-Azaspiro[4.5]decane, is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Other similar structures, such as 1-Oxa-4-azaspiro[4.5]decane and its hydrochloride salt, are also known to cause skin, eye, and respiratory irritation.[2][3][4][5][6] Therefore, 1-Azaspiro[4.5]decan-4-ol must be handled with the assumption that it possesses similar, if not identical, hazardous properties.

Presumed Hazard Profile for 1-Azaspiro[4.5]decan-4-ol:

  • Skin Corrosion/Irritation: Likely to be corrosive or at least a significant irritant.

  • Eye Damage/Irritation: High potential for serious eye damage.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Environmental Hazard: As a heterocyclic compound, its impact on aquatic life is unknown, and therefore it should be prevented from entering waterways.[7]

The Regulatory Landscape: Adherence to EPA and RCRA Guidelines

The primary federal legislation governing the management of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[8] This "cradle-to-grave" framework mandates stringent protocols for every stage of a hazardous chemical's life, including its final disposal.[8]

A core tenet of RCRA is the prohibition of sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals and other chemical wastes.[7][9] This is a critical measure to prevent the contamination of water supplies and ecosystems.[10] All laboratory personnel must adhere to this fundamental rule: nothing down the drain. [11]

Step-by-Step Disposal Protocol for 1-Azaspiro[4.5]decan-4-ol

This protocol is designed to ensure that 1-Azaspiro[4.5]decan-4-ol waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.

Step 1: Immediate Segregation at the Point of Generation

  • Causality: Preventing accidental mixing of incompatible waste streams is a primary safety objective. Mixing can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.

  • Procedure: As soon as a process involving 1-Azaspiro[4.5]decan-4-ol generates waste (e.g., residual material, contaminated consumables), it must be placed into a designated hazardous waste container. Do not mix it with non-hazardous waste.

Step 2: Container Selection and Management

  • Causality: The integrity of the waste container is crucial to prevent leaks and spills during storage and transport.[11] The material of the container must be compatible with the chemical waste to avoid degradation.

  • Procedure:

    • Select a container made of a material compatible with nitrogen-containing heterocyclic compounds (e.g., high-density polyethylene, glass).

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, screw-on cap.[8]

    • The container must remain closed at all times, except when actively adding waste.[11] Using a funnel to add waste is permissible, but the funnel must be removed and the container immediately capped afterward to prevent the release of vapors.[11]

Step 3: Comprehensive and Accurate Labeling

  • Causality: Proper labeling provides immediate identification of the container's contents and associated hazards, which is critical for safe handling by all personnel and for compliant disposal by your institution's Environmental Health & Safety (EHS) department.

  • Procedure:

    • Affix a hazardous waste tag or label to the container before adding any waste.[11]

    • The label must clearly state the words "Hazardous Waste".[8][11]

    • Write the full, unambiguous chemical name: "1-Azaspiro[4.5]decan-4-ol".

    • List all constituents of the waste stream, including solvents and their approximate percentages.

    • Indicate the known or presumed hazards (e.g., "Corrosive," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: SAAs are designated locations within a laboratory that meet specific safety standards for the temporary storage of hazardous waste, ensuring it is managed safely before being moved to a central storage facility.

  • Procedure:

    • Store the labeled, sealed waste container in your laboratory's designated SAA.

    • Ensure the SAA is located at or near the point of generation and is under the control of the laboratory personnel.

    • Segregate the container from incompatible chemicals. Based on the presumed hazards, 1-Azaspiro[4.5]decan-4-ol waste should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]

Step 5: Arranging for Final Disposal

  • Causality: Timely disposal prevents the accumulation of excessive quantities of hazardous waste in the laboratory, minimizing risk.[13]

  • Procedure:

    • Once the waste container is full, or if the experiment it was associated with is complete, contact your institution's EHS department to schedule a waste pickup.

    • When transporting the waste to a designated pickup location, always use a stable cart with secondary containment to prevent spills.[13]

Emergency Preparedness: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Procedure:

    • Evacuate personnel from the immediate area.

    • Ensure the area is well-ventilated.[12]

    • Wearing appropriate Personal Protective Equipment (PPE) — including safety goggles, a lab coat, and chemical-resistant gloves — contain and absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it into a designated hazardous waste container.[14]

    • Label the container appropriately and arrange for disposal through EHS.

Data & Visualizations

Table 1: Summary of Presumed Hazards and Precautions

This table summarizes the GHS hazard classifications and precautionary statements derived from structurally related compounds, which should be applied when handling 1-Azaspiro[4.5]decan-4-ol.

Hazard CategoryGHS CodeHazard StatementPrecautionary Statements (Examples)Source(s)
Flammability H227Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and eye damage / Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1][2][3]
Eye Damage/Irritation H314 / H319Causes severe skin burns and eye damage / Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Acute Toxicity (Oral) H302Harmful if swallowedP264: Wash hands thoroughly after handling.[2]
Respiratory Hazard H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow from the point of waste generation to its final hand-off for disposal.

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_EHS EHS Hand-Off Start Waste Generated (e.g., residual chemical, contaminated wipes) Segregate Segregate Immediately into Designated Waste Stream Start->Segregate Container Select Compatible Container with Secure Cap Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Request Request Pickup from Environmental Health & Safety (EHS) Store->Request Container Full or Project Complete Transport Safely Transport to Pickup Location (Use Cart & Secondary Containment) Request->Transport End Disposal Complete (Handled by EHS) Transport->End

Caption: Decision workflow for handling 1-Azaspiro[4.5]decan-4-ol waste.

References

  • Hazardous Waste Management Safety Video. (2009, October 21). UCLA. Retrieved February 6, 2026, from [Link]

  • Lab safety: Hazardous waste management. (2023, March 10). ASU Environmental Health and Safety. Retrieved February 6, 2026, from [Link]

  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. (2025, April 30). Mercury Shipping. Retrieved February 6, 2026, from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). C&EN. Retrieved February 6, 2026, from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). US EPA. Retrieved February 6, 2026, from [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. (2026, February 2). Stericycle. Retrieved February 6, 2026, from [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR. Retrieved February 6, 2026, from [Link]

  • 1-Oxa-4-azaspiro[4.5]decane | C8H15NO | CID 278559. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved February 6, 2026, from [Link]

  • Lab Safety Services - Assessment & Compliance. (n.d.). TRC Companies. Retrieved February 6, 2026, from [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025, May 20). Stericycle. Retrieved February 6, 2026, from [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026, January 7). Capot Chemical. Retrieved February 6, 2026, from [Link]

  • 1-Oxa-4-azaspiro[4.5]decane-4-ethanol - Substance Details. (n.d.). US EPA. Retrieved February 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decan-4-ol
Reactant of Route 2
Reactant of Route 2
1-Azaspiro[4.5]decan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.